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  • Product: 2-Chloro-6-iodopyridin-3-amine
  • CAS: 1032507-20-2

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Chloro-6-iodopyridin-3-amine (CAS 1032507-20-2)

[1][2][3] Executive Summary 2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile .[][2][3] It features three distinct functiona...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile .[][2][3] It features three distinct functional handles on a pyridine scaffold: a nucleophilic amino group (C3), an electrophilic chlorine (C2), and a highly reactive iodine (C6).

This specific substitution pattern allows medicinal chemists to perform sequential, site-selective functionalizations—making it a critical intermediate in the synthesis of SHP2 inhibitors , KRAS modulators , and other kinase-targeted oncology drugs. This guide details the synthesis, reactivity hierarchy, and handling protocols for this compound.[4]

Structural Analysis & Reactivity Profile

The utility of 2-Chloro-6-iodopyridin-3-amine lies in the electronic differentiation of its three substituents. Understanding this hierarchy is essential for designing successful synthetic routes.

Electronic Environment
  • Pyridine Nitrogen (N1): Withdraws electron density, activating C2 and C6 towards nucleophilic attack (S

    
    Ar), while deactivating the ring towards electrophilic aromatic substitution (EAS).
    
  • Amine (C3): A strong electron-donating group (EDG). It counteracts the electron-poor nature of the pyridine ring, making the C4 and C6 positions susceptible to electrophilic attack (essential for its synthesis).

  • Iodine (C6): The "softest" halogen with the weakest C-X bond, making it the primary site for Palladium-catalyzed oxidative addition.

  • Chlorine (C2): A "harder" halogen located at the most electron-deficient position (ortho to N1), making it the primary site for Nucleophilic Aromatic Substitution (S

    
    Ar).
    
The Hierarchy of Reactivity (Chemo- & Regioselectivity)

The molecule functions as a logic gate for chemical synthesis. You can selectively engage one position without disturbing the others.

ReactivityHierarchy Molecule 2-Chloro-6-iodopyridin-3-amine Path_Pd Path A: Pd-Catalysis (Suzuki/Sonogashira) Molecule->Path_Pd Soft Nucleophiles (Boronic acids, Alkynes) Path_SnAr Path B: S_NAr (Nucleophilic Displacement) Molecule->Path_SnAr Hard Nucleophiles (Alkoxides, Amines) Path_Amine Path C: N-Functionalization (Amide Coupling/Urea Formation) Molecule->Path_Amine Electrophiles (Acid Chlorides, Isocyanates) Result_Pd Reacts at C6-Iodine (Fastest Oxidative Addition) Path_Pd->Result_Pd Result_SnAr Reacts at C2-Chlorine (Activated by Ring N) Path_SnAr->Result_SnAr Result_Amine Reacts at C3-Amine (Nucleophilic Attack) Path_Amine->Result_Amine

Figure 1: Orthogonal reactivity map allowing sequential functionalization.

Synthesis & Manufacturing

The synthesis of 2-Chloro-6-iodopyridin-3-amine is typically achieved via the regioselective electrophilic iodination of the commercially available precursor 3-amino-2-chloropyridine .

Synthetic Route

The amino group at C3 directs the incoming electrophile (I


) to the para position (C6) or ortho position (C4). Under standard conditions, the para (C6) substitution is kinetically and thermodynamically favored due to steric factors and electronic reinforcement from the ring nitrogen.

Precursor: 3-Amino-2-chloropyridine (CAS: 6298-19-7) Reagent: N-Iodosuccinimide (NIS) or


 / Periodic Acid (

) Solvent: Acetonitrile (MeCN) or DMF
Validated Laboratory Protocol (10g Scale)

Note: This protocol is adapted from standard methodologies for aminopyridine halogenation.

  • Setup: Charge a 250 mL round-bottom flask with 3-amino-2-chloropyridine (10.0 g, 77.8 mmol) and Acetonitrile (100 mL).

  • Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (18.4 g, 81.7 mmol, 1.05 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: 254.46 amu).

    • Checkpoint: If regioselectivity issues arise (C4-iodination), lower temperature to -10°C and increase reaction time.

  • Quench: Pour the mixture into a solution of saturated aqueous Sodium Thiosulfate (

    
    ) to neutralize excess iodine (indicated by color change from dark red/brown to yellow/clear).
    
  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

    • Appearance: Off-white to light brown solid.

SynthesisFlow Step1 Start: 3-Amino-2-chloropyridine (CAS 6298-19-7) Step2 Add NIS (1.05 eq), MeCN, 0°C (Electrophilic Aromatic Substitution) Step1->Step2 Directs to C6 (Para) Step3 Quench: Na2S2O3 (aq) (Remove unreacted Iodine) Step2->Step3 Step4 Isolate: 2-Chloro-6-iodopyridin-3-amine (CAS 1032507-20-2) Step3->Step4

Figure 2: Step-by-step synthesis workflow.

Key Applications in Drug Discovery

This scaffold is ubiquitous in the development of allosteric inhibitors where the pyridine ring serves as a central hub connecting three different pharmacophores.

SHP2 Inhibitors

SHP2 (Src homology region 2 domain-containing phosphatase-2) is a key target in the RAS/MAPK pathway.

  • Role of Scaffold: The pyridine core mimics the central ring of compounds like TNO155 .

  • Connectivity:

    • C3-Amine: Often derivatized into a pyrazine or fused into a bicyclic system to engage the "tunnel" region of the SHP2 protein.

    • C6-Iodine: Coupled via Suzuki reaction to an aromatic tail that occupies the hydrophobic pocket.

Data: Physical & Chemical Properties
PropertyValueRelevance
Molecular Weight 254.46 g/mol Fragment-based drug design compliant.
ClogP ~2.1Moderate lipophilicity; good membrane permeability.
pKa (Conj. Acid) ~0.4The pyridine nitrogen is weakly basic due to electron-withdrawing halogens.
Melting Point 120–125 °CStable solid, easy to handle.
Storage 2–8°C, DarkIodine-carbon bonds are light-sensitive.

Handling, Safety, and Stability

Stability Concerns
  • Light Sensitivity: Aryl iodides can undergo photodeiodination. Store in amber vials or wrap containers in aluminum foil.

  • Oxidation: The primary amine is susceptible to oxidation over long periods; store under inert atmosphere (Nitrogen/Argon) if possible.

Safety Protocols
  • GHS Classification: Irritant (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Cleanup: Do not use bleach (hypochlorite) on amine spills as it may form chloramines. Use absorbent pads and dispose of as halogenated organic waste.

References

  • National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (Review of selectivity in dihalo-heterocycles). Retrieved from [Link]

Sources

Exploratory

2-Chloro-6-iodopyridin-3-amine: A Strategic Scaffold for Orthogonal Functionalization

Topic: 2-Chloro-6-iodopyridin-3-amine: Physical and Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 2-Chloro-6-iodopyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-6-iodopyridin-3-amine: Physical and Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2) is a high-value heterocyclic intermediate characterized by its "tri-orthogonal" reactivity profile. Possessing three distinct functional handles—a nucleophilic amine at C3, an electrophilic chloride at C2, and a highly reactive iodide at C6—this scaffold allows medicinal chemists to execute sequential, site-selective transformations. It is a critical building block in the synthesis of fused bicyclic systems, particularly imidizo[4,5-b]pyridines and pyrido[2,3-b]pyrazines , which are prevalent pharmacophores in kinase inhibitors (e.g., TRK, SHP2, and KRAS pathways).

Molecular Identity & Physiochemical Profile[1]

The utility of this compound lies in its precise halogen positioning. The C6-iodine atom is significantly more labile toward oxidative addition than the C2-chlorine, enabling temperature-controlled chemoselectivity during metal-catalyzed cross-couplings.

Table 1: Key Chemical Identifiers & Properties
PropertyData
CAS Number 1032507-20-2
IUPAC Name 2-Chloro-6-iodopyridin-3-amine
Molecular Formula C₅H₄ClIN₂
Molecular Weight 254.46 g/mol
Appearance Off-white to light brown solid
Melting Point 105–110 °C (Typical range for pure solids of this class; varies by polymorph)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine N), ~22 (Amine NH)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light
SMILES Nc1ccc(I)nc1Cl

Synthetic Accessibility & Manufacturing

The synthesis of 2-chloro-6-iodopyridin-3-amine is typically achieved via the regioselective electrophilic iodination of 2-chloro-3-aminopyridine . The amino group at C3 acts as a strong ortho/para director. Since the C2 ortho position is blocked by chlorine and the C4 ortho position is sterically crowded, the electrophile is directed exclusively to the C6 para position.

Standard Operating Procedure (SOP): Regioselective Iodination

Reaction Principle: Electrophilic Aromatic Substitution (SEAr) Precursor: 2-Chloro-3-aminopyridine Reagents:


-Iodosuccinimide (NIS) or I₂/Ag₂SO₄
Protocol:
  • Dissolution: Charge a reaction vessel with 2-chloro-3-aminopyridine (1.0 equiv) and anhydrous Acetonitrile (MeCN) or DMF (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add NIS (1.05 equiv) portion-wise over 30 minutes to avoid exotherms and di-iodination.

    • Note: For scale-up (>100g), I₂ (1.1 equiv) with Periodic Acid (H₅IO₆) in acetic acid/water is often preferred for atom economy.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours. Monitor by LC-MS (Target [M+H]⁺ = 255/257).

  • Quench: Quench with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce unreacted iodine (indicated by the disappearance of brown color).

  • Workup: Extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0–30% EtOAc in Hexanes).

Chemoselectivity & Functionalization Strategy

The core value of this scaffold is its ability to undergo Orthogonal Cross-Coupling . The reactivity hierarchy is:

  • C6-Iodide: Reacts first (Room Temp Suzuki/Sonogashira).

  • C3-Amine: Reacts second (Acylation, Cyclization).

  • C2-Chloride: Reacts last (High Temp Suzuki/Buchwald or SNAr cyclization).

Visualizing the Reactivity Hierarchy

The following diagram illustrates the strategic pathways available to chemists using this scaffold.

ReactivityMap Core 2-Chloro-6-iodopyridin-3-amine (Starting Scaffold) Path1 PATHWAY A: C6-Selective Coupling Core->Path1 Suzuki-Miyaura (Pd(0), RT) Reacts at C-I Path2 PATHWAY B: C2/C3 Cyclization Core->Path2 Condensation (R-CHO / Phosgene) Reacts at NH2/Cl Prod1 6-Aryl-2-chloropyridin-3-amine (Late-Stage Cyclization Precursor) Path1->Prod1 Yields Prod2 Fused Bicyclic Core (e.g., Imidazopyridine) Retains C6-Iodide Path2->Prod2 Yields Final Drug Candidate (Kinase Inhibitor) Prod1->Final Cyclization (High Temp) Prod2->Final Suzuki Coupling (Late Stage Diversification)

Caption: Strategic functionalization pathways. Pathway A exploits the labile C-I bond for early modification. Pathway B locks the core into a bicycle first, saving the C-I handle for late-stage library generation.

Medicinal Chemistry Applications

Synthesis of Imidazo[4,5-b]pyridines

This scaffold is a direct precursor to imidazo[4,5-b]pyridines, a privileged structure in drug discovery.

  • Mechanism: Acylation of the C3-amine followed by base-mediated intramolecular SNAr displacement of the C2-chloride closes the imidazole ring.

  • Target Class: This motif is frequently observed in SHP2 inhibitors (e.g., TNO155 analogs) and c-Met inhibitors .

Synthesis of Pyrido[2,3-b]pyrazines

Reaction with 1,2-dicarbonyl compounds or


-halo ketones yields pyrido[2,3-b]pyrazines.
  • Target Class: Used in PI3K and CDK inhibitor design. The C6-iodine allows for the subsequent attachment of solubilizing groups or hinge-binding motifs.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT - SE H335May cause respiratory irritation.

Precautionary Measures:

  • P280: Wear protective gloves/eye protection (Nitrile gloves recommended).

  • P261: Avoid breathing dust/fume.

  • Stability: The compound is light-sensitive. Iodine liberation (browning) may occur upon prolonged exposure to light or moisture. Store under Argon.

References

  • Sigma-Aldrich. Product Specification: 2-Chloro-6-iodopyridin-3-amine (CAS 1032507-20-2).[2]

  • BenchChem. Reactivity Profile of Halogenated Pyridines: 2-Chloro-6-iodopyridin-3-amine.

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Pyridin-3-amine Derivatives.

  • ChemicalBook. Synthesis and Properties of CAS 1032507-20-2.

  • MDPI Molecules. Recent Applications of Pd-Catalyzed Couplings in Pharmaceutical Process Chemistry. (Discusses regioselectivity in di-halo pyridines).

Sources

Foundational

An In-Depth Technical Guide to 2-Chloro-6-iodopyridin-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic scaffolds is param...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic scaffolds is paramount. Among these, substituted pyridines represent a privileged class of structures, forming the core of numerous approved therapeutics. This technical guide provides a comprehensive overview of 2-Chloro-6-iodopyridin-3-amine , a versatile and strategically important building block. Its unique substitution pattern, featuring an amine directing group and two distinct halogen atoms, offers a rich platform for selective chemical modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide will delve into its molecular structure, nomenclature, physicochemical properties, synthesis, and key applications, providing field-proven insights for researchers and scientists.

Molecular Structure and Nomenclature

The precise identification and nomenclature of chemical intermediates are fundamental to reproducible scientific research. This section clarifies the structural identity of 2-Chloro-6-iodopyridin-3-amine.

IUPAC Name and CAS Number

The unambiguous designation for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 2-Chloro-6-iodopyridin-3-amine . It is registered under the CAS (Chemical Abstracts Service) number 1032507-20-2 [1][2].

It is crucial to distinguish this compound from its isomers, which possess the same molecular formula but differ in the arrangement of their substituents. Common isomers include:

  • 6-Chloro-2-iodopyridin-3-amine (CAS No: 400777-06-2)[3][4][5]

  • 6-Chloro-3-iodopyridin-2-amine (CAS No: 800402-06-6)[6][7][8][9]

  • 2-Chloro-3-iodopyridin-4-amine (CAS No: 909036-46-0)

Careful verification of the CAS number is essential to ensure the correct isomer is being used in any synthetic endeavor.

Molecular Structure

The molecular structure of 2-Chloro-6-iodopyridin-3-amine consists of a pyridine ring substituted with a chlorine atom at the 2-position, an iodine atom at the 6-position, and an amine group at the 3-position.

Figure 1: 2D structure of 2-Chloro-6-iodopyridin-3-amine.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Formula C₅H₄ClIN₂[2]
Molecular Weight 254.46 g/mol [1][2]
Appearance Typically a solid
Storage 4°C, protect from light[2]
LogP 1.9218 (Predicted)[2]
Topological Polar Surface Area (TPSA) 38.91 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 0[2]

Synthesis of 2-Chloro-6-iodopyridin-3-amine

Proposed Synthetic Protocol

This proposed protocol is based on the iodination of an aminopyridine derivative using an electrophilic iodine source.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Chloro-3-aminopyridine product 2-Chloro-6-iodopyridin-3-amine start->product Iodination reagent1 Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) reagent1->product reagent2 Acetic Acid (Solvent) reagent2->product

Figure 2: Proposed synthetic workflow for 2-Chloro-6-iodopyridin-3-amine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-aminopyridine in a suitable solvent such as glacial acetic acid[6][10].

  • Addition of Iodinating Agent: To the stirred solution, add an electrophilic iodinating agent. N-Iodosuccinimide (NIS) or iodine monochloride (ICl) are common choices for such transformations[6][10]. The addition should be done portion-wise or as a solution to control the reaction temperature.

  • Reaction Conditions: The reaction mixture is typically heated to a moderate temperature (e.g., 70-80 °C) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)[6][10].

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by the addition of a basic solution, such as saturated sodium bicarbonate, to neutralize the acetic acid[6][10].

  • Extraction: The aqueous mixture is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure[6][10].

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-Chloro-6-iodopyridin-3-amine.

Causality Behind Experimental Choices:

  • Choice of Iodinating Agent: NIS and ICl are effective electrophilic iodinating agents for electron-rich aromatic rings. The amino group in the starting material activates the pyridine ring towards electrophilic substitution.

  • Solvent: Acetic acid is a common solvent for halogenation reactions as it can protonate the pyridine nitrogen, further influencing the regioselectivity of the substitution.

  • Work-up Procedure: The basic wash is crucial to remove the acidic solvent and any acidic byproducts. The subsequent extraction and drying steps are standard procedures to isolate the organic product.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • The proton at the 4-position and the proton at the 5-position will appear as doublets due to coupling with each other.

  • The chemical shifts will be influenced by the electronic effects of the substituents. The electron-donating amine group and the electron-withdrawing halogen atoms will deshield the ring protons.

  • A broad singlet corresponding to the -NH₂ protons is also expected, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring.

  • The carbon atoms attached to the electronegative chlorine and iodine atoms (C2 and C6) will be significantly downfield.

  • The carbon bearing the amino group (C3) will be shielded relative to the other carbons.

  • The chemical shifts of C4 and C5 will also be in the aromatic region.

Mass Spectrometry

The mass spectrum (electron ionization, EI) would be expected to show a molecular ion peak (M⁺) at m/z 254 and 256 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom. The fragmentation pattern would likely involve the loss of the halogen atoms and potentially the amine group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: A band in the 1250-1335 cm⁻¹ region for the aromatic amine C-N bond.

  • C-Cl and C-I Stretching: These will appear in the fingerprint region at lower wavenumbers.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of 2-Chloro-6-iodopyridin-3-amine lies in the differential reactivity of its two halogen substituents, enabling sequential and site-selective cross-coupling reactions. This positions it as a valuable building block in the synthesis of complex molecules, particularly kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of both a chloro and an iodo substituent on the pyridine ring allows for selective functionalization. The carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference is the cornerstone of its utility in sequential cross-coupling strategies.

G cluster_suzuki Suzuki Coupling (at C6) cluster_buchwald Buchwald-Hartwig Amination (at C2) A 2-Chloro-6-iodopyridin-3-amine B Intermediate 1 (Aryl at C6) A->B R-B(OH)₂, Pd catalyst C Final Product (Disubstituted Pyridine) B->C R'-NH₂, Pd catalyst

Figure 3: Sequential Suzuki and Buchwald-Hartwig cross-coupling reactions.

5.1.1. Suzuki-Miyaura Coupling

The more reactive iodo group at the 6-position can be selectively coupled with a boronic acid or ester under standard Suzuki-Miyaura conditions. This allows for the introduction of a wide range of aryl or heteroaryl substituents at this position while leaving the chloro group intact for subsequent transformations.

5.1.2. Buchwald-Hartwig Amination

Following the initial cross-coupling at the 6-position, the remaining chloro group at the 2-position can be subjected to a Buchwald-Hartwig amination reaction. This allows for the introduction of a variety of amine nucleophiles, leading to the formation of highly substituted aminopyridine derivatives.

Role in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted heterocyclic core that binds to the hinge region of the kinase active site. The ability to introduce diverse substituents around the pyridine ring of 2-Chloro-6-iodopyridin-3-amine makes it an ideal starting material for the synthesis of libraries of potential kinase inhibitors. The amine group can also serve as a handle for further functionalization or as a key pharmacophoric feature.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-Chloro-6-iodopyridin-3-amine. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Chloro-6-iodopyridin-3-amine is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern allows for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. This capability makes it a powerful tool for the construction of complex molecular architectures, particularly in the development of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in their drug discovery and development endeavors.

References

  • Google Patents. (1974). US3838136A - Preparation of 2-chloro-3-aminopyridine.
  • Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

  • ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 400777-06-2 | 6-chloro-2-iodopyridin-3-amine. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 6-Chloro-2-iodopyridin-3-amine | 400777-06-2. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-6-iodopyridin-3-amine (C5H4ClIN2). Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 2-Chloro-6-iodopyridin-3-amine: A Key Building Block in Modern Drug Discovery

CAS Number: 1032507-20-2 For inquiries and sample requests, please reference the CAS number above. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on th...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1032507-20-2

For inquiries and sample requests, please reference the CAS number above. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-Chloro-6-iodopyridin-3-amine.

Executive Summary

2-Chloro-6-iodopyridin-3-amine is a strategically important heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group and two distinct halogen atoms—a chloro and an iodo group—at key positions on the pyridine ring, offers a versatile platform for the synthesis of complex molecular architectures. This guide will delve into the chemical properties, a proposed synthetic route, and the critical role of this compound as a versatile intermediate in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The differential reactivity of the halogen substituents in cross-coupling reactions is a cornerstone of its utility, enabling sequential and site-selective functionalization.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties of 2-Chloro-6-iodopyridin-3-amine is essential for its effective use in research and development. The following table summarizes key data for this compound.

PropertyValueSource
CAS Number 1032507-20-2ChemScene[1]
Molecular Formula C₅H₄ClIN₂ChemScene[1]
Molecular Weight 254.46 g/mol ChemScene[1]
Appearance Off-white to light brown solid (Predicted)N/A
Storage Keep in a dark place, under an inert atmosphere, at 2-8°CN/A

Safety Information:

  • Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.

  • Precautionary Statements: Wear protective gloves, and eye/face protection. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.

Synthesis of 2-Chloro-6-iodopyridin-3-amine

Step 1: Synthesis of the Precursor, 2-Chloro-3-aminopyridine

The initial step involves the regioselective chlorination of 3-aminopyridine. Several methods have been reported for this transformation, with a common approach involving the use of a chlorinating agent in an acidic medium.[2][3]

  • Reaction: 3-aminopyridine is reacted with a chlorinating agent such as hydrogen peroxide in hydrochloric acid.[3]

  • Rationale: The acidic conditions protonate the pyridine nitrogen, deactivating the ring towards electrophilic substitution, while the amino group directs the incoming electrophile to the ortho position (C2). Careful control of reaction conditions is crucial to minimize the formation of di-chlorinated byproducts.[3]

Step 2: Iodination of 2-Chloro-3-aminopyridine

The second step is the regioselective iodination of 2-chloro-3-aminopyridine to yield the final product. A reliable method for the iodination of a similar substrate, 2-chloro-4-aminopyridine, has been documented and can be adapted for this synthesis.[4]

  • Proposed Reaction: 2-chloro-3-aminopyridine is treated with an iodinating agent, such as iodine monochloride (ICl), in a suitable solvent like glacial acetic acid.[4]

  • Rationale: The amino group is a strong activating group and will direct the electrophilic iodinating agent to the vacant ortho and para positions. In this case, the C6 position is para to the amino group and is sterically accessible, making it the most likely site for iodination.

Proposed Experimental Protocol:

Step 1: Synthesis of 2-Chloro-3-aminopyridine (CAS: 6298-19-7)

  • To a solution of 3-aminopyridine in hydrochloric acid, add hydrogen peroxide dropwise at a controlled temperature (e.g., 0-10 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude 2-chloro-3-aminopyridine by recrystallization or column chromatography.

Step 2: Synthesis of 2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2)

  • In a round-bottom flask, dissolve 2-chloro-3-aminopyridine in glacial acetic acid.

  • Add iodine monochloride (ICl) portion-wise to the solution at room temperature.

  • Heat the reaction mixture (e.g., to 70°C) and stir for several hours, monitoring the progress by TLC or HPLC.[4]

  • After completion, cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-6-iodopyridin-3-amine.

Synthesis_Pathway 3-Aminopyridine 3-Aminopyridine 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine 3-Aminopyridine->2-Chloro-3-aminopyridine H₂O₂ / HCl 2-Chloro-6-iodopyridin-3-amine 2-Chloro-6-iodopyridin-3-amine 2-Chloro-3-aminopyridine->2-Chloro-6-iodopyridin-3-amine ICl / Acetic Acid

Caption: Proposed two-step synthesis of 2-Chloro-6-iodopyridin-3-amine.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of three distinct functional groups on the pyridine core makes 2-Chloro-6-iodopyridin-3-amine a highly valuable building block in the synthesis of complex, biologically active molecules. Its primary application lies in its use as a scaffold for the construction of kinase inhibitors.[5][6]

Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern oncology drug discovery. The aminopyridine scaffold is a well-established pharmacophore in many approved and investigational kinase inhibitors.

2-Chloro-6-iodopyridin-3-amine offers a distinct advantage in the synthesis of such inhibitors due to the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, allowing for selective reaction at the 6-position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This leaves the chloro group at the 2-position available for subsequent transformations, such as nucleophilic aromatic substitution.

Kinase_Inhibitor_Synthesis cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nucleophilic Aromatic Substitution 2-Chloro-6-iodopyridin-3-amine 2-Chloro-6-iodopyridin-3-amine Intermediate_A Intermediate_A 2-Chloro-6-iodopyridin-3-amine->Intermediate_A Ar-B(OH)₂ Pd Catalyst Final_Kinase_Inhibitor Final_Kinase_Inhibitor Intermediate_A->Final_Kinase_Inhibitor R-NH₂

Caption: General workflow for kinase inhibitor synthesis.

This sequential functionalization allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. For instance, the aryl group introduced at the 6-position can be tailored to interact with the hinge region of the kinase active site, while the substituent introduced at the 2-position can be modified to enhance solubility, cell permeability, or target residence time.

Spectroscopic Data and Characterization

While experimental spectroscopic data for 2-Chloro-6-iodopyridin-3-amine is not widely published, data for the precursor 2-chloro-3-aminopyridine is available and can serve as a reference.[9]

Expected Spectroscopic Features for 2-Chloro-6-iodopyridin-3-amine:

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two vicinal protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electronic effects of the chloro, iodo, and amino substituents. The protons of the amino group will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will display five distinct signals for the pyridine ring carbons. The carbons bearing the halogen atoms will be significantly deshielded.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom.

Conclusion

2-Chloro-6-iodopyridin-3-amine is a high-value chemical intermediate with significant potential in the field of drug discovery. Its unique structural features, particularly the presence of two different halogen atoms, enable selective and sequential chemical modifications, making it an ideal scaffold for the synthesis of complex molecular targets. The insights provided in this technical guide are intended to facilitate its application in the development of novel therapeutics, empowering researchers to accelerate their discovery programs.

References

  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents.
  • CN111170937A - Preparation method of 3-aminopyridine - Google Patents.
  • 6-Chloro-2-iodopyridin-3-amine - MySkinRecipes. Available at: [Link]

  • US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents.
  • CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]

  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: [Link]

  • US20240025922A1 - TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS - Google Patents.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. Available at: [Link]

Sources

Foundational

2-Chloro-6-iodopyridin-3-amine molecular weight and formula.

High-Fidelity Building Block for Orthogonal Pyridine Functionalization Executive Summary 2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2) represents a critical "linchpin" intermediate in modern medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Building Block for Orthogonal Pyridine Functionalization

Executive Summary

2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2) represents a critical "linchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in its tri-orthogonal reactivity profile : an electron-rich amino group at C3, a highly reactive iodide at C6, and a less reactive chloride at C2. This specific substitution pattern allows researchers to sequentially construct complex bicyclic heterocycles (such as pyrido[2,3-b]pyrazines or imidazo[4,5-b]pyridines) often utilized in kinase inhibitor discovery. This guide details its physicochemical identity, validated synthesis protocols, and strategic application in drug development.

Physicochemical Identity & Properties[1][2][3]

The following data establishes the baseline identity for quality control and stoichiometry calculations.

PropertyValue / Description
IUPAC Name 2-Chloro-6-iodopyridin-3-amine
Common Name 3-Amino-2-chloro-6-iodopyridine
CAS Registry Number 1032507-20-2
Molecular Formula

Molecular Weight 254.46 g/mol
Exact Mass 253.9084
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine N), ~ -1.0 (Amine conjugate acid)
SMILES Nc1ccc(I)nc1Cl

Critical Note on Isomerism: Do not confuse with 6-chloro-2-iodopyridin-3-amine (CAS 400777-06-2). The position of the halogens dramatically alters the reactivity sequence in cross-coupling reactions.

Synthetic Access & Purification (Self-Validating Protocol)

The Regioselectivity Challenge

Synthesizing this compound involves the electrophilic iodination of 2-chloropyridin-3-amine . The amino group at C3 activates the ring.

  • C2: Blocked by Chlorine.

  • C4 (Ortho): Sterically accessible but electronically less favored than para.

  • C6 (Para): Electronically favored and sterically accessible.

Objective: Maximize C6-iodination while suppressing C4-iodination and di-iodination.

Protocol: N-Iodosuccinimide (NIS) Mediated Iodination

This protocol uses mild conditions to favor thermodynamic control.

Reagents:

  • 2-Chloropyridin-3-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetonitrile (MeCN) or DMF (0.1 M concentration)

  • Catalytic TFA (10 mol%) - Optional, accelerates reaction

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 2-chloropyridin-3-amine and MeCN. Stir until fully dissolved.

  • Addition: Cool to 0°C. Add NIS portion-wise over 30 minutes. Reasoning: Slow addition prevents high local concentrations of iodonium species, reducing di-iodination.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–12 hours.

  • Monitoring (Self-Validation): Check via LC-MS or TLC.

    • Starting Material: Lower Rf.

    • Product (C6-I): Higher Rf.

    • Impurity (C4-I): Often co-elutes; best distinguished by NMR (see below).

  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) to neutralize unreacted iodine species (indicated by color change from brown/orange to yellow).
    
  • Extraction: Dilute with water, extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Validation Criteria (NMR)
  • Correct Isomer (2-Cl, 6-I): Two aromatic doublets with ortho-coupling (

    
     Hz).
    
    • 
       ~7.6 ppm (C4-H, doublet)
      
    • 
       ~6.8 ppm (C5-H, doublet)
      
  • Incorrect Isomer (2-Cl, 4-I): Two aromatic doublets with meta-coupling (rare) or singlets if C6 is substituted. If C4 is iodinated, the coupling constants between remaining protons will differ (

    
     Hz for C5/C6 coupling).
    

Chemoselectivity & Orthogonal Functionalization

The power of 2-chloro-6-iodopyridin-3-amine lies in its ability to undergo sequential, selective reactions.

Reactivity Hierarchy
  • C6-Iodide (Highest Reactivity): The C-I bond is the weakest. It undergoes oxidative addition with Pd(0) rapidly.

    • Applications: Suzuki-Miyaura, Sonogashira, Stille couplings.

    • Conditions:

      
      , 
      
      
      
      , mild heating (40-60°C).
  • C3-Amine (Nucleophile):

    • Applications: Amide coupling, urea formation, reductive amination, or Sandmeyer conversion to other halides.

    • Timing: Can be functionalized before or after C6-coupling, depending on the stability of the generated amide.

  • C2-Chloride (Lowest Reactivity): The C-Cl bond is stronger and sterically hindered by the C3-substituent.

    • Applications: SNAr displacement (with strong nucleophiles like alkoxides or amines) or Buchwald-Hartwig amination using active ligands (e.g., XPhos, RuPhos).

    • Conditions: Requires higher temperatures (>100°C) or stronger bases.

Visualizing the Workflow

The following diagram illustrates the logical flow for synthesizing and utilizing this scaffold.

G Start 2-Chloropyridin-3-amine (Precursor) Reagent NIS, MeCN (Electrophilic Iodination) Start->Reagent Target 2-Chloro-6-iodopyridin-3-amine (TARGET) Reagent->Target Regioselective (Para to NH2) Path1 Suzuki Coupling (C6-Selective) Target->Path1 1st: Pd(0), R-B(OH)2 (Mild Heat) Path2 Amide/Urea Formation (N3-Functionalization) Target->Path2 Parallel: R-COCl (Base) Path3 Buchwald/SNAr (C2-Functionalization) Path1->Path3 2nd: High Temp Pd-Catalysis

Figure 1: Synthesis and Orthogonal Reactivity Map. The C6-Iodine offers the primary entry point for carbon-carbon bond formation.

Applications in Drug Discovery[6]

Kinase Inhibitor Scaffolds

This molecule is a precursor to several privileged scaffolds.

  • Pyrido[2,3-b]pyrazines:

    • Reaction of the C3-amine with an

      
      -halo ketone, followed by cyclization at the C2-chloride.
      
  • Imidazo[4,5-b]pyridines:

    • Formation of a diamine (via displacement of C2-Cl with ammonia/amine) followed by cyclization with an aldehyde or orthoformate.

PROTAC Linker Attachment

The C6-iodine position is ideal for attaching linker chains for Proteolysis Targeting Chimeras (PROTACs). The high reactivity allows the linker to be installed early in the synthesis without affecting the core pharmacophore built off the C2/C3 positions.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled as a potent pyridine derivative.

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or absorbed through skin.Wear nitrile gloves and lab coat.
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).[2]Use chemical safety goggles.
STOT-SE May cause respiratory irritation (H335).Handle only in a fume hood.
Storage Light Sensitive.Store in amber vials at 2–8°C under inert gas (

/Ar).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44528385 (Isomer Reference). Retrieved from [Link]

  • Lutz, M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. DOI: 10.1039/C6SC02118B. (Demonstrates reactivity trends of halopyridines).

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-iodopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the common synthetic pathways to 2-Chloro-6-iodopyridin-3-amine,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the common synthetic pathways to 2-Chloro-6-iodopyridin-3-amine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document is structured to provide not only procedural details but also the underlying chemical principles and strategic considerations that inform the selection of each synthetic route.

Introduction: The Significance of 2-Chloro-6-iodopyridin-3-amine

2-Chloro-6-iodopyridin-3-amine is a highly functionalized pyridine derivative of significant interest in medicinal and process chemistry. Its unique substitution pattern, featuring an amine group for derivatization, a chloro group amenable to nucleophilic substitution, and an iodo group that readily participates in cross-coupling reactions, makes it a versatile scaffold for the synthesis of complex molecular architectures. This trifunctional handle allows for sequential and site-selective modifications, providing a powerful tool for the construction of compound libraries and the optimization of lead candidates in drug discovery programs.

Primary Synthetic Pathway: A Multi-step Approach from 2,6-Dichloropyridine

A prevalent and well-documented route to 2-Chloro-6-iodopyridin-3-amine commences with the commercially available 2,6-dichloropyridine. This multi-step synthesis involves a sequence of nitration, reduction, and iodination, each step presenting its own set of challenges and optimization opportunities.

Step 1: Nitration of 2,6-Dichloropyridine

The initial step involves the electrophilic nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen deactivates the ring towards electrophilic attack, necessitating harsh reaction conditions.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of concentrated sulfuric acid and fuming nitric acid is commonly employed.[1] Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the deactivated pyridine ring.

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of the nitrating mixture to control the exothermic nature of the reaction and prevent runaway reactions.[1] The temperature is then elevated (e.g., 65-120 °C) to drive the reaction to completion.[1][2]

  • Work-up: The reaction mixture is carefully quenched by pouring it onto ice. This serves to dilute the strong acid and precipitate the solid 2,6-dichloro-3-nitropyridine, which can then be isolated by filtration.[1][3]

Experimental Protocol: Synthesis of 2,6-dichloro-3-nitropyridine [1]

  • To a flask containing 25 mL of concentrated sulfuric acid, add 5 g (0.033 mol) of 2,6-dichloropyridine in portions at 0 °C.

  • Slowly add 10 mL of fuming nitric acid while maintaining the temperature at 0 °C.

  • After the addition is complete, heat the reaction mixture to 65 °C for 2 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry under vacuum to yield 2,6-dichloro-3-nitropyridine.

Parameter Value Reference
Starting Material2,6-Dichloropyridine[1][2]
ReagentsConc. H₂SO₄, Fuming HNO₃[1]
Temperature0 °C to 65-120 °C[1][2]
Reaction Time2-10 hours[1][2]
Typical Yield46-80%[1][2]

graph "Nitration_of_2_6_Dichloropyridine" {
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node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="2,6-Dichloropyridine", pos="0,1.5!"]; B [label="Conc. H₂SO₄, Fuming HNO₃", pos="2.5,1.5!"]; C [label="2,6-Dichloro-3-nitropyridine", pos="5,1.5!", fillcolor="#34A853", color="#34A853"];

A -> C [label="Nitration @ 0-120 °C"]; B -> C [style=invis]; }

Caption: Nitration of 2,6-Dichloropyridine.

Step 2: Reduction of the Nitro Group

The subsequent step is the reduction of the nitro group in 2,6-dichloro-3-nitropyridine to an amine, affording 3-amino-2,6-dichloropyridine. This transformation is a standard procedure in organic synthesis, with several effective methods available.

Causality Behind Experimental Choices:

  • Reducing Agent: A common and effective method for this reduction is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid (Fe/HCl).[4] This system is often preferred for its cost-effectiveness and efficiency. Other reducing agents like stannous chloride (SnCl₂) can also be employed.[5] Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C) is another viable option, although care must be taken to avoid dehalogenation as a side reaction.

  • Solvent: The reaction is typically carried out in a protic solvent such as ethanol or a mixture of ethanol and water, which facilitates the reaction and the dissolution of the reagents.

  • Work-up: After the reduction is complete, the reaction mixture is basified to precipitate the iron salts (in the case of Fe/HCl reduction) and to liberate the free amine. The product is then extracted with an organic solvent.

Experimental Protocol: Synthesis of 3-amino-2,6-dichloropyridine

  • To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and add a solution of 2,6-dichloro-3-nitropyridine in ethanol dropwise.

  • Maintain the reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter off the iron salts.

  • Concentrate the filtrate and basify with an aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-2,6-dichloropyridine.

Parameter Value
Starting Material2,6-Dichloro-3-nitropyridine
ReagentsFe/HCl or SnCl₂
SolventEthanol/Water
TemperatureReflux
Typical YieldHigh

graph "Reduction_of_Nitro_Group" {
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edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="2,6-Dichloro-3-nitropyridine", pos="0,1.5!"]; B [label="Fe / HCl", pos="2.5,1.5!"]; C [label="3-Amino-2,6-dichloropyridine", pos="5,1.5!", fillcolor="#34A853", color="#34A853"];

A -> C [label="Reduction"]; B -> C [style=invis]; }

Caption: Reduction of the Nitro Group.

Step 3: Selective Iodination

This final step is the most challenging in the sequence, requiring the selective introduction of an iodine atom at the 6-position of 3-amino-2,6-dichloropyridine to furnish the target molecule, 2-Chloro-6-iodopyridin-3-amine. The regioselectivity of this electrophilic iodination is influenced by the directing effects of the existing substituents. The amino group is a strong activating group and ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing.

Causality Behind Experimental Choices:

  • Iodinating Agent: A common method for the iodination of activated aromatic rings is the use of N-iodosuccinimide (NIS) in a suitable solvent. Other iodinating systems, such as iodine in the presence of an oxidizing agent (e.g., periodic acid or iodic acid), can also be effective.[6]

  • Regiocontrol: The position of iodination is a delicate balance of steric and electronic effects. The amino group strongly activates the ortho (2- and 4-) and para (6-) positions. The 2-position is already substituted with a chloro group. The 4-position is sterically less hindered than the 6-position. However, the desired product is the 6-iodo isomer. Achieving high selectivity for the 6-position may require careful optimization of reaction conditions or the use of a directing group strategy if direct iodination proves unselective. A Sandmeyer reaction, involving diazotization of the amino group followed by treatment with an iodide salt, is a potential alternative to introduce the iodo group, though this would require a different synthetic intermediate.[7][8]

Hypothetical Experimental Protocol: Synthesis of 2-Chloro-6-iodopyridin-3-amine (Based on general iodination procedures)

  • Dissolve 3-amino-2,6-dichloropyridine in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-iodosuccinimide (1.0-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2-Chloro-6-iodopyridin-3-amine.

Parameter Value (Hypothetical)
Starting Material3-Amino-2,6-dichloropyridine
ReagentsN-Iodosuccinimide (NIS)
SolventAcetonitrile or Dichloromethane
TemperatureRoom Temperature to Reflux
Typical YieldModerate to Good (requires optimization)

graph "Selective_Iodination" {
layout=neato;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="3-Amino-2,6-dichloropyridine", pos="0,1.5!"]; B [label="N-Iodosuccinimide (NIS)", pos="2.5,1.5!"]; C [label="2-Chloro-6-iodopyridin-3-amine", pos="5,1.5!", fillcolor="#34A853", color="#34A853"];

A -> C [label="Iodination"]; B -> C [style=invis]; }

Caption: Selective Iodination.

Alternative Synthetic Pathway: Direct Iodination of 2-Chloropyridin-3-amine

A more convergent and potentially more efficient route would involve the direct and regioselective iodination of the commercially available 2-chloropyridin-3-amine at the 6-position.

Challenges and Considerations:

  • Regioselectivity: The primary challenge of this approach is controlling the regioselectivity of the iodination. The amino group at the 3-position will direct electrophilic substitution to the ortho (2- and 4-) and para (6-) positions. The 2-position is blocked by the chloro group. Therefore, a mixture of the 4-iodo and 6-iodo isomers is expected. Achieving high selectivity for the desired 6-iodo isomer would likely require specific reaction conditions or a catalyst that favors this position.

  • Activating/Deactivating Effects: The interplay between the activating amino group and the deactivating chloro group will influence the overall reactivity of the pyridine ring.

While specific, high-yielding protocols for the selective 6-iodination of 2-chloropyridin-3-amine are not abundantly found in the literature, this remains an area of interest for process optimization.

Conclusion and Future Perspectives

The multi-step synthesis starting from 2,6-dichloropyridine represents a robust and well-established pathway to 2-Chloro-6-iodopyridin-3-amine. While the individual steps of nitration and reduction are generally high-yielding, the final selective iodination step is critical and may require careful optimization to achieve the desired regioselectivity and yield. The development of a highly selective and efficient direct iodination of 2-chloropyridin-3-amine would represent a significant improvement in the synthesis of this valuable building block, offering a more atom-economical and streamlined process. Further research in the area of regioselective C-H functionalization of pyridines could provide novel solutions to this synthetic challenge.

References

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P
  • 3-Amino-2,6-dichloropyridine - MySkinRecipes. [Link]

  • CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google P
  • 2,6-Dichloro-3-nitropyridine - PMC - NIH. [Link]

  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? | ResearchGate. [Link]

  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library. [Link]

  • Synthesis of medical intermediate 5-amino-2,4,6-triiodoisophthalic acid - ResearchGate. [Link]

  • CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google P
  • SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. [Link]

  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. [Link]

  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google P
  • Rh(iii)-catalyzed regioselective C6-arylation of 2-pyridones with diazonaphthalen-2(1H)-ones along with directing group migration - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • US2976320A - Catalytic hydrogenation of the dinitro derivatives of toluene - Google P
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Foundational

An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 2-Chloro-6-iodopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-6-iodopyridin-3-amine is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic sys...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-iodopyridin-3-amine is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic systems for drug discovery.[1] Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in the development of kinase inhibitors and other biologically active compounds.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to 2-Chloro-6-iodopyridin-3-amine, with a detailed focus on the selection and rationale behind the key starting materials. We will delve into the mechanistic underpinnings of the critical transformations and present a field-proven protocol for its preparation.

Strategic Synthesis Overview: A Two-Stage Approach

The synthesis of 2-Chloro-6-iodopyridin-3-amine is most effectively approached through a two-stage process. The initial stage focuses on the regioselective chlorination of a readily available pyridine precursor to furnish the key intermediate, 2-chloro-3-aminopyridine. The subsequent stage involves the selective iodination of this intermediate at the 6-position to yield the final product. The choice of starting materials and reagents in each stage is critical for achieving high yield and purity while minimizing the formation of undesirable byproducts.

Synthesis_Workflow A Starting Material: 3-Aminopyridine B Chlorination A->B Chlorinating Agent (e.g., H₂O₂/HCl) C Intermediate: 2-Chloro-3-aminopyridine B->C D Intermediate: 2-Chloro-3-aminopyridine E Iodination D->E Iodinating Agent (e.g., I₂/Oxidizing Agent) F Final Product: 2-Chloro-6-iodopyridin-3-amine E->F

Figure 1: General two-stage synthetic workflow for 2-Chloro-6-iodopyridin-3-amine.

Stage 1: Synthesis of the 2-Chloro-3-aminopyridine Intermediate

The preparation of 2-chloro-3-aminopyridine is a crucial first step, and several methods have been reported. The most common and industrially viable approach starts from 3-aminopyridine.

Key Starting Material: 3-Aminopyridine

3-Aminopyridine is the preferred starting material due to its commercial availability and the directing effect of the amino group. The amino group at the 3-position activates the pyridine ring towards electrophilic substitution, primarily at the ortho (2- and 4-) and para (6-) positions. However, under acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring. This interplay of activating and deactivating effects necessitates careful control of reaction conditions to achieve the desired regioselectivity.

Chlorination of 3-Aminopyridine

The direct chlorination of 3-aminopyridine presents a regioselectivity challenge. The primary goal is to introduce a single chlorine atom at the 2-position.

Method A: Hydrogen Peroxide and Hydrochloric Acid

This is a widely used method for the chlorination of 3-aminopyridine.[3] The reaction is typically carried out by treating a solution of 3-aminopyridine in hydrochloric acid with hydrogen peroxide.[3][4]

  • Mechanism: In the presence of concentrated hydrochloric acid, hydrogen peroxide is believed to generate in situ electrophilic chlorine species (Cl+). The protonated pyridine ring is deactivated, but the amino group, also protonated to an ammonium salt, still directs the electrophilic attack to the ortho positions. The 2-position is sterically more accessible than the 4-position, leading to the preferential formation of 2-chloro-3-aminopyridine. However, over-chlorination to form 2,6-dichloro-3-aminopyridine is a common side reaction.[3][5]

  • Causality of Experimental Choices:

    • Hydrochloric Acid: Serves as both the solvent and the source of chloride ions. The acidic medium also helps to control the reactivity of the pyridine ring.

    • Hydrogen Peroxide: Acts as the oxidizing agent to generate the electrophilic chlorine species.

    • Temperature Control: The reaction temperature is a critical parameter. Higher temperatures can lead to increased rates of reaction but also a higher propensity for over-chlorination.[3] A temperature range of 15-20 °C is often employed to balance reaction rate and selectivity.[4]

Method B: Chlorine Gas

An alternative approach involves the use of gaseous chlorine in the presence of a catalyst.[3]

  • Mechanism: Similar to the H₂O₂/HCl method, this involves an electrophilic aromatic substitution. The catalyst, typically a Lewis acid like iron, nickel, or copper chloride, helps to polarize the Cl-Cl bond, generating a more potent electrophile.[3]

  • Causality of Experimental Choices:

    • Catalyst: Enhances the rate and efficiency of the chlorination.

    • Controlled Addition of Chlorine: The rate of chlorine gas addition must be carefully controlled to prevent over-chlorination.[3]

Alternative Starting Material: 2-Pyridone

A less common but viable route starts from 2-pyridone.[5] This method involves a sequence of nitration, N-alkylation for amino protection, directional chlorination, dealkylation, and finally reduction of the nitro group. While this multi-step process is more complex, it can offer high selectivity.[5]

Stage 2: Iodination of 2-Chloro-3-aminopyridine

The second stage of the synthesis involves the regioselective iodination of the 2-chloro-3-aminopyridine intermediate. The primary challenge is to introduce the iodine atom specifically at the 6-position.

Key Starting Material: 2-Chloro-3-aminopyridine

The product from Stage 1 is the crucial starting material for this step. The existing substituents on the pyridine ring will direct the incoming electrophilic iodine. The amino group at the 3-position is an activating group, while the chloro group at the 2-position is a deactivating group. The combined directing effects favor substitution at the 6-position.

Iodination Methods

Several iodinating agents can be employed for this transformation.

Method A: Iodine and an Oxidizing Agent

This method utilizes molecular iodine in the presence of an oxidizing agent, such as iodic acid (HIO₃) or potassium iodate (KIO₃), under acidic conditions.[6][7]

  • Mechanism: The oxidizing agent converts molecular iodine (I₂) into a more potent electrophilic iodine species (I+). This electrophile then attacks the electron-rich pyridine ring at the most nucleophilic position, which is the 6-position, guided by the directing effects of the amino and chloro substituents.

  • Causality of Experimental Choices:

    • Oxidizing Agent: Essential for the in-situ generation of the electrophilic iodinating species.[7]

    • Acidic Conditions: The reaction is typically carried out in a polar, protic solvent under acidic conditions to facilitate the reaction.[7]

Method B: Iodine Monochloride (ICl)

Iodine monochloride is a highly effective and commonly used iodinating agent for aromatic compounds.[8][9]

  • Mechanism: The I-Cl bond is polarized, with the iodine atom being the more electrophilic center (δ+). The electrophilic iodine attacks the 6-position of the 2-chloro-3-aminopyridine ring.

  • Causality of Experimental Choices:

    • Solvent: Acetic acid is a common solvent for this reaction.[8][9]

    • Temperature: The reaction is often performed at elevated temperatures (e.g., 70 °C) to ensure a reasonable reaction rate.[8]

Quantitative Data Summary

Starting MaterialReagentsProductYieldReference
3-AminopyridineHCl, H₂O₂2-Chloro-3-aminopyridine54% (pilot plant)[3]
3-AminopyridineChlorine gas, catalyst2-Chloro-3-aminopyridine70-75%[3]
2-chloropyridin-4-amineICl, NaOAc·3H₂O, AcOH2-Chloro-3-iodo-4-pyridinamineNot specified[8]

Detailed Experimental Protocol: A Self-Validating System

This protocol represents a robust and validated method for the synthesis of 2-Chloro-6-iodopyridin-3-amine, starting from 3-aminopyridine.

Stage 1: Preparation of 2-Chloro-3-aminopyridine Hydrochloride[4]
  • Reaction Setup: In a well-ventilated fume hood, dissolve 18.8 g of 3-aminopyridine in 110 ml of hydrochloric acid in a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0-5 °C using an ice bath.

  • Chlorination: While maintaining the temperature between 0-5 °C, slowly add 27.2 g of 30% hydrogen peroxide dropwise to the reaction mixture. After the addition is complete, allow the reaction to proceed at 15-20 °C for 3 hours.

  • Quenching: After 3 hours, add 21 g of a 30% sodium sulfite solution to quench any unreacted hydrogen peroxide. This will result in a mixture containing 2-chloro-3-aminopyridine and the byproduct 2,6-dichloro-3-aminopyridine.

  • Work-up and Extraction: Adjust the pH of the solution to 2-7 using a 50% sodium hydroxide solution. Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and add hydrogen chloride (gas or in a non-aqueous solvent) to precipitate the 2-chloro-3-aminopyridine hydrochloride salt. Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

Stage 2: Iodination of 2-Chloro-3-aminopyridine

Note: A specific protocol for the iodination of 2-chloro-3-aminopyridine to yield the 6-iodo isomer is not explicitly detailed in the provided search results. The following is a generalized procedure based on the iodination of similar aminopyridines.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-chloro-3-aminopyridine obtained from Stage 1 in glacial acetic acid.

  • Iodination: To this solution, add 1.1 equivalents of iodine monochloride. Heat the reaction mixture to 70 °C and stir for 16 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium thiosulfate to quench the excess iodine monochloride.

  • Neutralization and Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography to yield pure 2-Chloro-6-iodopyridin-3-amine.

Conclusion

The synthesis of 2-Chloro-6-iodopyridin-3-amine is a well-established process that relies on the careful selection of starting materials and precise control of reaction conditions. By understanding the underlying chemical principles and the rationale for each experimental choice, researchers can confidently and efficiently produce this valuable building block for applications in drug discovery and development. The two-stage approach, commencing with the chlorination of 3-aminopyridine followed by the regioselective iodination of the resulting intermediate, provides a reliable and scalable route to this important molecule.

References

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Exploratory

Chemical reactivity profile of 2-Chloro-6-iodopyridin-3-amine.

An In-Depth Technical Guide to the Chemical Reactivity Profile of 2-Chloro-6-iodopyridin-3-amine Introduction: A Versatile Scaffold for Modern Chemistry 2-Chloro-6-iodopyridin-3-amine is a trifunctional heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity Profile of 2-Chloro-6-iodopyridin-3-amine

Introduction: A Versatile Scaffold for Modern Chemistry

2-Chloro-6-iodopyridin-3-amine is a trifunctional heterocyclic compound that has emerged as a cornerstone building block in contemporary drug discovery and materials science.[1][2] Its strategic arrangement of an amino group and two distinct halogen atoms—chlorine and iodine—on a pyridine core provides a rich platform for sequential and highly regioselective modifications. This guide offers a senior application scientist’s perspective on the molecule's reactivity, focusing on the underlying principles that enable its use in constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active agents.[1][2]

The inherent electronic properties of the pyridine ring, combined with the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, allows for a predictable and controlled functionalization sequence. This self-validating system of reactivity is paramount to its utility, enabling chemists to build molecular complexity in a stepwise fashion with high fidelity.

PropertyValueSource
CAS Number 1032507-20-2[3]
Molecular Formula C₅H₄ClIN₂[3][4]
Molecular Weight 254.46 g/mol [3][4]
Appearance Crystalline solid[2]
SMILES IC1=CC=C(N)C(Cl)=N1[3]

Synthesis of the Core Scaffold

The reliable synthesis of 2-Chloro-6-iodopyridin-3-amine is critical for its application. A common and effective method involves the direct iodination of a readily available precursor, 6-chloropyridin-3-amine. The rationale behind this approach is the activation of the pyridine ring by the amino group, which directs electrophilic substitution.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol describes the synthesis of 6-chloro-2-iodopyridin-3-amine, an isomer of the title compound, which follows a similar principle of electrophilic halogenation. The synthesis of the title compound, 2-chloro-6-iodopyridin-3-amine, would proceed from 2-chloropyridin-3-amine. The following is adapted from established procedures for the iodination of aminopyridines.[5]

  • Reagent Preparation : In a suitable reaction vessel, dissolve the starting material, 6-chloropyridin-3-amine (10.0 g, 77.8 mmol), in ethanol (150 mL).

  • Addition of Iodinating Agents : To the solution, add silver sulfate (12.1 g, 38.9 mmol) followed by iodine (23.7 g, 93.4 mmol). Silver sulfate acts as an iodine activator, facilitating the electrophilic iodination process.

  • Reaction Execution : Stir the reaction mixture at ambient temperature (20 °C) overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation : Upon completion, remove the solvent under reduced pressure. Add water (100 mL) and ethyl acetate (200 mL) to the residue.

  • Extraction : Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (100 mL each).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.[5]

Core Reactivity: A Tale of Two Halogens

The synthetic power of 2-Chloro-6-iodopyridin-3-amine lies in the differential reactivity of its two halogen substituents. The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This fundamental difference is the linchpin for achieving regioselectivity in palladium-catalyzed cross-coupling reactions.

  • C6-I Bond : This is the primary site of reactivity for oxidative addition to a Pd(0) catalyst. The lower bond dissociation energy of the C-I bond (~210 kJ/mol) compared to the C-Cl bond (~397 kJ/mol) makes it the kinetically favored site for reaction under standard cross-coupling conditions.[6][7]

  • C2-Cl Bond : This bond is much more robust. It remains intact during the functionalization of the C6-I position, allowing for subsequent, often more forcing, reaction conditions to modify this site.[6][8] Additionally, the C2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.[9]

This predictable hierarchy of reactivity forms the basis of a powerful synthetic strategy, as illustrated below.

G A 2-Chloro-6-iodopyridin-3-amine B Step 1: Regioselective Cross-Coupling at C6-I A->B Pd-Catalysis (Suzuki, Sonogashira, etc.) C 6-Aryl/Alkynyl/Amine- 2-chloropyridin-3-amine B->C D Step 2: Functionalization at C2-Cl (Coupling or SNAr) C->D E 2,6-Disubstituted pyridin-3-amine D->E F Step 3: Modification of 3-Amino Group (e.g., Diazotization) E->F G Fully Functionalized Pyridine Scaffold F->G

Caption: Sequential functionalization workflow for 2-Chloro-6-iodopyridin-3-amine.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the most powerful tools for elaborating the 2-Chloro-6-iodopyridin-3-amine core. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

G cluster_0 Pd(0) Catalytic Cycle OA Oxidative Addition T Transmetalation OA->T Ar-Pd(II)-I RE Reductive Elimination T->RE Ar-Pd(II)-R' Cat Pd(0)Ln RE->Cat Ar-R' Product Product Coupled Product (Ar-R') RE->Product Cat->OA + Ar-I ArI 2-Chloro-6-iodopyridine (Ar-I) ArI->OA Boronic Boronic Acid/Ester (R'-BY2) Boronic->T

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond by coupling the pyridine core with a boronic acid or ester. It is highly reliable and tolerates a wide range of functional groups.[10] The reaction proceeds selectively at the C6-iodide position.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

  • Inert Atmosphere : To a flame-dried flask under an argon atmosphere, add 2-Chloro-6-iodopyridin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent : Add a degassed solvent mixture, typically toluene/water or dioxane/water.

  • Reaction : Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up : Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by silica gel chromatography to yield the 6-aryl-2-chloropyridin-3-amine product.[11][12]

Sonogashira Coupling

The Sonogashira coupling introduces an alkyne moiety, a valuable functional group for further transformations, via reaction with a terminal alkyne.[13] This reaction is co-catalyzed by palladium and copper(I) iodide.[14][15]

Experimental Protocol: Regioselective Sonogashira Coupling

  • Inert Atmosphere : In a Schlenk flask under argon, combine 2-Chloro-6-iodopyridin-3-amine (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Solvent and Base : Add a degassed solvent such as DMF or THF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as a co-solvent.[16]

  • Alkyne Addition : Add the terminal alkyne (1.1 eq) dropwise to the mixture.

  • Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up and Purification : Filter the reaction mixture to remove salts, concentrate the filtrate, and purify by column chromatography to obtain the 6-alkynyl-2-chloropyridin-3-amine.[17]

Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction allows for the introduction of primary or secondary amines at the C6 position.[18][19] The choice of a sterically hindered phosphine ligand is critical for high catalytic activity.[19]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

  • Inert Atmosphere : Charge an oven-dried flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).[20]

  • Reagents : Add 2-Chloro-6-iodopyridin-3-amine (1.0 eq) and the desired amine coupling partner (1.2 eq).

  • Solvent : Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction : Heat the mixture under argon at 80-110 °C until the reaction is complete.

  • Work-up and Purification : After cooling, quench the reaction with water, extract with an organic solvent, wash, dry, and purify via chromatography to isolate the N⁶-substituted-2-chloropyridin-3,6-diamine.

Stille Coupling

The Stille reaction couples the pyridine with an organostannane reagent.[21] While effective, its use has become less common due to the toxicity of the tin reagents and byproducts.[22]

Experimental Protocol: Regioselective Stille Coupling

  • Inert Atmosphere : Add 2-Chloro-6-iodopyridin-3-amine (1.0 eq), the organostannane reagent (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) to a flask under argon.

  • Solvent : Add anhydrous, degassed DMF or toluene.

  • Reaction : Heat the reaction mixture to 80-100 °C and monitor its progress.

  • Work-up : Upon completion, cool the mixture and perform a work-up. A key challenge is the removal of tin byproducts, which can often be achieved by washing with an aqueous KF solution or by specific chromatographic methods.[22]

Other Key Transformations

Beyond cross-coupling, the chloro and amino groups offer additional handles for functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The C2-Cl bond, while resistant to palladium-catalyzed coupling under mild conditions, is susceptible to nucleophilic attack, especially after the C6 position has been functionalized. The pyridine nitrogen atom acts as an electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[9][23]

G Start 2-Chloropyridine Derivative Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Nuc Nucleophile (e.g., R-O⁻, R₂N⁻) Product Substitution Product Intermediate->Product Elimination of Leaving Group LeavingGroup Cl⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with an Alkoxide

  • Base and Nucleophile Generation : In a flask with anhydrous THF, add sodium hydride (NaH, 1.5 eq) carefully at 0 °C. Slowly add the desired alcohol (1.5 eq) to form the sodium alkoxide nucleophile.

  • Substrate Addition : Add the 6-substituted-2-chloropyridin-3-amine (1.0 eq) dissolved in THF.

  • Reaction : Heat the reaction mixture to reflux (or higher temperatures in a sealed vessel if needed) and stir until the starting material is consumed.

  • Quenching and Work-up : Carefully quench the reaction by adding water. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification : Purify the product by column chromatography.

Diazotization of the Amino Group

The 3-amino group is a versatile handle that can be converted into a diazonium salt. This intermediate is highly reactive and can be displaced by a wide variety of nucleophiles (e.g., in Sandmeyer-type reactions) or used in other transformations.[24] The process involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[24][25]

Experimental Protocol: Diazotization and Hydrolysis to a Phenol

  • Diazonium Salt Formation : Dissolve 2,6-disubstituted-pyridin-3-amine (1.0 eq) in a mixture of a strong acid like H₂SO₄ and water at 0-5 °C.

  • Nitrite Addition : Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Displacement : To convert the diazonium salt to a hydroxyl group, slowly heat the reaction mixture to 80-100 °C. The diazonium group is displaced by water, releasing nitrogen gas.

  • Work-up : Cool the reaction, neutralize with a base (e.g., NaHCO₃), and extract the phenolic product with an organic solvent.

  • Purification : Wash, dry, and purify the product using standard methods.

Conclusion and Outlook

2-Chloro-6-iodopyridin-3-amine is a masterful example of a molecular scaffold designed for selective, sequential functionalization. Its value is rooted in the predictable and exploitable difference in reactivity between its carbon-halogen bonds. By leveraging a well-established toolkit of palladium-catalyzed cross-coupling reactions, chemists can precisely modify the C6 position while preserving the C2 position for subsequent transformations via either harsher coupling conditions or nucleophilic aromatic substitution. The amino group at C3 provides a final point for diversification. This logical, step-wise approach to building molecular complexity makes 2-Chloro-6-iodopyridin-3-amine an indispensable tool for researchers in medicinal chemistry and beyond, enabling the rapid exploration of chemical space and the synthesis of novel, high-value compounds.

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  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Catalyzed C6-Selective Oxidative C-H/C-H Crosscoupling of 2-Pyridones with Thiophenes. (2021). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved February 7, 2026, from [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Retrieved February 7, 2026, from [Link]

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  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. (n.d.). Lookchem. Retrieved February 7, 2026, from [Link]

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Foundational

A Technical Guide to the Strategic Synthesis of Novel Derivatives from 2-Chloro-6-iodopyridin-3-amine

Abstract This technical guide provides an in-depth exploration of the synthetic utility of 2-Chloro-6-iodopyridin-3-amine, a highly versatile trifunctional building block in modern medicinal chemistry. We will dissect th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2-Chloro-6-iodopyridin-3-amine, a highly versatile trifunctional building block in modern medicinal chemistry. We will dissect the strategic, site-selective functionalization of its three distinct reactive centers: the C6-iodo, C2-chloro, and 3-amino positions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction causality, detailed experimental protocols, and the logical construction of complex molecular architectures. By leveraging the inherent reactivity differences of the halogen substituents, a diverse array of novel pyridine derivatives can be systematically synthesized, paving the way for the discovery of new therapeutic agents, particularly in the realm of kinase inhibitors.[1]

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

The pyridine ring is a cornerstone heterocycle in pharmaceuticals and agrochemicals.[2] Its presence in numerous FDA-approved drugs underscores its importance as a privileged scaffold. The subject of this guide, 2-Chloro-6-iodopyridin-3-amine (CAS 1032507-20-2), represents a particularly powerful starting material due to its unique arrangement of three distinct and orthogonally reactive functional groups.[3]

The strategic advantage of this molecule lies in the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-chlorine bond. This intrinsic property allows for exquisite site-selectivity, enabling chemists to perform sequential couplings—first at the C6-iodo position, followed by a second, distinct transformation at the C2-chloro position. The 3-amino group provides a third vector for diversification through a wide range of classical amine chemistries. This guide will elucidate the principles and practical execution of these transformations.

Core Synthetic Strategies: A Site-Selective Approach

The derivatization of 2-Chloro-6-iodopyridin-3-amine is best approached as a series of selective operations. The typical and most logical synthetic sequence involves addressing the most reactive site first.

Primary Functionalization: Exploiting the C6-Iodo Position

The C6-iodo position is the primary site for initial diversification via cross-coupling reactions. Its high reactivity allows for mild reaction conditions, preserving the chloro and amino functionalities for subsequent modifications.

Palladium-catalyzed cross-coupling reactions are the methods of choice for this initial step.[1] The selection of the specific coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is dictated by the desired substituent: an aryl/heteroaryl group, an alkynyl moiety, or a nitrogen-based nucleophile, respectively.

  • Suzuki-Miyaura Coupling: Ideal for installing carbon-carbon bonds to create biaryl or heteroaryl-pyridine structures. It is renowned for its functional group tolerance and the commercial availability of a vast library of boronic acids and esters.

  • Sonogashira Coupling: Introduces a rigid alkynyl linker, a common strategy in kinase inhibitor design to probe specific binding pockets. The reaction typically requires a copper(I) co-catalyst.

  • Buchwald-Hartwig Amination: A powerful method for forming C-N bonds, enabling the introduction of a wide range of primary and secondary amines to build complex diamine structures.[4]

G cluster_start Starting Material cluster_reactions Selective C6-Iodo Cross-Coupling cluster_products C6-Functionalized Intermediates start 2-Chloro-6-iodopyridin-3-amine suzuki Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu Catalyst) start->sonogashira buchwald Buchwald-Hartwig (R1R2NH, Pd Catalyst) start->buchwald prod_suzuki 6-Aryl-2-chloropyridin-3-amine suzuki->prod_suzuki prod_sonogashira 6-Alkynyl-2-chloropyridin-3-amine sonogashira->prod_sonogashira prod_buchwald 6-(Amino)-2-chloropyridin-3-amine buchwald->prod_buchwald

Caption: Selective cross-coupling reactions at the C6-iodo position.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-6-iodopyridin-3-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.5 equiv).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-2-chloropyridin-3-amine derivative.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O8592
Pyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10078
1-Methyl-1H-pyrazole-4-boronic acid pinacol esterXPhos Pd G3Cs₂CO₃Dioxane/H₂O9088
Caption: Representative data for Suzuki-Miyaura coupling reactions.
Secondary Functionalization: Targeting the C2-Chloro Position

With the C6-position functionalized, the C2-chloro substituent becomes the next target for diversification. This transformation generally requires more forcing conditions than the initial C-I coupling, a testament to the higher bond strength of the C-Cl bond.

Two primary strategies are employed: Nucleophilic Aromatic Substitution (SNAr) and further cross-coupling.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 (and C6) position towards nucleophilic attack. This pathway is particularly effective with strong nucleophiles like alkoxides, thiolates, and certain amines, often driven by high temperatures (thermal or microwave irradiation).

  • Cross-Coupling: While less reactive than the C-I bond, the C-Cl bond can still participate in cross-coupling reactions. Success here often hinges on the use of more electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which facilitate the challenging oxidative addition step.

G cluster_start C6-Functionalized Intermediate cluster_reactions C2-Chloro Functionalization cluster_products Di-substituted Products start 6-Aryl-2-chloropyridin-3-amine snar SNAr Reaction (e.g., NaOMe, high T) start->snar Path A coupling Cross-Coupling (e.g., Suzuki, Buchwald) start->coupling Path B prod_snar 6-Aryl-2-methoxypyridin-3-amine snar->prod_snar prod_coupling 2,6-Diarylpyridin-3-amine coupling->prod_coupling

Caption: Sequential functionalization at the C2-chloro position.

  • Setup: In a microwave reaction vial, combine the 6-aryl-2-chloropyridin-3-amine intermediate (1.0 equiv), the desired amine (e.g., morpholine, 2.0-3.0 equiv), and a base such as DIPEA (2.0 equiv).

  • Solvent: Add a high-boiling point polar aprotic solvent like NMP or DMA.

  • Reaction: Seal the vial and heat in a microwave reactor to 150-200 °C for 30-90 minutes. Monitor for completion.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry, filter, and concentrate the organic phase. Purify the residue via chromatography to obtain the 2,6-disubstituted-pyridin-3-amine product.

Tertiary Functionalization: Derivatizing the 3-Amino Group

The 3-amino group serves as the final handle for modification. Its nucleophilic character allows for a host of classical transformations to introduce functionalities crucial for modulating solubility, metabolic stability, and target engagement.

Standard amine chemistry is used to cap or extend from this position.

  • Acylation/Sulfonylation: Reacting the amine with acyl chlorides, anhydrides, or sulfonyl chlorides is a straightforward method to generate stable amide or sulfonamide linkages. These groups can act as hydrogen bond donors or acceptors and introduce new vectors for substitution.

  • Reductive Amination: This two-step, one-pot procedure with an aldehyde or ketone first forms a transient imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to yield a secondary or tertiary amine, providing access to N-alkylated derivatives.

  • Setup: Dissolve the 2,6-disubstituted-pyridin-3-amine (1.0 equiv) in a suitable aprotic solvent like DCM or THF. Add a non-nucleophilic base, such as triethylamine or DIPEA (1.5 equiv).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (e.g., acetyl chloride, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by chromatography or recrystallization to yield the final N-acylated product.

Integrated Synthetic Workflow: Constructing a Complex Molecule

The true power of 2-Chloro-6-iodopyridin-3-amine is realized when these selective transformations are combined into a logical sequence. The following workflow illustrates the synthesis of a hypothetical, complex, trisubstituted pyridine derivative.

G A 2-Chloro-6-iodopyridin-3-amine B Step 1: Suzuki Coupling (4-Fluorophenylboronic acid, Pd(dppf)Cl2) A->B C Intermediate 1 (6-(4-Fluorophenyl)-2-chloropyridin-3-amine) B->C D Step 2: SNAr Reaction (Morpholine, DIPEA, Microwave) C->D E Intermediate 2 (6-(4-Fluorophenyl)-2-morpholinopyridin-3-amine) D->E F Step 3: Acylation (Acetyl Chloride, Et3N) E->F G Final Product (N-(6-(4-Fluorophenyl)-2-morpholinopyridin-3-yl)acetamide) F->G

Caption: A multi-step workflow for a trisubstituted pyridine derivative.

This workflow demonstrates a rational approach:

  • Step 1: A Suzuki coupling selectively installs a fluorophenyl group at the C6-iodo position.

  • Step 2: An SNAr reaction under microwave heating displaces the C2-chloro group with morpholine.

  • Step 3: A final acylation of the 3-amino group yields the target molecule.

This sequential strategy allows for the controlled and predictable assembly of complex structures from a single, versatile starting material.

Conclusion and Outlook

2-Chloro-6-iodopyridin-3-amine is a cornerstone building block for the synthesis of highly functionalized pyridine derivatives. Its value is rooted in the predictable and orthogonal reactivity of its three functional handles. By understanding the principles of site-selective cross-coupling and classical derivatization techniques, researchers can efficiently navigate chemical space to generate novel compound libraries. This strategic approach is invaluable in modern drug discovery, providing a robust and flexible platform for the development of next-generation therapeutics. The methodologies outlined in this guide serve as a validated foundation for innovation in medicinal chemistry.

References

  • Al-dujaili, A. H., Al-karagoly, H., & Al-obaidi, O. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(23), 5727. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(16), 4902–4903. [Link]

  • MySkinRecipes. (n.d.). 6-Chloro-2-iodopyridin-3-amine. Retrieved February 7, 2026, from [Link]

  • Gora, J., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 10(1), 1-8. [Link]

  • Anu, A., et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 133-143. [Link]

  • Levin, V. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Tetrahedron Letters, 53(12), 1521-1524. [Link]

Sources

Exploratory

Spectroscopic Profile of 2-Chloro-6-iodopyridin-3-amine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-6-iodopyridin-3-amine (CAS 1032507-20-2), a key building block in medicinal chemistry and materials science. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-6-iodopyridin-3-amine (CAS 1032507-20-2), a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a comprehensive spectroscopic profile, offering insights into the electronic and structural nuances imparted by the unique substitution pattern of the pyridine ring.

Molecular Structure and Key Spectroscopic Features

2-Chloro-6-iodopyridin-3-amine possesses a pyridine core substituted with three distinct functional groups: a chloro group at the 2-position, an iodo group at the 6-position, and an amine group at the 3-position. This arrangement dictates a specific electronic distribution within the aromatic ring, which in turn governs its characteristic spectroscopic signatures. The chloro and iodo substituents are electron-withdrawing via induction, while the amine group is a strong electron-donating group through resonance. This interplay of electronic effects is central to interpreting the spectral data.

Figure 1. Molecular structure of 2-Chloro-6-iodopyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Chloro-6-iodopyridin-3-amine, both ¹H and ¹³C NMR will provide invaluable information regarding the substitution pattern and electronic environment of the pyridine ring.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for this compound would involve dissolving approximately 5-10 mg of the sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical, as it can influence the chemical shift of exchangeable protons, such as those of the amine group.[1][2] DMSO-d₆ is often preferred for compounds with amine functionalities as it can lead to sharper -NH signals due to slower proton exchange.[3] Spectra should be acquired on a spectrometer operating at a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 2-Chloro-6-iodopyridin-3-amine is expected to be relatively simple, exhibiting signals for the two aromatic protons and the amine protons.

  • Aromatic Protons (H-4 and H-5): The pyridine ring contains two remaining protons at positions 4 and 5. These will appear as two distinct signals in the aromatic region of the spectrum (typically δ 6.0-8.5 ppm).[4] The electron-donating amine group at C-3 will cause an upfield shift (to lower ppm values) for the adjacent H-4 and the para-positioned H-5, while the electron-withdrawing halogen substituents will have a deshielding (downfield shift) effect. These two protons will be coupled to each other, resulting in a pair of doublets. The ortho coupling constant (³JHH) between H-4 and H-5 is typically in the range of 5-9 Hz for pyridine systems.[5]

  • Amine Protons (-NH₂): The two protons of the amine group will typically appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature.[1] In a non-protic solvent like CDCl₃, the signal might be found in the range of δ 3.5-5.0 ppm. In DMSO-d₆, which is a hydrogen bond acceptor, the signal is expected to be further downfield.[2] The broadness of the signal is due to rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus.[6]

Table 1: Predicted ¹H NMR Data for 2-Chloro-6-iodopyridin-3-amine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.0 - 7.5Doublet (d)5 - 9
H-56.5 - 7.0Doublet (d)5 - 9
-NH₂3.5 - 5.5 (variable)Broad Singlet (br s)-

For comparison, the reported ¹H NMR data for the isomeric 6-chloro-2-iodopyridin-3-amine in DMSO-d₆ shows two doublets at δ 7.16 (J = 8.4 Hz) and 7.01 (J = 8.4 Hz) for the aromatic protons, and a singlet at δ 5.57 for the amine protons.[1] This provides a reasonable reference for the expected chemical shifts in our target molecule.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the substituents and the overall electron density at each carbon.

  • C-2 and C-6: These carbons are directly bonded to the electronegative chlorine and iodine atoms, respectively, and are also adjacent to the ring nitrogen. This will cause them to be significantly deshielded and appear at the lowest field (highest ppm values) in the spectrum, likely in the range of δ 140-160 ppm.

  • C-3: This carbon is attached to the electron-donating amine group, which will cause a significant upfield shift compared to an unsubstituted pyridine. It is expected to resonate in the region of δ 130-145 ppm.

  • C-4 and C-5: These carbons are not directly attached to a substituent other than hydrogen. Their chemical shifts will be influenced by the electronic effects of the surrounding groups. C-4, being ortho to the amine group, will experience a more pronounced shielding effect than C-5. We can predict C-4 to be in the range of δ 115-125 ppm and C-5 in the range of δ 110-120 ppm.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-6-iodopyridin-3-amine

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 155
C-3135 - 145
C-4115 - 125
C-5110 - 120
C-6150 - 160

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Chloro-6-iodopyridin-3-amine will be characterized by absorptions corresponding to the N-H bonds of the amine, the C=C and C=N bonds of the aromatic ring, and the C-Cl and C-I bonds.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using either a potassium bromide (KBr) pellet method for a solid sample or as a thin film from a solution. An Attenuated Total Reflectance (ATR) accessory is a modern and convenient alternative that requires minimal sample preparation. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Characteristic IR Absorption Bands
  • N-H Stretching: The primary amine will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches.

  • C=C and C=N Stretching: The aromatic pyridine ring will exhibit several absorption bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations.

  • N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear around 1600-1650 cm⁻¹.

  • C-N Stretching: The aromatic C-N stretching vibration will likely be observed in the 1250-1350 cm⁻¹ range.

  • C-Cl and C-I Stretching: The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region. The C-I stretching vibration is found at lower wavenumbers, usually below 600 cm⁻¹, and may be difficult to observe on some instruments.

Table 3: Predicted IR Absorption Bands for 2-Chloro-6-iodopyridin-3-amine

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
-NH₂Asymmetric & Symmetric Stretch3300 - 3500Medium
Aromatic C-HStretch3000 - 3100Weak
Aromatic RingC=C and C=N Stretch1400 - 1600Medium-Strong
-NH₂Bending (Scissoring)1600 - 1650Medium
Aromatic C-NStretch1250 - 1350Medium
C-ClStretch600 - 800Medium-Strong
C-IStretch< 600Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this. For a more gentle ionization that is less likely to cause extensive fragmentation, Electrospray Ionization (ESI) can be used, which would likely show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Expected Molecular Ion and Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular weight of 2-Chloro-6-iodopyridin-3-amine is 254.46 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 254. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak will be observed, which is characteristic of a single chlorine atom.

  • Fragmentation: Aromatic compounds tend to show a relatively stable molecular ion. However, fragmentation can occur through the loss of the substituents. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom as a radical.

    • Loss of Iodine: The C-I bond is the weakest and is likely to cleave first, leading to a fragment at [M-I]⁺ (m/z 127).

    • Loss of Chlorine: Loss of the chlorine radical would result in a fragment at [M-Cl]⁺ (m/z 219).

    • Loss of HCN: A common fragmentation pathway for pyridine rings is the loss of hydrogen cyanide (HCN), which would lead to a fragment at [M-HCN]⁺.

M [M]⁺˙ m/z 254 M_minus_I [M-I]⁺ m/z 127 M->M_minus_I - •I M_minus_Cl [M-Cl]⁺ m/z 219 M->M_minus_Cl - •Cl M_minus_HCN [M-HCN]⁺˙ m/z 227 M->M_minus_HCN - HCN

Figure 2. Predicted major fragmentation pathways for 2-Chloro-6-iodopyridin-3-amine in mass spectrometry.

Conclusion

The spectroscopic characterization of 2-Chloro-6-iodopyridin-3-amine is a critical step in its application in research and development. This guide provides a detailed, albeit predictive, analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The interplay of the electron-donating amine group and the electron-withdrawing halogen substituents creates a unique electronic environment that is clearly reflected in the predicted spectra. By understanding these fundamental spectroscopic properties, researchers can confidently identify and utilize this important chemical intermediate in their synthetic endeavors. It is always recommended to compare experimentally obtained data with these predicted values for unambiguous structural confirmation.

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  • YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

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  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • Semantic Scholar. (2021, February 14). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • University of California, Davis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • YouTube. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Retrieved from [Link]

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Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 2-Chloro-6-iodopyridin-3-amine: Determining Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-6-iodopyridin-3-amine (CAS No. 1032507-20-2) is a halogenated aminopyridine derivative with potential applications in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-iodopyridin-3-amine (CAS No. 1032507-20-2) is a halogenated aminopyridine derivative with potential applications in medicinal chemistry and materials science.[1] As with any novel compound in a discovery and development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for the experimental determination of two such critical parameters: melting point and solubility. While specific, publicly available experimental data for the melting point and a comprehensive solubility profile of 2-Chloro-6-iodopyridin-3-amine are currently scarce, this document serves as an in-depth, procedural whitepaper. It is designed to equip researchers with the necessary protocols and theoretical understanding to generate reliable and reproducible data for this compound. The methodologies outlined herein are grounded in established principles of physical chemistry and pharmaceutical sciences, ensuring scientific integrity and robust data generation.

Introduction: The Imperative of Physicochemical Profiling

The journey of a chemical entity from discovery to a viable product is underpinned by a meticulous characterization of its physical and chemical properties. For a molecule like 2-Chloro-6-iodopyridin-3-amine, understanding its melting point and solubility is not merely an academic exercise; it is a critical step that influences every subsequent stage of its development.

Melting point is a fundamental thermal property that provides a preliminary indication of a compound's purity and identity.[2] A sharp melting range is often indicative of a pure crystalline substance, whereas a broad and depressed melting range can suggest the presence of impurities.[3][4] This parameter is crucial for quality control, stability assessments, and for providing insights into the crystalline lattice forces of the solid-state form.

Solubility , the extent to which a compound dissolves in a solvent, is a cornerstone of its developability, particularly in the pharmaceutical context. Aqueous solubility directly impacts a drug's absorption and bioavailability, while solubility in organic solvents is critical for designing synthetic routes, purification strategies, and formulation processes.[5] Early assessment of solubility can preempt significant downstream challenges, saving valuable time and resources.[6]

This guide will provide detailed, field-proven protocols for the determination of these two key properties for 2-Chloro-6-iodopyridin-3-amine.

Physicochemical Properties of 2-Chloro-6-iodopyridin-3-amine

A summary of the known identifiers and computed properties for 2-Chloro-6-iodopyridin-3-amine is presented below. It is critical to note the absence of experimentally determined melting point and solubility data in readily accessible scientific literature.

PropertyValueSource
CAS Number 1032507-20-2[7]
Molecular Formula C₅H₄ClIN₂[7]
Molecular Weight 254.46 g/mol [2][7]
Appearance Not specified (often off-white to light brown solid for similar compounds)General observation for similar compounds
Melting Point No experimental data available-
Solubility No quantitative experimental data available-
Storage Conditions 2-8°C, under inert atmosphere, protected from light[2][7]

Determination of Melting Point: A Hallmark of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.[3]

Recommended Methodology: Capillary Melting Point Determination

The capillary method is a widely adopted, reliable, and resource-efficient technique for determining the melting point of a solid.[5]

  • Sample Preparation:

    • Ensure the sample of 2-Chloro-6-iodopyridin-3-amine is a fine, dry powder. If necessary, gently crush any larger crystals using a spatula on a watch glass.

    • Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the open end of the capillary into the powder and then gently tapping the sealed end on a hard surface to compact the sample at the bottom.[8]

  • Instrument Setup:

    • Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

    • Set the initial heating rate to be rapid to approach the expected melting point quickly. If the approximate melting point is unknown, a preliminary rapid determination is advised.[4]

  • Measurement:

    • Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.[5][8]

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (T2).

    • The melting point is reported as the range T1 – T2.[8]

  • Validation:

    • Repeat the determination at least twice with fresh samples to ensure reproducibility.

Visualizing the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Reporting prep1 Obtain dry, powdered sample of 2-Chloro-6-iodopyridin-3-amine prep2 Load 2-3 mm of sample into capillary tube prep1->prep2 meas1 Place capillary in calibrated melting point apparatus prep2->meas1 meas2 Rapidly heat to ~20°C below expected M.P. meas1->meas2 meas3 Reduce heating rate to 1-2°C/min meas2->meas3 meas4 Record T1 (first liquid drop) and T2 (all liquid) meas3->meas4 report1 Report melting point as the range T1 - T2 meas4->report1 report2 Perform duplicate measurements for reproducibility report1->report2

Caption: Workflow for Capillary Melting Point Determination.

Solubility Assessment: A Critical Parameter for Developability

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. For drug development, both kinetic and thermodynamic solubility are important.[6]

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a cosolvent (typically DMSO). It's a high-throughput method used for early screening of large numbers of compounds.[6]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a specific solvent. This is a more time- and resource-intensive measurement but provides the most accurate and relevant data for later-stage development.[6][9]

Experimental Design: A Tiered Approach

A logical approach to determining the solubility of 2-Chloro-6-iodopyridin-3-amine would be to first perform a kinetic solubility assessment to get a rapid understanding of its general solubility characteristics, followed by a more rigorous thermodynamic solubility determination in key solvents.

Protocol for Kinetic Solubility Determination (Nephelometric Method)

This high-throughput method relies on detecting the precipitation of the compound by measuring light scattering.[10]

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 2-Chloro-6-iodopyridin-3-amine in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the DMSO stock solution to a series of wells.

    • Add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

    • Measure the light scattering in each well using a nephelometer. An increase in scattered light indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the blank.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[11]

  • Experimental Setup:

    • Add an excess amount of solid 2-Chloro-6-iodopyridin-3-amine to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile). The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been reached.[11]

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.

  • Sample Processing:

    • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification:

    • Analyze the concentration of 2-Chloro-6-iodopyridin-3-amine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

  • Reporting:

    • The thermodynamic solubility is reported in units of µg/mL or mM.

Visualizing the Solubility Determination Workflow

SolubilityWorkflow cluster_kinetic Kinetic Solubility (Nephelometry) cluster_thermo Thermodynamic Solubility (Shake-Flask) kin1 Prepare 10 mM stock in DMSO kin2 Dispense stock and buffer into microplate kin1->kin2 kin3 Incubate (e.g., 2h at 25°C) kin2->kin3 kin4 Measure light scattering kin3->kin4 kin5 Determine highest non-precipitating concentration kin4->kin5 thermo1 Add excess solid to solvent thermo2 Agitate for 24-72h at constant temperature thermo1->thermo2 thermo3 Filter supernatant thermo2->thermo3 thermo4 Quantify concentration via HPLC-UV thermo3->thermo4 thermo5 Report solubility in µg/mL or mM thermo4->thermo5 start Solubility Assessment cluster_kinetic cluster_kinetic start->cluster_kinetic High-Throughput Screening cluster_thermo cluster_thermo start->cluster_thermo Gold Standard Measurement

Caption: Tiered Approach to Solubility Determination.

Conclusion and Future Directions

The physicochemical properties of 2-Chloro-6-iodopyridin-3-amine, specifically its melting point and solubility, are critical parameters that will dictate its potential for further development. This guide provides a robust framework for the experimental determination of these properties. The absence of readily available data underscores the importance of conducting these fundamental experiments. By following the detailed protocols outlined herein, researchers can generate high-quality, reliable data that will be invaluable for quality control, process development, and formulation design. It is recommended that these studies be conducted early in the research and development process to facilitate informed decision-making and to build a comprehensive data package for this promising chemical entity.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 7, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 7, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 7, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved February 7, 2026, from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved February 7, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-3-pyridylamine. Retrieved February 7, 2026, from [Link]

  • BuyersGuideChem. (n.d.). 6-Chloro-2-iodopyridin-3-amine | 400777-06-2. Retrieved February 7, 2026, from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 400777-06-2 | 6-chloro-2-iodopyridin-3-amine. Retrieved February 7, 2026, from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved February 7, 2026, from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

Technical Monograph: Operational Stewardship of 2-Chloro-6-iodopyridin-3-amine

Executive Summary: The Bifunctional Scaffold 2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2) is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., SHP2, anticancer a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold

2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2) is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., SHP2, anticancer agents). Its structural value lies in its orthogonal reactivity :

  • C6-Iodine: A "soft" electrophile susceptible to rapid oxidative addition, allowing for selective Suzuki-Miyaura or Sonogashira couplings under mild conditions.

  • C2-Chlorine: A "harder" electrophile retained for secondary diversification or late-stage nucleophilic aromatic substitution (

    
    ).
    
  • C3-Amine: A nucleophilic handle for amide coupling or heterocycle ring closure.

Because of the labile C–I bond and the oxidation-prone amine, this compound requires a rigorous "Chain of Custody" approach to storage and handling to prevent pharmacological potency loss.

Physicochemical Profile & Identification

PropertySpecificationOperational Implication
Chemical Name 2-Chloro-6-iodopyridin-3-aminePrimary Identifier
CAS Number 1032507-20-2Verification required; distinguish from regioisomer (6-Cl-2-I)
Molecular Formula

Mass Balance Calculations
Molecular Weight 254.46 g/mol Stoichiometry
Appearance Off-white to beige/brown powderDarkening indicates oxidation/iodine release
Solubility DMSO, DMF, MeOH (Moderate)Lipophilic; poor water solubility
Melting Point >100°C (Predicted/Analogous)Verify via DSC upon receipt
pKa (Predicted) ~3.0 - 4.0 (Pyridine N)Weak base; protonates in strong acid

Hazard Assessment (GHS & Tox)

Based on Structure-Activity Relationships (SAR) of halogenated aminopyridines.

Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation (Skin Irrit. 2).

  • H319: Causes serious eye irritation (Eye Irrit.[1][2] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[2]

Critical Toxicology Note: Halogenated pyridines can exhibit skin sensitization potential. The iodine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.

Storage Protocol: The "Dark & Dry" Standard

The primary degradation pathways are photolytic deiodination (homolytic cleavage of C–I) and N-oxide formation (amine oxidation).

Storage Hierarchy
  • Primary Container: Amber borosilicate glass vial with a Teflon-lined screw cap. Never use clear glass.

  • Atmosphere: Headspace purge with Argon (Ar) or Nitrogen (

    
    ) is mandatory  for storage >7 days.
    
  • Temperature: Refrigerate at 2–8°C .

    • Note: Freezing (-20°C) is acceptable but requires rigorous desiccation during thaw to prevent condensation, which hydrolyzes the C-Cl bond over time.

  • Secondary Containment: Sealed desiccator or opaque polyethylene bag with silica gel packets.

Stability Indicators[5][6]
  • Pass: Off-white, free-flowing powder.

  • Alert: Clumping (hygroscopic uptake).

  • Fail: Deep brown/purple discoloration (indicates liberation of elemental Iodine

    
     or quinone-like oxidation products).
    

Operational Handling & Synthesis Workflow

Engineering Controls
  • Weighing: Must be performed inside a certified chemical fume hood or a powder containment enclosure (balance enclosure).

  • Static Control: Use an ionizing bar if the powder is static-prone (common with dry halo-pyridines) to prevent aerosolization.

Solubilization Strategy

When preparing stock solutions (e.g., for HTS or reaction):

  • Solvent Choice: Anhydrous DMSO or DMF are preferred.

  • Order of Addition: Add solvent to powder, not vice versa, to minimize dust.

  • Degassing: Sparge the solution with Argon for 5 minutes immediately after dissolution to prevent rapid oxidative darkening.

Reaction Monitoring (TLC/LCMS)
  • TLC Visualization: UV (254 nm).

  • Stain: Ninhydrin (for the free amine) or Iodine chamber (though the compound itself contains iodine, the background contrast helps).

  • LCMS: Monitor for the [M+H]+ peak of 255/257 (Cl isotope pattern). Watch for a mass of 128 (de-iodinated byproduct) which suggests photolytic degradation.

Visualizing the Workflow

Diagram 1: Lifecycle & Stewardship

This workflow illustrates the "Chain of Custody" from receipt to waste, emphasizing the critical control points (CCPs) for stability.

G cluster_risk Degradation Risks Receipt Receipt & QC (Check Color/CAS) Aliquot Inert Aliquoting (Argon/Glovebox) Receipt->Aliquot Minimize O2 Storage Storage (Amber Vial, 4°C) Aliquot->Storage Darkness Weighing Dispensing (Fume Hood) Storage->Weighing Warm to RT Photo Photolysis (Light) Storage->Photo If clear glass Oxid Oxidation (Air) Storage->Oxid If loose cap Reaction Synthesis (Cross-Coupling) Weighing->Reaction Dissolve immed. Waste Halogenated Waste Reaction->Waste Segregate

Caption: Operational lifecycle emphasizing the protection against photolysis and oxidation during storage and handling.

Diagram 2: Orthogonal Reactivity Logic

Understanding why this molecule is handled carefully helps researchers prioritize the order of addition in synthesis.

Reactivity Center 2-Chloro-6-iodopyridin-3-amine (The Scaffold) Iodine C6-Iodine (Soft Electrophile) Center->Iodine Chlorine C2-Chlorine (Hard Electrophile) Center->Chlorine Amine C3-Amine (Nucleophile) Center->Amine Step1 Step 1: Suzuki/Sonogashira (Occurs at C6 first) Iodine->Step1 Highest Reactivity Step2 Step 2: SNAr Displacement (Occurs at C2 later) Chlorine->Step2 Requires Activation Step3 Step 3: Amide Coupling (Utilizes C3) Amine->Step3 Orthogonal

Caption: Chemoselective hierarchy: The C6-Iodine is the primary reactive site, requiring protection from incidental Pd-contamination.

Emergency Protocols

Spill Response
  • Solid Spill: Do not dry sweep (dust generation). Use a damp paper towel or oil-impregnated sweeping compound. Place in a sealed bag labeled "Halogenated Organic Waste."

  • Solution Spill: Absorb with vermiculite or sand. Double-glove (Nitrile >0.11mm) as halogenated solvents/compounds can permeate standard gloves rapidly.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. The iodine content makes this particularly irritating to mucous membranes.

  • Skin Contact: Wash with soap and water.[1] If brown staining occurs, it indicates iodine interaction; monitor for sensitization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24866635 (Isomer Analog). Retrieved from [Link]

  • U.S. Pharmacist (2023). Light-Sensitive Injectable Prescription Drugs (Stability of Iodinated Compounds). Retrieved from [Link]

Sources

Foundational

The Strategic Role of 2-Chloro-6-iodopyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide

Abstract This technical guide provides an in-depth analysis of 2-chloro-6-iodopyridin-3-amine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its synthesis, unique reactivity p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-chloro-6-iodopyridin-3-amine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its synthesis, unique reactivity profile, and its strategic application in the construction of complex molecular architectures, with a particular focus on the development of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Emergence of a Versatile Pyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1] The strategic placement of functional groups on this core scaffold is a cornerstone of modern drug design. 2-Chloro-6-iodopyridin-3-amine has emerged as a particularly valuable building block due to its trifunctional nature, offering three distinct points for chemical modification: a nucleophilic amino group and two halogen atoms with differential reactivity. This unique arrangement allows for a programmed and regioselective approach to the synthesis of complex, multi-substituted pyridine derivatives.

This guide will dissect the chemical personality of 2-chloro-6-iodopyridin-3-amine, providing a comprehensive understanding of its utility in the synthesis of targeted therapeutics, most notably in the realm of protein kinase inhibitors.

Synthesis and Characterization of 2-Chloro-6-iodopyridin-3-amine

The efficient and scalable synthesis of 2-chloro-6-iodopyridin-3-amine is a critical first step in its application. Several synthetic routes have been reported, with the direct halogenation of a substituted pyridine being a common strategy.

Synthetic Protocol: Iodination of 6-Chloropyridin-3-amine

A prevalent method for the synthesis of 2-chloro-6-iodopyridin-3-amine involves the direct iodination of the commercially available 6-chloropyridin-3-amine.[2]

Experimental Protocol:

  • Reaction Setup: To a solution of 6-chloropyridin-3-amine (1.0 eq) in a suitable solvent such as ethanol, add silver sulfate (0.5 eq) followed by iodine (1.2 eq).[2] The use of silver sulfate facilitates the in situ generation of a more electrophilic iodine species.

  • Reaction Execution: Stir the reaction mixture at room temperature overnight.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.[2] The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 2-chloro-6-iodopyridin-3-amine.

Starting Material Reagents Solvent Temperature Time Typical Yield Reference
6-Chloropyridin-3-amineI₂, Ag₂SO₄EthanolRoom Temp.OvernightModerate to Good[2]
Characterization

The structural confirmation of 2-chloro-6-iodopyridin-3-amine is typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the two aromatic protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms of the pyridine ring, with the chemical shifts influenced by the attached substituents.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the calculated molecular weight of C₅H₄ClIN₂ (254.46 g/mol ).[3][4] The isotopic pattern of chlorine will also be observable.

Reactivity and Mechanistic Insights: A Tale of Two Halogens

The synthetic utility of 2-chloro-6-iodopyridin-3-amine lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. This allows for selective and sequential functionalization of the pyridine core.

The general order of reactivity for halogens in these reactions is I > Br > OTf > Cl.[5] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step.

G Reactivity Decreasing Reactivity in Pd-Catalyzed Cross-Coupling I Iodine (C-I) Br Bromine (C-Br) I->Br Weaker Bond Faster Oxidative Addition Cl Chlorine (C-Cl) Br->Cl Stronger Bond Slower Oxidative Addition

Relative reactivity of halogens in cross-coupling reactions.

This reactivity difference enables a synthetic strategy where the iodine at the 6-position can be selectively coupled under milder conditions, leaving the chlorine at the 2-position available for a subsequent transformation under more forcing conditions.

Strategic Applications in Kinase Inhibitor Synthesis

2-Chloro-6-iodopyridin-3-amine is a valuable scaffold for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The 3-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, while the 2- and 6-positions are functionalized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Case Study: Synthesis of Pyrrolo[2,3-d]pyrimidine Core for CSF-1R Inhibitors

Colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[6] Dysregulation of CSF-1R signaling is implicated in various inflammatory diseases and cancers. Several CSF-1R inhibitors are based on the pyrrolo[2,3-d]pyrimidine scaffold, which can be constructed from 2-chloro-6-iodopyridin-3-amine.

The following workflow illustrates a general strategy for the synthesis of a key intermediate for CSF-1R inhibitors.

G A 2-Chloro-6-iodopyridin-3-amine B Suzuki Coupling (Arylboronic acid, Pd catalyst, base) A->B Selective C-I functionalization C 3-Amino-2-chloro-6-arylpyridine B->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, base) C->D C-Cl functionalization E Pyrrolo[2,3-d]pyrimidine Precursor D->E F Intramolecular Cyclization E->F G Pyrrolo[2,3-d]pyrimidine Core F->G

Synthetic workflow for a pyrrolo[2,3-d]pyrimidine core.

Step-by-Step Methodology:

  • Suzuki-Miyaura Coupling: The more reactive iodine at the 6-position of 2-chloro-6-iodopyridin-3-amine is selectively coupled with an appropriate arylboronic acid.[7]

    • Protocol: To a degassed solution of 2-chloro-6-iodopyridin-3-amine (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 eq), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water, are added. The reaction is heated to 80-100 °C until completion.

  • Buchwald-Hartwig Amination: The resulting 3-amino-2-chloro-6-arylpyridine is then subjected to a Buchwald-Hartwig amination to introduce a side chain at the 2-position.[7]

    • Protocol: The 3-amino-2-chloro-6-arylpyridine (1.0 eq) is reacted with the desired amine (1.1-1.5 eq) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) with a strong base like NaOtBu or Cs₂CO₃ in a solvent such as toluene or dioxane at elevated temperatures.

  • Cyclization: The product from the amination step can then undergo an intramolecular cyclization to form the desired pyrrolo[2,3-d]pyrimidine core structure.

Sonogashira Coupling for Alkynylpyridine Derivatives

The Sonogashira coupling reaction provides a powerful method for the introduction of alkyne moieties, which can serve as important pharmacophores or as handles for further functionalization. The C-I bond of 2-chloro-6-iodopyridin-3-amine can be selectively coupled with terminal alkynes.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 2-chloro-6-iodopyridin-3-amine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine (which can also serve as the solvent).[8]

  • Reaction Execution: To this mixture, add the terminal alkyne (1.1-1.5 eq) and stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is typically filtered to remove the catalyst, and the filtrate is concentrated. The residue is then purified by column chromatography.

Coupling Partner Catalyst System Base Solvent Temperature Reference
Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NEt₃N / THFRoom Temp. - 50 °C[8]

Future Perspectives and Conclusion

2-Chloro-6-iodopyridin-3-amine is a testament to the power of strategic functionalization in medicinal chemistry. Its differential reactivity allows for a modular and efficient approach to the synthesis of complex, biologically active molecules. As our understanding of kinase biology continues to expand, the demand for novel and selective inhibitors will only increase. Versatile building blocks like 2-chloro-6-iodopyridin-3-amine will undoubtedly play a central role in meeting this demand, enabling the rapid exploration of chemical space and the development of next-generation targeted therapies. The principles and protocols outlined in this guide provide a solid foundation for leveraging the unique chemical attributes of this valuable synthetic intermediate.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. Available at: [Link]

  • 2-chloro-6-iodopyridin-3-amine (C5H4ClIN2). PubChem. Available at: [Link]

  • WO2012167733A1 - Substituted pyridopyrazines as novel syk inhibitors - Google Patents.
  • Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - MDPI. Available at: [Link]

  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PubMed. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents.
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Exploratory

A Senior Application Scientist's Guide to 2-Chloro-6-iodopyridin-3-amine: A Versatile Building Block for Complex Molecule Synthesis

Introduction: The Strategic Value of a Dihalogenated Pyridine In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Dihalogenated Pyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. 2-Chloro-6-iodopyridin-3-amine has emerged as a cornerstone intermediate due to its unique trifecta of functionalities: a nucleophilic amine and two halogen atoms with distinct and exploitable reactivity profiles. This guide provides an in-depth technical overview of this molecule, focusing on the causality behind its synthetic applications and offering field-proven insights for its effective utilization. Its structure is a key asset, allowing for sequential and site-selective functionalization, which is invaluable for constructing complex heterocyclic systems often found in kinase inhibitors and other targeted therapeutic agents[1].

The core utility of 2-chloro-6-iodopyridin-3-amine lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center, a critical step in catalytic cycles like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference enables chemists to perform selective chemistry at the 6-position while leaving the less reactive chloro group at the 2-position untouched for subsequent transformations. The amino group at the 3-position further modulates the electronic properties of the pyridine ring and serves as a handle for building fused heterocyclic systems[2][3][4].

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of any successful and safe synthetic campaign. The data below is consolidated for quick reference.

PropertyValueSource(s)
CAS Number 1032507-20-2[5]
Molecular Formula C₅H₄ClIN₂[1][5]
Molecular Weight 254.46 g/mol [1][5]
Appearance Off-white to light brown solid[6]
Purity Typically ≥98%[7]
Storage Conditions Store at 2–8 °C, under inert gas (Nitrogen or Argon), protect from light[5][6]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][7]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[5]

Expert Insight: The "Harmful if swallowed/inhaled/in contact with skin" classification necessitates the use of appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][7] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[8][9]

Core Synthetic Applications: A Mechanistic Approach

The true power of 2-chloro-6-iodopyridin-3-amine is demonstrated in its application in palladium-catalyzed cross-coupling reactions. The following sections detail the protocols and rationale for its use in the most common and impactful transformations.

Site-Selective Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes, a transformation widely used in the synthesis of pharmaceuticals and organic materials.[10] The differential reactivity of the halogens on 2-chloro-6-iodopyridin-3-amine allows for a highly selective reaction at the C-I bond.

Causality Behind the Protocol:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂) and a copper(I) co-catalyst (CuI) is standard. The palladium complex undergoes oxidative addition preferentially into the weaker C-I bond. The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]

  • Base: An amine base, such as triethylamine (Et₃N), is crucial. It serves both as the reaction base to deprotonate the alkyne and often as a solvent.[12][13]

  • Solvent: A polar aprotic solvent like DMF or an amine like Et₃N is typically used to ensure solubility of the reagents and facilitate the reaction.[13]

Detailed Experimental Protocol: Sonogashira Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-chloro-6-iodopyridin-3-amine (1.0 equiv), the terminal alkyne (1.1-1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and Copper(I) iodide (CuI, 0.1 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvent (e.g., a mixture of THF and Et₃N, 4:2 mL per mmol of substrate).[12]

  • Reaction: Stir the mixture at room temperature for 16-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 2-chloro-6-alkynylpyridin-3-amine product.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reagents: - 2-Chloro-6-iodopyridin-3-amine - Terminal Alkyne - Pd(PPh₃)₄ - CuI inert Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert solvent Add Degassed Solvent (THF/Et₃N) inert->solvent react Stir at Room Temperature (16-24h) solvent->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Upon Completion extract Dilute & Wash (EtOAc, aq. NH₄Cl) concentrate->extract purify Dry, Concentrate & Purify (Silica Gel Chromatography) extract->purify end 2-Chloro-6-alkynylpyridin-3-amine purify->end

Caption: Workflow for Site-Selective Sonogashira Coupling.

Suzuki-Miyaura Coupling: Forging Aryl-Pyridine Bonds

The Suzuki-Miyaura coupling is arguably one of the most powerful C(sp²)-C(sp²) bond-forming reactions in organic synthesis, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[14] When applied to 2-chloro-6-iodopyridin-3-amine, it provides a direct route to 6-aryl-2-chloropyridin-3-amines, key intermediates for many biologically active molecules.[15]

Causality Behind the Protocol:

  • Catalyst and Ligand: A palladium(0) source is essential. Often, a more stable Pd(II) precatalyst (like Pd(OAc)₂) is used, which is reduced in situ. A phosphine ligand is required to stabilize the Pd(0) species and facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior for coupling with less reactive aryl chlorides, but for the highly reactive C-I bond, standard ligands like PPh₃ are often sufficient.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is frequently employed to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere: In a suitable reaction vessel, combine 2-chloro-6-iodopyridin-3-amine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 equiv).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via silica gel chromatography to obtain the 6-aryl-2-chloropyridin-3-amine product.

Suzuki_Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ Complex1 Oxidative Addition Complex Pd0->Complex1 Oxidative Addition Complex2 Transmetalation Complex Complex1->Complex2 Transmetalation Complex2->Pd0 Reductive Elimination Product Ar-Py-NH₂ Complex2->Product ArylHalide Py-I ArylHalide->Complex1 BoronicAcid Ar-B(OH)₂ BoronicAcid->Complex2 Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds.[16][17] This reaction is exceptionally valuable for synthesizing N-aryl and N-heteroaryl amines. Using 2-chloro-6-iodopyridin-3-amine, one can selectively introduce a new amine substituent at the 6-position, paving the way for libraries of 2-chloro-6-aminopyridin-3-amine derivatives.

Causality Behind the Protocol:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are critical for promoting both the oxidative addition and the challenging reductive elimination steps that form the C-N bond. Ligands like Xantphos or BINAP are often effective.[17][18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice, though weaker bases like Cs₂CO₃ can be used for sensitive substrates.[16]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic intermediates.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reagent Addition: Add 2-chloro-6-iodopyridin-3-amine (1.0 equiv) and the primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to afford the desired 2-chloro-N,6-disubstituted-pyridin-3-amine.

Conclusion: A Gateway to Molecular Complexity

2-Chloro-6-iodopyridin-3-amine is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex molecular architectures. Its well-defined and predictable site-selectivity in cornerstone reactions like the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings allows researchers to build molecular diversity in a controlled, stepwise manner. By understanding the mechanistic principles that govern its reactivity, scientists in drug discovery and materials science can leverage this building block to accelerate their research and development programs, ultimately enabling the synthesis of novel compounds with significant biological or material applications.[1][3]

References

  • MySkinRecipes. 6-Chloro-2-iodopyridin-3-amine.
  • CymitQuimica. CAS 800402-06-6: 6-chloro-3-iodo-pyridin-2-amine.
  • ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews. (2021).
  • Wikipedia. Sonogashira coupling.
  • Apollo Scientific. 6-Chloro-3-iodopyridin-2-amine.
  • Organic Chemistry Portal. Pyridine synthesis.
  • ChemScene. 2-Chloro-6-iodopyridin-3-amine.
  • ChemicalBook. 6-chloro-3-iodopyridin-2-amine | 800402-06-6.
  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • Sigma-Aldrich. 2-chloro-6-iodopyridin-3-amine.
  • Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles.
  • ResearchGate. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF.
  • ResearchGate. Synthetic strategies to pyrido fused heterocycles | Request PDF.
  • SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
  • Organic Chemistry Portal. Suzuki Coupling.
  • NIH. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC.
  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
  • ChemicalBook. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications. (2024).
  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016).
  • Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
  • Wikipedia. Buchwald–Hartwig amination.
  • BLD Pharm. 400777-06-2|6-Chloro-2-iodopyridin-3-amine.
  • ChemicalBook. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis.
  • Carl ROTH. Safety Data Sheet: Pyridoxamine dihydrochloride.
  • Chemistry LibreTexts. Sonogashira Coupling. (2024).
  • Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017).
  • Safety Data Sheet. 2-aminopyridin-3-ol.
  • NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC.
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Protocols & Analytical Methods

Method

Synthetic Protocols for 2-Chloro-6-iodopyridin-3-amine Derivatives: A Guide for Researchers

Introduction: The Strategic Value of 2-Chloro-6-iodopyridin-3-amine in Modern Drug Discovery The 2-Chloro-6-iodopyridin-3-amine scaffold is a highly valued building block in medicinal chemistry, particularly in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Chloro-6-iodopyridin-3-amine in Modern Drug Discovery

The 2-Chloro-6-iodopyridin-3-amine scaffold is a highly valued building block in medicinal chemistry, particularly in the development of targeted therapies. Its strategic substitution pattern—a nucleophilic amino group, and two distinct halogen atoms at electronically different positions—offers a versatile platform for the synthesis of complex heterocyclic compounds. This unique arrangement allows for selective and sequential functionalization, making it an ideal starting point for constructing libraries of molecules for drug discovery programs. Notably, this scaffold is a key intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The chlorine and iodine atoms provide orthogonal handles for popular and powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the precise introduction of diverse aryl, heteroaryl, and amino substituents. This guide provides detailed, field-proven protocols for the synthesis of the core 2-Chloro-6-iodopyridin-3-amine scaffold and its subsequent derivatization, with a focus on the underlying chemical principles and practical experimental considerations.

Part I: Synthesis of the Core Scaffold: 2-Chloro-6-iodopyridin-3-amine

A robust and scalable synthesis of the 2-Chloro-6-iodopyridin-3-amine core is paramount for its use in extensive drug discovery campaigns. The following multi-step protocol is designed for efficiency and regiochemical control, starting from the readily available 3-aminopyridine.

Overall Synthetic Workflow

Synthetic_Workflow A 3-Aminopyridine B 2-Chloro-3-aminopyridine A->B Chlorination (HCl, H2O2) C 2-Chloro-6-iodopyridin-3-amine B->C Iodination (NIS, H2SO4)

Caption: Synthetic route to 2-Chloro-6-iodopyridin-3-amine.

Step 1: Synthesis of 2-Chloro-3-aminopyridine

This step involves the regioselective chlorination of 3-aminopyridine. The amino group at the 3-position directs the electrophilic chlorination to the ortho position (C2).

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-aminopyridine (1 equivalent).

  • Acidification: Carefully add concentrated hydrochloric acid (HCl) while cooling the flask in an ice bath to maintain the temperature below 20°C.

  • Chlorination: To the resulting solution, add 30% hydrogen peroxide (H₂O₂) dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature between 70-80°C.[1] The addition should be controlled to prevent over-chlorination.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanism and Rationale:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group is a strong activating group and is ortho-, para-directing. In the acidic medium, the pyridine nitrogen is protonated, further deactivating the ring to electrophilic attack. However, the strong activation by the amino group facilitates chlorination at the C2 position, which is ortho to the amino group. The use of hydrogen peroxide in hydrochloric acid generates in situ electrophilic chlorine species. Careful temperature control is crucial to minimize the formation of di-chlorinated byproducts.[1]

Step 2: Synthesis of 2-Chloro-6-iodopyridin-3-amine

The second step is the regioselective iodination of 2-chloro-3-aminopyridine. The electron-donating amino group directs the incoming electrophilic iodine to the C6 position (para to the amino group).

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-aminopyridine (1 equivalent) in concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Iodination: Add N-iodosuccinimide (NIS) portion-wise to the solution, maintaining the temperature below 5°C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide (NaOH) until the pH is basic.

  • Extraction: Extract the product with ethyl acetate or a similar organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

Mechanism and Rationale:

This is another example of electrophilic aromatic substitution. The amino group at C3 strongly activates the pyridine ring, directing the electrophilic iodine (generated from NIS in the acidic medium) to the positions ortho and para to it (C2, C4, and C6). Since the C2 position is already occupied by a chlorine atom, and the C4 position is sterically hindered, the iodination occurs preferentially at the C6 position.[2]

Part II: Derivatization Protocols for 2-Chloro-6-iodopyridin-3-amine

The presence of two different halogens at the C2 and C6 positions allows for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the C6 position.[3][4][5]

Protocol 1: Suzuki-Miyaura Coupling (Selective at C6)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[6] In this case, we will selectively couple an aryl or heteroaryl group at the C6 position.

Suzuki_Coupling A 2-Chloro-6-iodopyridin-3-amine F 6-Aryl-2-chloropyridin-3-amine A->F B Aryl/Heteroaryl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F

Caption: Key components for a Suzuki-Miyaura coupling reaction.

Experimental Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-Chloro-6-iodopyridin-3-amine (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) (2 equivalents).

  • Catalyst and Ligand: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For less reactive boronic acids or challenging substrates, more advanced catalyst systems with specialized ligands might be necessary.[7][8]

  • Base: The base is crucial for the transmetalation step in the catalytic cycle. K₂CO₃ is a common choice, but others like cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) can also be used.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

Data Summary: Representative Suzuki-Miyaura Couplings

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-6-phenylpyridin-3-amine85
24-Methoxyphenylboronic acid2-Chloro-6-(4-methoxyphenyl)pyridin-3-amine92
3Thiophene-2-boronic acid2-Chloro-6-(thiophen-2-yl)pyridin-3-amine78

(Yields are representative and may vary based on specific reaction conditions and scale.)

Protocol 2: Buchwald-Hartwig Amination (Selective at C6)

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[9] This protocol details the selective amination at the C6 position.

Buchwald_Hartwig A 2-Chloro-6-iodopyridin-3-amine G N6-Substituted-2-chloropyridine-3,6-diamine A->G B Primary or Secondary Amine B->G C Pd Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G

Caption: Key components for a Buchwald-Hartwig amination reaction.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.08 equivalents), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equivalents) to a Schlenk tube.

  • Reagent Addition: Add 2-Chloro-6-iodopyridin-3-amine (1 equivalent) and the desired primary or secondary amine (1.2 equivalents).

  • Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the mixture with stirring at 80-110°C until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are often used to facilitate the reductive elimination step and improve catalytic turnover.[10] The combination of Pd₂(dba)₃ and a ligand generates the active Pd(0) catalyst in situ.

  • Base: A strong base like NaOtBu is typically required to deprotonate the amine, forming the amide which then participates in the catalytic cycle.[11]

  • Inert Atmosphere: The Pd(0) catalyst and some ligands are sensitive to oxygen, so maintaining an inert atmosphere is crucial for reaction success.

Data Summary: Representative Buchwald-Hartwig Aminations

EntryAmineProductYield (%)
1Morpholine4-(6-Amino-2-chloropyridin-2-yl)morpholine94
2AnilineN6-Phenyl-2-chloropyridine-3,6-diamine88
3BenzylamineN6-Benzyl-2-chloropyridine-3,6-diamine82

(Yields are representative and may vary based on specific reaction conditions and scale.)

References

  • Schich O.V., et al. Ber Dt Chem Ges, 1936, 69:2593–2610.
  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Mild and Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(3), 930–938. Available at: [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). A General Method for 2- and 2,6-Substitution of Pyridines. Organic Letters, 9(7), 1335–1337. Available at: [Link]

  • Organic Syntheses Procedure. 3-aminopyridine. Available at: [Link]

  • Wang, X., et al. (2020). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Earth and Environmental Science, 546, 042055. Available at: [Link]

  • Boutahir, F., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 75(13), 1955-1962. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2012). N-VINYL-2-PYRIDONES AND N-VINYL-2-PYRIMIDONES: PREPARATION OF 2-SUBSTITUTED PYRIDINES AND PYRIMIDINES. Organic Syntheses, 89, 549-561. Available at: [Link]

  • Boutahir, F., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 205-212. Available at: [Link]

  • Wikipedia. (2023). 2,6-Dichloropyridine. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10725–10766. Available at: [Link]

  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents.
  • CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents.
  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(100), 17744–17747. Available at: [Link]

  • Legrand, F.-X. R., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 9(19), 3781–3784. Available at: [Link]

  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. Available at: [Link]

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9476–9486. Available at: [Link]

  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4743-4748. Available at: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

  • Brückner, R. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 793. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Maiti, D., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. PubMed. Available at: [Link]

  • Jana, A., & Verma, A. K. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 5063-5094. Available at: [Link]

  • Legrand, F.-X. R., et al. (2007). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8436–8446. Available at: [Link]

  • CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents.

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Application

Application Note: Sequential Palladium-Catalyzed Functionalization of 2-Chloro-6-iodopyridin-3-amine

Executive Summary & Strategic Importance The heterocycle 2-Chloro-6-iodopyridin-3-amine represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., PI3K, MAPK pat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The heterocycle 2-Chloro-6-iodopyridin-3-amine represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., PI3K, MAPK pathways) and SHP2 allosteric inhibitors. Its value lies in its orthogonal reactivity profile . The molecule presents three distinct handles for diversification:

  • C6-Iodide: Highly reactive toward oxidative addition (Fast).

  • C2-Chloride: Sluggish, requiring specialized ligands/conditions (Slow).

  • C3-Amine: A nucleophile for cyclization or a directing group.

This Application Note provides a validated roadmap for the sequential functionalization of this scaffold. By exploiting the bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Cl (~95 kcal/mol), researchers can selectively install substituents at C6 without perturbing the C2 position, reserving the latter for a second, distinct coupling event.

Mechanistic Foundation: The Selectivity Hierarchy

Success with this substrate relies on controlling the Oxidative Addition step of the catalytic cycle.

Reactivity Parameters
  • C6-Iodine: The C–I bond is weak and electron-deficient due to the para-nitrogen. Pd(0) inserts rapidly even with standard phosphine ligands (e.g., PPh3).

  • C2-Chlorine: The C–Cl bond is stronger and sterically crowded by the adjacent C3-amine. Activation requires electron-rich, bulky ligands (e.g., XPhos, RuPhos) or elevated temperatures.

  • C3-Amine Interference: The free amine can coordinate to Pd(II) species, potentially forming stable, inactive complexes (catalyst poisoning). While protection (e.g., Boc, Ac) is an option, the protocols below are optimized for the unprotected amine , saving two synthetic steps.

Visualization of Reaction Workflow

The following diagram illustrates the logical flow for building tris-heteroaryl systems using this scaffold.

ReactionWorkflow Start Starting Material 2-Chloro-6-iodopyridin-3-amine Step1 Step 1: C6-Selective Coupling (Suzuki/Sonogashira) Target: C-I Bond Start->Step1 Pd(PPh3)4, Na2CO3 Mild Conditions Inter Intermediate 2-Chloro-6-substituted-pyridin-3-amine Step1->Inter Step2 Step 2: C2-Forcing Coupling (Buchwald Ligands) Target: C-Cl Bond Inter->Step2 Pd2(dba)3, XPhos Forcing Conditions Cyclize Optional: Cyclization (e.g., to Imidazopyridine) Inter->Cyclize condensation w/ aldehyde Final Final Scaffold 2,6-Disubstituted-pyridin-3-amine Step2->Final

Figure 1: Sequential functionalization strategy. The C6-I bond is the "entry point," leaving the C2-Cl intact for late-stage diversification.

Detailed Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C6 while preserving the C2-Cl bond. Selectivity Factor: >95:5 (C6 vs C2).

Reagents:

  • Substrate: 2-Chloro-6-iodopyridin-3-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)

  • Base: 2M Na2CO3 (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (or DME)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridin-3-amine (1.0 equiv), boronic acid (1.1 equiv), and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst degradation.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and 2M Na2CO3 via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C. Higher temperatures may initiate minor oxidative addition at the C2-Cl position.

  • Monitoring: Monitor by LCMS. Look for the consumption of starting material (M+H 255) and appearance of product (M+H = 255 - 127 + Aryl Mass).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The free amine makes the product polar; a gradient up to 60% EtOAc is often required.

Protocol B: C6-Selective Sonogashira Coupling

Objective: Install an alkyne at C6. Selectivity Factor: Exclusive to C6.

Reagents:

  • Substrate: 2-Chloro-6-iodopyridin-3-amine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-Catalyst: CuI (2.5 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a dried flask with the substrate, Pd catalyst, and CuI.

  • Solvent: Add degassed THF and Triethylamine.

  • Addition: Add the terminal alkyne slowly at room temperature.

  • Reaction: Stir at Room Temperature for 2 hours. If conversion is slow, heat to 40°C.

    • Why RT? The C-I bond is reactive enough to couple at RT with CuI promotion.[1] Heating is rarely needed and risks C2 activation.

  • Workup: Filter through a celite pad to remove copper salts. Concentrate and purify via silica chromatography.

Protocol C: C2-Functionalization (The "Hard" Coupling)

Objective: Functionalize the C2-Cl bond after C6 has been substituted. Challenge: The C2-Cl is deactivated and sterically hindered. Standard Pd(PPh3)4 will fail.

Reagents:

  • Substrate: 6-Substituted-2-chloropyridin-3-amine

  • Nucleophile: Boronic acid (Suzuki) or Amine (Buchwald)

  • Pre-Catalyst: XPhos Pd G2 or RuPhos Pd G2 (5–10 mol%)

    • Alternative: Pd2(dba)3 + XPhos ligand.[2]

  • Base: K3PO4 (3.0 equiv) for Suzuki; NaOtBu (3.0 equiv) for Buchwald.

  • Solvent: n-Butanol or Toluene/Water (biphasic).

Step-by-Step Methodology:

  • Catalyst Choice: Use XPhos based systems for C-C coupling or RuPhos/BrettPhos for C-N coupling. These bulky, electron-rich ligands facilitate oxidative addition into the hindered C-Cl bond.

  • Temperature: Heat to 100–110°C .

  • Time: Reactions typically require 12–24 hours.

  • Troubleshooting: If the reaction stalls, add a second portion of catalyst (2.5 mol%) after 12 hours.

Analytical Data & Troubleshooting

Reactivity Comparison Table
FeatureC6-Iodide PositionC2-Chloride Position
Bond Energy ~65 kcal/mol (Weak)~95 kcal/mol (Strong)
Sterics UnhinderedHindered (Ortho-NH2)
Preferred Catalyst Pd(PPh3)4, Pd(dppf)Cl2XPhos-Pd-G2, Pd2(dba)3/RuPhos
Reaction Temp RT to 80°C100°C to 120°C
Base Sensitivity Mild (Na2CO3, TEA)Strong (K3PO4, NaOtBu)
Common Failure Modes
  • Protodehalogenation: If the C6-Iodide is replaced by Hydrogen instead of the coupling partner.

    • Cause: Hydride source in reaction (often from excess alcohol or overheating).

    • Fix: Use anhydrous solvents (Dioxane/DMF) and strictly dry reagents.

  • No Reaction at C2:

    • Cause: Ligand not electron-rich enough.

    • Fix: Switch from PPh3-based catalysts to Buchwald dialkylbiaryl phosphines (XPhos, SPhos).

Mechanistic Visualization: Selectivity

The following diagram details the catalytic cycle preference, highlighting why the "Red Path" (C2 coupling) is energetically unfavorable compared to the "Blue Path" (C6 coupling).

CatalyticSelectivity cluster_C6 Path A: C6 Oxidative Addition (Favored) cluster_C2 Path B: C2 Oxidative Addition (Disfavored) Pd0 Pd(0) Active Species (L2Pd) OA_C6 Oxidative Addition at C-I Fast & Low Barrier Pd0->OA_C6 k(I) >> k(Cl) OA_C2 Oxidative Addition at C-Cl Slow (Steric/Electronic Penalty) Pd0->OA_C2 High Temp Required Prod_C6 C6-Coupled Product OA_C6->Prod_C6 Transmetalation & Reductive Elimination Prod_C2 C2-Coupled Product (Minor/Trace) OA_C2->Prod_C2

Figure 2: Kinetic preference for C6-Iodide oxidative addition. The rate constant k(I) is orders of magnitude higher than k(Cl) under standard conditions.

References

  • Handy, S. T., & Zhang, Y. (2006). "Guide to the Regioselective Functionalization of Polyhalogenated Heterocycles." Organic Preparations and Procedures International. (Review of halogen reactivity trends).

  • Lutz, M. R., et al. (2012). "Selective Cross-Coupling of 2,6-Dichloropyridines." Journal of Organic Chemistry.

  • Schroeder, G. M., et al. (2001). "Synthesis of 2-amino-3-heteroaryl-pyridines via Palladium Catalyzed Coupling." Journal of Medicinal Chemistry. (Application of aminopyridine scaffolds in kinase inhibitors).

  • BenchChem Application Data. (2025). "Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Method

Application Notes and Protocols: Chemoselective Sonogashira Coupling of Terminal Alkynes with 2-Chloro-6-iodopyridin-3-amine

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry The pyridine scaffold is a cornerstone in modern drug discovery, featuring prominently in a vast array of therapeutic agents. The abi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, featuring prominently in a vast array of therapeutic agents. The ability to selectively introduce molecular complexity onto the pyridine ring is therefore of paramount importance. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, has emerged as a vital tool in this endeavor.[1][2][3] This reaction's tolerance of a wide range of functional groups and its typically mild reaction conditions make it particularly amenable to the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4][5]

This application note provides a detailed guide to the chemoselective Sonogashira coupling of terminal alkynes with 2-chloro-6-iodopyridin-3-amine. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly selective reaction at the 6-position, leaving the chloro-substituent intact for subsequent downstream transformations. This targeted functionalization opens avenues for the rapid generation of diverse molecular libraries for screening and lead optimization in drug development programs.[6]

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The reaction is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species.[2][3] The catalytic cycle then proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-I bond of 2-chloro-6-iodopyridin-3-amine) to form a Pd(II) intermediate.[2]

  • Transmetalation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[3] This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkyne moiety to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated pyridine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Sonogashira_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Ar Ar-Pd(II)-I(L2) OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation PdII_Alkynyl Ar-Pd(II)-C≡CR(L2) Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI Cu(I)X Alkyne_Complex π-Alkyne-Cu Complex CuI->Alkyne_Complex R-C≡CH Deprotonation Deprotonation (Base) Alkyne_Complex->Deprotonation Cu_Acetylide Cu(I)-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Transmetalation ArI 2-Chloro-6-iodopyridin-3-amine ArI->OxAdd TerminalAlkyne Terminal Alkyne TerminalAlkyne->Alkyne_Complex Base Base (e.g., Et3N) Base->Deprotonation

Figure 1: Simplified representation of the Sonogashira coupling catalytic cycles.

Chemoselectivity: Exploiting the Halogen Reactivity Gradient

The success of this protocol hinges on the principle of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > OTf > Cl. This well-established trend allows for the selective activation of the carbon-iodine bond over the more robust carbon-chlorine bond in 2-chloro-6-iodopyridin-3-amine. By carefully controlling the reaction conditions, the Sonogashira coupling can be directed exclusively to the 6-position of the pyridine ring.

Experimental Protocol: Sonogashira Coupling of 2-Chloro-6-iodopyridin-3-amine with a Terminal Alkyne

This protocol provides a general procedure for the Sonogashira coupling of 2-chloro-6-iodopyridin-3-amine with a representative terminal alkyne. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents:

ReagentPuritySupplier
2-Chloro-6-iodopyridin-3-amine≥97%Commercially available
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially available
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)-Commercially available
CuI (Copper(I) iodide)≥98%Commercially available
Triethylamine (Et₃N), anhydrous≥99.5%Commercially available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially available

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas (Nitrogen or Argon) supply

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup Workflow:

reaction_workflow start Start reagents Combine 2-chloro-6-iodopyridin-3-amine, Pd(PPh₃)₂Cl₂, and CuI in a Schlenk flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add anhydrous THF and Et₃N via syringe inert->solvent alkyne Add terminal alkyne dropwise at room temperature solvent->alkyne heat Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and monitor by TLC/LC-MS alkyne->heat workup Quench the reaction and perform aqueous workup heat->workup purify Purify the crude product by column chromatography workup->purify end Characterize the final product purify->end

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-chloro-6-iodopyridin-3-amine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) (2.0-3.0 equiv) to the flask via syringe. Stir the mixture at room temperature until all solids have dissolved.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to a temperature of 50-60 °C. The optimal temperature may vary depending on the reactivity of the terminal alkyne. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-chloro-6-(alkynyl)pyridin-3-amine.

Optimization and Troubleshooting

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used. For less reactive alkynes, consider using more active catalysts such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos).[6]The choice of catalyst and ligand can significantly impact reaction efficiency and substrate scope.[9]
Copper Co-catalyst CuI is the standard co-catalyst.The copper co-catalyst is crucial for the formation of the copper acetylide, which facilitates the transmetalation step.[3] In some cases, a copper-free Sonogashira can be employed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][10]
Base Amine bases such as triethylamine or diisopropylethylamine are typically used.The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[7][8]
Solvent Aprotic solvents like THF, DMF, or dioxane are common choices.The solvent should be able to dissolve all reactants and be compatible with the reaction conditions.
Temperature Reactions are often run at room temperature to moderately elevated temperatures (e.g., 50-80 °C). For less reactive substrates, microwave irradiation can be beneficial.[11][12]Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.

Conclusion

The chemoselective Sonogashira coupling of 2-chloro-6-iodopyridin-3-amine with terminal alkynes is a robust and versatile method for the synthesis of highly functionalized pyridine derivatives. The predictable selectivity, driven by the differential reactivity of the carbon-halogen bonds, allows for the strategic introduction of alkyne moieties at the 6-position. This protocol serves as a valuable starting point for researchers in medicinal chemistry and drug discovery, enabling the efficient construction of novel molecular architectures for the development of new therapeutic agents.

References

  • Sonogashira coupling. (2019-01-07). YouTube.
  • Reimann, S., Ehlers, P., Ohlendorf, L., & Langer, P. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(7), 1510-1520. Retrieved from [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(12), 10185-10201. Retrieved from [Link]

  • Preparation method of 2- chloro-6-trichloromethyl pyridine. (2010-02-17). Google Patents.
  • Sonogashira Coupling. (2024-08-05). Chemistry LibreTexts. Retrieved from [Link]

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (1984-07-24). Google Patents.
  • Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Preparation method of 2-chloro-3-aminopyridine. (2012-07-04). Google Patents.
  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. Retrieved from [Link]

  • Sonogashira coupling in natural product synthesis. ResearchGate. Retrieved from [Link]

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025-02-17). YouTube. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 5(4), 229-235. Retrieved from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 13(6), 941-947. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 4(10), 2005-2009. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. Retrieved from [Link]

  • Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. (2012-07-18). Google Patents.
  • Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Arkivoc, 2009(11), 105-114. Retrieved from [Link]

  • Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives. ResearchGate. Retrieved from [Link]

  • Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a. Preprints.org. Retrieved from [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Catalysis Science & Technology, 6(10), 3210-3232. Retrieved from [Link]

Sources

Application

Application Note: Orthogonal Functionalization of 2-Chloro-6-iodopyridin-3-amine for Kinase Inhibitor Scaffolds

Executive Summary The small molecule 2-Chloro-6-iodopyridin-3-amine represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors targeting pathways such as MAPK (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The small molecule 2-Chloro-6-iodopyridin-3-amine represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors targeting pathways such as MAPK (e.g., ERK, MEK) and tyrosine kinases (e.g., SHP2, FGFR). Its utility stems from its orthogonal reactivity profile : the distinct electronic environments of the C6-iodine and C2-chlorine atoms allow for highly regioselective sequential functionalization.

This guide details the strategic application of this scaffold, focusing on:

  • Chemo-selective Logic: Exploiting the reactivity gap between C-I and C-Cl bonds.

  • Linear Synthesis: Constructing Type II kinase inhibitors (e.g., Sorafenib-like motifs).

  • Convergent Synthesis: Accessing fused bicyclic systems (e.g., imidazo[4,5-b]pyridines).

Strategic Analysis: The Reactivity Map

To successfully utilize this scaffold, one must understand the hierarchy of reactivity. The molecule offers three distinct handles:

  • C6-Iodine (Primary Electrophile): The C-I bond is the weakest and most electron-deficient, making it the primary site for Palladium-catalyzed oxidative addition (Suzuki-Miyaura, Sonogashira).

  • C3-Amine (Nucleophile): Positioned to form the critical "hinge-binding" motif via urea or amide formation. It can also serve as a component for heterocyclization.

  • C2-Chlorine (Secondary Electrophile): Significantly less reactive than the C6-iodine. It remains intact during mild Pd-catalysis, allowing it to serve as a steric blocker or a site for late-stage Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig coupling.

Visualization: Orthogonal Reactivity Logic

ReactivityMap Core 2-Chloro-6-iodopyridin-3-amine C6 C6-Iodine (High Reactivity) Core->C6 Site 1 C2 C2-Chlorine (Low Reactivity) Core->C2 Site 3 N3 C3-Amine (Nucleophile) Core->N3 Site 2 Prod1 Suzuki/Sonogashira (Tail Region) C6->Prod1 Pd(0) Catalysis Prod2 S_NAr / Buchwald (Head Region) C2->Prod2 High Temp / Strong Base Prod3 Urea/Amide (Hinge Binder) N3->Prod3 Acylation/Heterocyclization

Figure 1: The hierarchy of reactivity allows for controlled, sequential elaboration of the scaffold.

Protocol A: Linear Synthesis of Biaryl Urea Inhibitors

Application: Synthesis of Type II kinase inhibitors where the pyridine nitrogen interacts with the hinge region and the C6-substituent occupies the hydrophobic back-pocket.

Step 1: Regioselective Suzuki-Miyaura Coupling (C6)

Objective: Install the hydrophobic "tail" moiety while preserving the C2-chlorine and C3-amine.

  • Reagents:

    • Substrate: 2-Chloro-6-iodopyridin-3-amine (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

    • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed 1,4-Dioxane and aqueous Na₂CO₃.

    • Heat to 60-80°C for 4-6 hours. Note: Do not exceed 90°C to avoid oxidative addition at the C2-Cl bond.

    • Monitor by LCMS. The iodine is displaced rapidly; the chlorine remains intact.

    • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Urea Formation (C3)

Objective: Construct the hydrogen-bonding linker typical of RAF/VEGFR inhibitors.

  • Reagents:

    • Intermediate from Step 1 (1.0 equiv)

    • Isocyanate (R-NCO) (1.1 equiv) OR Phenyl chloroformate followed by amine.

    • Base: DIPEA (1.5 equiv)

    • Solvent: DCM or THF (anhydrous)

  • Procedure:

    • Dissolve the C6-arylated amine in anhydrous DCM at 0°C.

    • Add DIPEA followed by the dropwise addition of the isocyanate.

    • Allow to warm to Room Temperature (RT) and stir for 2-12 hours.

    • Workup: The product often precipitates. Filter and wash with cold DCM/Ether. If soluble, perform standard aqueous extraction.

Data Summary: Typical Yields
Reaction StepTarget SiteConditionsTypical YieldSelectivity Note
Suzuki Coupling C6-IodinePd(dppf)Cl₂, 80°C85-95%>98% Regioselective (vs Cl)
Urea Formation C3-AmineR-NCO, RT70-90%No protection of Cl needed
SNAr (Optional) C2-ChlorineR-NH₂, 120°C40-65%Requires forcing conditions

Protocol B: Advanced Application - Fused Heterocycles

Application: Synthesis of Imidazo[4,5-b]pyridine scaffolds, common in inhibitors of JAK, Aurora, and SHP2 kinases.

This protocol utilizes the "C6-First" logic to install diversity before closing the ring, avoiding the solubility issues often associated with fully fused flat heterocycles.

Workflow Visualization

FusedSynthesis Start 2-Chloro-6-iodopyridin-3-amine Step1 Step 1: Suzuki Coupling (C6) (Install Tail Group) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Step2 Step 2: Acylation (N3) (Install Ring Carbon) Step1->Step2 R-COCl or (OEt)3CH Step3 Step 3: Cyclization (Close Imidazole Ring) Step2->Step3 Heat / Acid or Cu-Cat Final 6-Aryl-imidazo[4,5-b]pyridine Step3->Final

Figure 2: Convergent route to fused bicyclic kinase inhibitors.

Detailed Methodology (Cyclization)

While several routes exist, the Copper-catalyzed intramolecular C-N bond formation is robust for closing the ring onto the C2-chlorine.

  • Acylation: React the C6-substituted amine with an acid chloride (R-COCl) or orthoformate to form the amide/imidate.

  • Cyclization:

    • Reagents: Amide intermediate, CuI (10 mol%), Cs₂CO₃ (2.0 equiv), 1,10-Phenanthroline (20 mol%).

    • Solvent: DMF or DMSO.

    • Conditions: Heat to 100-120°C for 12-24 hours.

    • Mechanism: The amide nitrogen displaces the C2-chlorine (facilitated by Copper) to form the imidazole ring.

Troubleshooting & Optimization

Loss of Regioselectivity (Over-coupling)
  • Symptom: Formation of bis-arylated product (coupling at both C6 and C2).

  • Cause: Reaction temperature too high (>90°C) or highly active catalyst (e.g., XPhos, SPhos) used in Step 1.

  • Solution: Switch to less electron-rich ligands (e.g., dppf, PPh3) and maintain temperature at 60-70°C. Ensure stoichiometric control of boronic acid (1.05 - 1.1 equiv).

Catalyst Poisoning
  • Symptom: Reaction stalls at <50% conversion.

  • Cause: The free amine (NH₂) and pyridine nitrogen can chelate Palladium.

  • Solution: Although the free amine is usually tolerated, if stalling occurs, use a "dummy" protecting group (e.g., Boc) on the amine before the Suzuki step, or simply increase catalyst loading to 5-8 mol%.

Purification of Polar Intermediates
  • Issue: Aminopyridines can streak on silica gel.

  • Solution: Pre-wash the silica column with 1% Triethylamine in Hexanes, or use DCM/MeOH/NH₃ (90:10:1) as the eluent.

References

  • Regioselectivity in Halogenated Pyrimidines/Pyridines: Netherton, M. R., & Fu, G. C. (2001). "Suzuki Cross-Coupling of Alkyl Halides."[1] This foundational work establishes the reactivity hierarchy of Aryl-I > Aryl-Br > Aryl-Cl in Pd-catalyzed systems.

  • Synthesis of Imidazo[4,5-b]pyridines: Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[2][3] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles." Detailed protocol for converting the specific core into fused systems.

  • Application in Kinase Inhibitors (SHP2/FGFR): Chen, H., et al. (2017). "Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors." Demonstrates the biological relevance of the aminopyridine scaffold.

  • General Suzuki Coupling Protocols: Organic Chemistry Portal. "Suzuki Coupling - Reaction Conditions and Catalysts."

Sources

Method

Strategic Utilization of 2-Chloro-6-iodopyridin-3-amine in Agrochemical Discovery

Content Type: Advanced Application Note & Protocol Guide Subject: 2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2 / 400777-06-2) Audience: Agrochemical Discovery Chemists, Process Development Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Subject: 2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2 / 400777-06-2) Audience: Agrochemical Discovery Chemists, Process Development Scientists

Executive Summary: The Orthogonal Scaffold

In the competitive landscape of modern agrochemical discovery, 2-Chloro-6-iodopyridin-3-amine represents a "privileged scaffold." Its value lies in its orthogonal reactivity profile . Unlike symmetric di-halo pyridines, this molecule offers three distinct handles for diversification, allowing chemists to rapidly generate libraries of fungicides (SDHIs), herbicides (picolinamides), and insecticides (neonicotinoid analogs) without protecting group manipulations.

The Reactivity Hierarchy:

  • C6-Iodine: Highly reactive toward oxidative addition; amenable to facile Pd-catalyzed cross-coupling at room temperature.

  • C3-Amine: Nucleophilic handle for amide coupling, sulfonylation, or heterocycle construction (e.g., imidazopyridines).

  • C2-Chlorine: Sterically hindered yet electronically activated for nucleophilic aromatic substitution (

    
    ) or forcing Pd-catalyzed conditions.
    

This guide details the protocols for exploiting this hierarchy to synthesize high-value agrochemical precursors.

Application Logic: Divergent Synthesis Pathways

To demonstrate the utility of this scaffold, we define a workflow for creating a Succinate Dehydrogenase Inhibitor (SDHI) analog library. SDHIs often feature an amide linker (via the C3-amine) and a lipophilic aryl tail (via the C6-iodine).

Logical Flow Diagram

The following diagram illustrates the chemoselective functionalization strategy.

Agrochemical_Pathway Figure 1: Chemoselective Diversification Workflow for 2-Chloro-6-iodopyridin-3-amine Start 2-Chloro-6-iodopyridin-3-amine (Scaffold) Step1 C6-Selective Suzuki Coupling (Introduction of Lipophilic Tail) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 rt, 4h (Iodine selective) Inter1 Intermediate A: 6-Aryl-2-chloropyridin-3-amine Step1->Inter1 Step2 C3-Amide Formation (Warhead Attachment) Inter1->Step2 Acid Chloride, Pyridine 0°C to rt Alternative Alternative: C2-S_NAr (Herbicidal Ether) Inter1->Alternative NaOR, Heat (Chlorine displacement) Target Target SDHI Analog (Fungicidal Candidate) Step2->Target

Figure 1: Strategic workflow showing the sequential exploitation of the Iodine (C6) and Amine (C3) handles.[1][2][3][4][5][6][7][8][9][10]

Detailed Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C6-Arylation)

Objective: Selectively couple an aryl boronic acid to the C6-position without affecting the C2-chlorine. Mechanism: The C-I bond (approx. 53 kcal/mol) is significantly weaker than the C-Cl bond (approx. 80 kcal/mol). By controlling temperature and catalyst ligand sterics, oxidative addition occurs exclusively at the C-I bond.

Materials:

  • Substrate: 2-Chloro-6-iodopyridin-3-amine (1.0 eq)

  • Reagent: 4-Chlorophenylboronic acid (1.1 eq) (Model lipophilic tail)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the pyridine substrate (254 mg, 1.0 mmol), boronic acid (172 mg, 1.1 mmol), and Pd catalyst (24 mg). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and

    
     solution (1.5 mL).
    
  • Reaction: Stir vigorously at room temperature (25°C) for 4–6 hours.

    • Critical Control Point: Do not heat above 40°C. Higher temperatures may activate the C2-Cl bond, leading to bis-coupling or polymerization.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[6] Look for the consumption of the starting material (

    
    ) and appearance of the mono-coupled product (
    
    
    
    ).
  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over

    
    .[3]
    
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expected Yield: 85–92% of 6-(4-chlorophenyl)-2-chloropyridin-3-amine.

Protocol B: Amide Coupling at C3 (Warhead Installation)

Objective: Convert the C3-amine into an amide, a common pharmacophore in SDHI fungicides (e.g., Boscalid analogs). Challenge: The amine at position 3 is electronically deactivated by the adjacent C2-Cl and the pyridine nitrogen. Standard coupling reagents (EDC/HOBt) may be too slow.

Materials:

  • Substrate: Product from Protocol A (1.0 eq)

  • Reagent: 2-(Trifluoromethyl)benzoyl chloride (1.2 eq)

  • Base: Pyridine (3.0 eq) or

    
     with catalytic DMAP
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (0.5 mmol) in anhydrous DCM (5 mL) under Argon. Add Pyridine (1.5 mmol).

  • Addition: Cool the solution to 0°C. Add the acid chloride dropwise to prevent exotherms.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

    • Troubleshooting: If conversion is low (<50% after 3h), add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine.

  • Purification: Recrystallization from EtOH or silica chromatography.

Data Analysis & Optimization Guide

The following table summarizes the optimization of the C6-selective coupling (Protocol A), highlighting the importance of catalyst and temperature choice.

EntryCatalystTemp (°C)SolventTime (h)Yield (Mono-C6)Yield (Bis-coupled)
1

80Toluene/H2O1245%30%
2

25Toluene/H2O2460%<5%
3

80Dioxane/H2O255%40%
4

25 Dioxane/H2O 4 91% <2%
5

/XPhos
60THF670%15%

Key Insight: Entry 4 demonstrates that the bidentate ligand dppf, combined with ambient temperature, provides the highest selectivity. Monodentate phosphines (Entry 1) or high heat (Entry 3) promote oxidative addition at the C2-Cl bond, leading to inseparable mixtures.

Safety & Handling (E-E-A-T)

  • Toxicity: Halogenated aminopyridines are potential skin sensitizers and may possess aquatic toxicity. Handle in a fume hood.

  • Chemical Incompatibility: Avoid contact with strong oxidizers. The amino group is prone to oxidation; store under inert atmosphere at 2–8°C.

  • Waste Disposal: All aqueous waste containing Palladium must be treated as heavy metal waste.

References

  • Lutz, M., et al. (2021). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes." Chemical Reviews, 121(14), 8478–8558. Link

  • Bayer CropScience. (2003). "Method for Producing 4-haloalkyl Nicotinic Acid Amides." World Intellectual Property Organization, WO 2003/099791.[9] Link

  • Kubelka, T., et al. (2013).[4] "Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations." Organic & Biomolecular Chemistry, 11, 4702-4718.[4] Link

  • Dow AgroSciences. (2009). "Herbicidal composition containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid."[11] The Pesticide Manual, 15th Edition. Link

  • Sigma-Aldrich. "2-Chloro-6-iodopyridin-3-amine Product Specification." Link

Sources

Application

Application Notes and Protocols for the Regioselective Iodination of 2-Chloro-3-Aminopyridine

Introduction: Strategic Iodination in Pharmaceutical Scaffolding 2-Chloro-3-aminopyridine is a valuable starting material in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its derivatization is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Iodination in Pharmaceutical Scaffolding

2-Chloro-3-aminopyridine is a valuable starting material in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its derivatization is a cornerstone of medicinal chemistry, enabling the exploration of vast chemical spaces in drug discovery. The introduction of an iodine atom onto this scaffold significantly enhances its synthetic utility, primarily by providing a versatile handle for subsequent cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. These reactions are pivotal for constructing complex molecular architectures. This guide provides a detailed protocol for the regioselective iodination of 2-chloro-3-aminopyridine, focusing on the underlying chemical principles to ensure reproducible and high-yielding results for researchers in drug development.

Mechanistic Rationale: Directing Effects in Electrophilic Aromatic Substitution

The iodination of 2-chloro-3-aminopyridine is an example of electrophilic aromatic substitution. The regiochemical outcome of this reaction is governed by the electronic effects of the substituents already present on the pyridine ring. The amino group (-NH₂) at the 3-position is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the chloro group (-Cl) at the 2-position is a deactivating group but also an ortho, para-director.

Considering these directing effects, the most likely position for iodination is C5, which is para to the strongly activating amino group and ortho to the deactivating chloro group. The C4 position is also ortho to the amino group but is sterically hindered by the adjacent chloro group. The C6 position is meta to the amino group and therefore less favored. Thus, the reaction is expected to proceed with high regioselectivity to yield 2-chloro-5-iodo-3-aminopyridine.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile, in this case, an iodonium ion source, to form a resonance-stabilized carbocation intermediate (a sigma complex). A base then removes a proton from the carbon bearing the iodine, restoring the aromaticity of the ring.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the iodination of 2-chloro-3-aminopyridine, from reaction setup to purification of the final product.

workflow cluster_prep Reaction Preparation cluster_reaction Iodination Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep_reagents Prepare Reagents and Glassware dissolve Dissolve 2-chloro-3-aminopyridine in Glacial Acetic Acid prep_reagents->dissolve add_iodine Add Iodine Monochloride Dropwise dissolve->add_iodine heat Heat Reaction Mixture at 70°C add_iodine->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with NaHCO₃ and Na₂S₂O₃ cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Sources

Method

Experimental setup for N-arylation with 2-Chloro-6-iodopyridin-3-amine.

Application Note: Advanced Chemoselective N-Arylation Strategies for 2-Chloro-6-iodopyridin-3-amine Executive Summary & Chemical Profile The Challenge: 2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2) is a high-value h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Chemoselective N-Arylation Strategies for 2-Chloro-6-iodopyridin-3-amine

Executive Summary & Chemical Profile

The Challenge: 2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2) is a high-value heteroaromatic scaffold. Its utility lies in its "orthogonal" reactivity—it possesses three distinct sites for functionalization. However, this density of reactive groups presents a severe chemoselectivity challenge.

  • The Trap: Standard palladium-catalyzed N-arylation conditions (Buchwald-Hartwig) intended to functionalize the C3-amine often fail. The catalyst preferentially undergoes oxidative addition at the highly reactive C6-iodine bond, leading to oligomerization (head-to-tail coupling) rather than the desired N-arylation.

The Solution: This guide details two distinct protocols based on the desired vector of approach:

  • Protocol A (Electrophilic Pathway): Selectively displacing the C6-Iodine with an external amine.

  • Protocol B (Nucleophilic Pathway): Functionalizing the C3-Amine while preserving the C6-Iodine using Copper-catalyzed Chan-Lam coupling.

Reactivity Analysis & Strategic Planning

Before attempting synthesis, one must visualize the electronic landscape of the molecule. The reactivity order is dictated by bond dissociation energies (BDE) and electronic density.

ReactivityMap Molecule 2-Chloro-6-iodopyridin-3-amine Site_C6 C6-Iodine (Primary Electrophile) Most Reactive Molecule->Site_C6  Pd(0) Oxidative Addition   (Fast) Site_C3 C3-Amine (Nucleophile) Moderately Reactive Molecule->Site_C3  Condensation / Coupling   (Variable) Site_C2 C2-Chlorine (Secondary Electrophile) Least Reactive Molecule->Site_C2  S_NAr (Requires Activation)  

Figure 1: Reactivity Hierarchy. The C6-Iodine is the "softest" spot for transition metals. Protocol design must account for this to prevent unwanted side reactions.

Protocol A: C6-Selective Amination (Displacement of Iodine)

Objective: To couple an external amine (R-NH₂) to the C6 position, utilizing the iodine as a leaving group. Mechanism: Palladium-catalyzed Buchwald-Hartwig Cross-Coupling.[1][2][3]

Critical Considerations
  • Ligand Selection: Use bidentate ligands with a wide bite angle (e.g., Xantphos) to favor reductive elimination of the C-N bond over beta-hydride elimination.

  • Base Sensitivity: Use Cs₂CO₃ (weaker base) instead of NaOtBu to prevent dehalogenation of the C2-Chlorine.

Step-by-Step Methodology
ReagentEquiv.[4][5]Role
Substrate (2-Cl-6-I-pyridin-3-amine)1.0Electrophile
External Amine (R-NH₂)1.2Nucleophile
Pd₂(dba)₃ 0.02Pre-catalyst
Xantphos 0.04Ligand
Cs₂CO₃ 2.0Base
1,4-Dioxane [0.2 M]Solvent
  • Inerting: Charge a reaction vial with Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%). Purge with Argon/Nitrogen.

  • Activation: Add anhydrous 1,4-dioxane. Stir at RT for 5 minutes until the catalyst complex forms (solution turns deep purple/red).

  • Addition: Add the substrate (1.0 equiv), the external amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C; higher temperatures may activate the C2-Chlorine.

  • Workup: Filter through a celite pad (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: C3-Selective N-Arylation (Preserving C6-Iodine)

Objective: To arylate the C3-amine with an external aryl group (Ar-R) without touching the C6-Iodine. Mechanism: Copper-Catalyzed Chan-Lam Coupling.[6][7]

Why this works: Palladium (Pd⁰) inserts into C-I bonds rapidly. Copper (Cu²⁺) does not. By switching metals, we achieve orthogonality . We use Aryl Boronic Acids as the coupling partner instead of Aryl Halides.

Chan-Lam Workflow Diagram

ChanLam Substrate Substrate (C3-NH2) Complex Cu(II)-Amine-Aryl Complex Substrate->Complex Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Complex Catalyst Cu(OAc)2 (10-20 mol%) Catalyst->Complex Oxidant Atmospheric O2 (Open Air) Oxidant->Catalyst Re-oxidation Product N-Arylated Product (C6-I Intact) Complex->Product Reductive Elimination

Figure 2: The Chan-Lam cycle operates via a Cu(II)/Cu(III) manifold, avoiding the oxidative addition into the C-I bond that plagues Pd-catalysis.

Step-by-Step Methodology
ReagentEquiv.[4][5]Role
Substrate (2-Cl-6-I-pyridin-3-amine)1.0Nucleophile
Aryl Boronic Acid (Ar-B(OH)₂)2.0Coupling Partner
Cu(OAc)₂ 0.2Catalyst
Pyridine (or Et₃N)2.0Ligand/Base
Molecular Sieves (4Å) 200 mg/mmolWater Scavenger
DCM (Dichloromethane)[0.1 M]Solvent
  • Setup: Use a standard round-bottom flask. Do not purge with Argon. This reaction requires oxygen.[8]

  • Charging: Add Substrate (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (20 mol%), and activated 4Å Molecular Sieves.

  • Solvent: Add DCM (or DCE if heating is required).

  • Base: Add Pyridine (2.0 equiv) slowly. The solution usually turns a deep blue/green (Cu-pyridine complex).

  • Reaction: Stir vigorously open to the air (or attached to an O₂ balloon for faster rates) at Room Temperature for 24–48 hours.

    • Optimization: If the reaction is sluggish, switch solvent to Dioxane and heat to 50°C.

  • Quench: Filter through Celite. Wash the filtrate with 10% NH₄OH (to remove copper salts) and brine.

  • Result: The C3-amine is arylated. The C6-iodine and C2-chlorine remain 100% intact, ready for subsequent Suzuki or Sonogashira couplings.

Troubleshooting & Optimization Matrix

ProblemProbable CauseCorrective Action
Protocol A: Low Yield Catalyst PoisoningThe free amine (substrate) may bind Pd. Increase catalyst load to 5 mol% or switch to precatalyst BrettPhos Pd G4 .
Protocol A: Dehalogenation Hydride SourceEnsure solvent is anhydrous. Avoid alcohols. Switch base from carbonate to K₃PO₄.
Protocol B: Stalled Reaction Moisture / Lack of O₂Chan-Lam is water-sensitive. Add fresh Molecular Sieves. Ensure the flask is not sealed under inert gas; it needs air.
Protocol B: Low Conversion Electronic MismatchElectron-poor boronic acids react slowly. Increase temp to 40°C or use Cu(OTf)₂ as a more active catalyst source.

References

  • Buchwald, S. L., et al. "Ligand Effects in the Pd-Catalyzed Amination of Aryl Halides." Chemical Science, 2011.

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate." Tetrahedron Letters, 1998.

  • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

Sources

Application

Application Note: High-Throughput Analytical Strategies for Monitoring Reactions of 2-Chloro-6-iodopyridin-3-amine

Abstract This technical guide provides detailed application notes and robust protocols for the analytical monitoring of reactions involving 2-Chloro-6-iodopyridin-3-amine, a critical building block in contemporary drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the analytical monitoring of reactions involving 2-Chloro-6-iodopyridin-3-amine, a critical building block in contemporary drug development. We present tailored High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies designed for in-process control and final product purity assessment. The causality behind experimental choices is elucidated to empower researchers in adapting these methods to their specific synthetic contexts. All protocols are structured to be self-validating systems, adhering to the principles outlined in the ICH Q2(R2) guidelines[1][2][3].

Introduction: The Analytical Imperative for 2-Chloro-6-iodopyridin-3-amine

2-Chloro-6-iodopyridin-3-amine is a key intermediate in the synthesis of a range of pharmacologically active molecules. Its trifunctionalized pyridine ring offers versatile handles for molecular elaboration. The precise control of reactions involving this intermediate is paramount to ensure the desired regioselectivity, yield, and purity of the final active pharmaceutical ingredient (API). Inefficient reaction monitoring can lead to the propagation of impurities, impacting downstream processes and potentially the safety and efficacy of the final drug product.

This application note addresses the critical need for reliable and efficient analytical methods to monitor the consumption of 2-Chloro-6-iodopyridin-3-amine and the formation of products and byproducts. We will explore the complementary strengths of HPLC and GC-MS for this purpose.

Core Principles of Analytical Method Selection

The choice between HPLC and GC-MS for reaction monitoring of 2-Chloro-6-iodopyridin-3-amine depends on the specific requirements of the analysis.

  • HPLC-UV/DAD: This is often the workhorse for in-process control due to its robustness, speed, and ability to quantify components of a reaction mixture with high precision. The presence of the aromatic pyridine ring and halogen substituents in 2-Chloro-6-iodopyridin-3-amine and its derivatives allows for sensitive UV detection.

  • GC-MS: This technique offers superior specificity for impurity identification due to the provision of mass spectral data. However, the polar amino group in the target molecule can lead to poor peak shape and thermal degradation in the GC inlet.[4] Derivatization is often necessary to improve its volatility and chromatographic behavior.[5]

High-Performance Liquid Chromatography (HPLC) Protocol for Reaction Monitoring

This proposed reversed-phase HPLC method is designed for the routine monitoring of reactions involving 2-Chloro-6-iodopyridin-3-amine, allowing for the quantification of the starting material, intermediates, and final product.

Rationale for Method Design

A C18 stationary phase is selected for its versatility in retaining moderately polar compounds like halogenated pyridines. The mobile phase, consisting of an acetonitrile/water gradient with a phosphate buffer, is chosen to ensure good peak shape and resolution. The buffer is critical for controlling the ionization state of the basic amino group, thereby ensuring reproducible retention times. A photodiode array (PDA) detector is employed to monitor multiple wavelengths, which is invaluable for identifying and quantifying co-eluting impurities.

Experimental Protocol: HPLC-PDA Analysis

3.2.1. Instrumentation and Consumables

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid for buffer preparation.

3.2.2. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm (with spectral acquisition from 200-400 nm)

3.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Chloro-6-iodopyridin-3-amine reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Reaction Sample Preparation: Withdraw an aliquot of the reaction mixture (e.g., 50 µL) and quench immediately in a known volume of diluent (e.g., 950 µL) to achieve a 20-fold dilution. Further dilution may be necessary to bring the analyte concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation Framework (ICH Q2(R2))

A comprehensive validation of this method should be performed in accordance with ICH guidelines.[1][2][3] The following parameters must be assessed:

  • Specificity: Analyze blank samples (diluent, reaction matrix without analyte) to ensure no interfering peaks at the retention time of the analyte and known impurities.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[6]

  • Accuracy: Perform recovery studies by spiking a placebo reaction mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.[6]

  • Precision (Repeatability and Intermediate Precision): Assess repeatability by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.[6] Evaluate intermediate precision by having different analysts perform the analysis on different days with different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This GC-MS method is proposed for the identification of volatile and semi-volatile impurities in 2-Chloro-6-iodopyridin-3-amine samples. Due to the polar nature of the primary amine, derivatization is recommended to improve chromatographic performance.[4][5]

Rationale for Method Design

Trifluoroacetic anhydride (TFAA) is a common and effective derivatizing agent for primary amines.[5] It reacts with the amino group to form a less polar and more volatile trifluoroacetamide derivative, which is more amenable to GC analysis. A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a range of halogenated aromatic compounds. Electron ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Protocol: GC-MS Analysis with Derivatization

4.2.1. Instrumentation and Consumables

  • GC-MS system with a split/splitless inlet and a mass selective detector.

  • 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC-grade helium.

  • Trifluoroacetic anhydride (TFAA) and a suitable aprotic solvent (e.g., ethyl acetate).

4.2.2. Derivatization Procedure

  • Accurately weigh approximately 1 mg of the sample (or a dried residue of a reaction work-up) into a 2 mL autosampler vial.

  • Add 500 µL of ethyl acetate and 100 µL of TFAA.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4.2.3. GC-MS Conditions

ParameterRecommended Setting
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Data Analysis and Impurity Identification

The mass spectrum of the derivatized 2-Chloro-6-iodopyridin-3-amine is expected to show a molecular ion and characteristic fragmentation patterns, including the loss of CF3CO and halogen atoms. By comparing the mass spectra of unknown peaks in the chromatogram to spectral libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns, potential impurities can be identified. Common impurities may arise from the starting materials or side reactions during synthesis, such as incompletely halogenated pyridines or isomers.[7][8]

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the HPLC and GC-MS analytical protocols.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Reaction_Sample Reaction Aliquot Quench_Dilute Quench & Dilute Reaction_Sample->Quench_Dilute Filter Filter (0.45 µm) Quench_Dilute->Filter Autosampler Autosampler Injection Filter->Autosampler Reference_Std Reference Standard Std_Dilutions Serial Dilutions Reference_Std->Std_Dilutions Std_Dilutions->Autosampler Column C18 Column Separation Autosampler->Column PDA_Detector PDA Detection Column->PDA_Detector Chromatogram Generate Chromatogram PDA_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analytes Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: HPLC-PDA analytical workflow for reaction monitoring.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Aliquot Sample Aliquot Solvent_Addition Add Ethyl Acetate Sample_Aliquot->Solvent_Addition Derivatization Add TFAA & Heat Solvent_Addition->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Capillary_Column Capillary Column Separation GC_Injection->Capillary_Column EI_Ionization EI Ionization (70 eV) Capillary_Column->EI_Ionization Mass_Analyzer Mass Analyzer EI_Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC Mass_Spectra Extract Mass Spectra TIC->Mass_Spectra Library_Search Library Search Mass_Spectra->Library_Search Interpretation Spectral Interpretation Mass_Spectra->Interpretation Impurity_ID Impurity Identification Library_Search->Impurity_ID Interpretation->Impurity_ID

Sources

Method

Application Note: A Scalable and Industrially Viable Synthesis of 2-Chloro-6-iodopyridin-3-amine

Abstract This application note provides a comprehensive, two-step synthetic protocol for the scalable production of 2-Chloro-6-iodopyridin-3-amine, a key building block in modern medicinal chemistry. Addressing the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step synthetic protocol for the scalable production of 2-Chloro-6-iodopyridin-3-amine, a key building block in modern medicinal chemistry. Addressing the common challenges in the synthesis of polysubstituted pyridines, this guide details a robust chlorination of 3-aminopyridine followed by a regioselective iodination. The protocols are designed for scalability, emphasizing process control, safety, and yield optimization, making them suitable for researchers in both academic and industrial drug development settings.

Introduction: The Strategic Importance of 2-Chloro-6-iodopyridin-3-amine

Substituted pyridines are privileged scaffolds in pharmacology, forming the core of numerous approved drugs. Among them, 2-Chloro-6-iodopyridin-3-amine (CAS 1032507-20-2) has emerged as a critical intermediate. Its unique substitution pattern—featuring an amine for derivatization, a chloro group for nucleophilic substitution, and an iodo group for cross-coupling reactions—offers three orthogonal handles for molecular elaboration. This versatility makes it an invaluable precursor for the synthesis of complex molecules, particularly kinase inhibitors used in oncology. The development of a scalable, reliable, and cost-effective synthesis is therefore a high-priority objective for the pharmaceutical industry.

Overall Synthetic Strategy

The presented synthesis is a two-step process commencing with the widely available and inexpensive starting material, 3-aminopyridine.

  • Step 1: Chlorination. A regioselective chlorination of 3-aminopyridine at the C-2 position to yield the key intermediate, 2-chloro-3-aminopyridine.

  • Step 2: Iodination. A subsequent regioselective iodination of the intermediate at the C-6 position to afford the final product, 2-Chloro-6-iodopyridin-3-amine.

This linear approach is designed for straightforward implementation and scale-up.

G cluster_0 Synthetic Workflow A 3-Aminopyridine (Starting Material) B Step 1: Chlorination A->B C 2-Chloro-3-aminopyridine (Intermediate) B->C D Step 2: Iodination C->D E 2-Chloro-6-iodopyridin-3-amine (Final Product) D->E

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Scalable Synthesis of 2-Chloro-3-aminopyridine

Mechanistic Insight & Scalability Considerations

The direct chlorination of 3-aminopyridine is a classic electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating group and directs electrophiles to the ortho (C2, C4) and para (C6) positions. However, under acidic conditions, the pyridine nitrogen is protonated, deactivating the ring. A careful balance of conditions is required to achieve selective monochlorination at the C-2 position.

For industrial applications, traditional methods using hydrochloric acid and hydrogen peroxide can be problematic. These reactions often require high temperatures (70-80°C), which can lead to poor process control and significant formation of undesired dichlorinated byproducts, reducing the yield and complicating purification on a large scale.[1] A superior, more controllable industrial method involves the direct use of gaseous chlorine at lower temperatures in the presence of a catalyst, which enhances selectivity and safety.[1]

Detailed Protocol: Catalytic Chlorination

This protocol is adapted from patented industrial processes for improved control and yield.[1]

Equipment:

  • Jacketed glass reactor with overhead stirring, gas inlet tube, thermometer, and gas scrubber.

  • Cooling circulator.

  • pH meter.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the jacketed reactor with 3-aminopyridine (1.0 eq) and a 25-45% aqueous solution of hydrochloric acid (3.5 eq).

  • Catalyst Addition: Add a catalytic amount of ferric chloride (FeCl₃, 1-5% by weight based on 3-aminopyridine).

  • Cooling: Begin vigorous stirring and cool the reactor contents to 15-20°C using the circulating cooler.

  • Chlorination: Introduce gaseous chlorine (Cl₂) subsurface via the gas inlet tube at a controlled rate, ensuring the reaction temperature does not exceed 25°C. Monitor the reaction progress by HPLC or TLC.

  • Reaction Completion & Quench: Once the starting material is consumed (typically 4-6 hours), stop the chlorine flow and purge the system with nitrogen gas. Cautiously add a solution of sodium bisulfite to quench any residual chlorine.

  • Work-up and Isolation: Cool the reaction mixture to 0-5°C. Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) to adjust the pH to ~7-8, ensuring the temperature remains below 20°C. The product will precipitate.

  • Filtration: Filter the resulting slurry, wash the filter cake with cold deionized water, and dry the solid under vacuum at 40-50°C to yield 2-chloro-3-aminopyridine.

Process Parameters: Chlorination
ParameterValueRationale / Notes
Starting Material 3-AminopyridineCommercially available and cost-effective.[2]
Chlorinating Agent Gaseous Chlorine (Cl₂)Provides better control and selectivity at low temperatures compared to H₂O₂/HCl.[1]
Catalyst Ferric Chloride (FeCl₃)Enhances the rate and selectivity of chlorination at the 2-position.[1]
Solvent Aqueous HClActs as both solvent and reagent, protonating the pyridine ring to modulate reactivity.[1]
Temperature 15-25°CLow temperature is critical to prevent over-chlorination and ensure process safety.[1]
Stoichiometry ~1.1 eq Cl₂A slight excess ensures complete conversion. Monitor carefully.
Typical Yield 70-80%Higher and more reproducible yield than high-temperature methods.

Part 2: Regioselective Synthesis of 2-Chloro-6-iodopyridin-3-amine

Mechanistic Insight & Regioselectivity

The second step involves a regioselective electrophilic iodination. The substrate, 2-chloro-3-aminopyridine, has two competing directing groups:

  • -NH₂ (at C3): A strong activating, ortho, para-directing group. It strongly activates positions C4 and C6.

  • -Cl (at C2): A deactivating, ortho, para-directing group. It weakly directs towards position C4.

The combined electronic effects strongly favor substitution at the C4 and C6 positions. Achieving selectivity for the C6 position requires leveraging steric hindrance and the choice of a suitable iodinating agent. Iodine monochloride (ICl) is a potent electrophilic iodinating agent that is effective for halogenating electron-rich aromatic systems. In a solvent like glacial acetic acid, the reaction proceeds efficiently. While a mixture of isomers (C4 and C6 iodination) is possible, the C6 position is often favored in related systems due to subtle steric and electronic factors that can be optimized through careful control of reaction conditions.

Detailed Protocol: Electrophilic Iodination

This protocol is based on established methods for the iodination of substituted aminopyridines.[3]

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

Procedure:

  • Reaction Setup: Charge the flask with 2-chloro-3-aminopyridine (1.0 eq) and glacial acetic acid (5-10 volumes). Stir under a nitrogen atmosphere until all solids are dissolved.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution. Alternative: A solution of Iodine Monochloride (ICl) (1.1 eq) in acetic acid can also be used.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: Cool the mixture to room temperature and pour it carefully into a stirred beaker of ice water containing a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine species.

  • Neutralization & Extraction: Adjust the pH of the aqueous slurry to 7-8 with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel to afford pure 2-Chloro-6-iodopyridin-3-amine.

Process Parameters: Iodination
ParameterValueRationale / Notes
Starting Material 2-Chloro-3-aminopyridineSynthesized in Part 1.
Iodinating Agent N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)Potent electrophilic iodine sources suitable for activating the pyridine ring.[3]
Solvent Glacial Acetic AcidCommon solvent for electrophilic halogenations.
Temperature 60-70°CProvides sufficient thermal energy to overcome the activation barrier without promoting decomposition.
Stoichiometry 1.1 eq Iodinating AgentA slight excess drives the reaction to completion.
Typical Yield 40-60%Yield is dependent on regioselectivity and purification efficiency.

Detailed Synthesis Workflow

G cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Iodination Start 3-Aminopyridine S1_reagents 1. Cl₂ (gas), FeCl₃ (cat.) 2. aq. HCl 3. 15-25°C Int 2-Chloro-3-aminopyridine S2_reagents 1. N-Iodosuccinimide (NIS) 2. Glacial Acetic Acid 3. 60-70°C Final 2-Chloro-6-iodopyridin-3-amine S1_reagents->Int S2_reagents->Final

Caption: Detailed workflow showing reagents and conditions.

Safety and Handling

  • 3-Aminopyridine: Toxic and harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Gaseous Chlorine: Extremely toxic and corrosive. This reaction must be performed in a high-performance fume hood with a dedicated scrubber system (e.g., NaOH solution) to neutralize excess chlorine gas.

  • Hydrochloric Acid / Acetic Acid: Corrosive. Handle with care, using appropriate PPE.

  • Iodine Monochloride / N-Iodosuccinimide: Corrosive and moisture-sensitive. Handle in a dry, inert atmosphere.

  • Work-up: Neutralization steps are exothermic and may release gas (CO₂). Perform additions slowly and with adequate cooling.

Conclusion

This application note details a robust and scalable two-step synthesis of 2-Chloro-6-iodopyridin-3-amine from 3-aminopyridine. By employing a controlled, low-temperature catalytic chlorination, the process minimizes the formation of byproducts and improves industrial applicability. The subsequent regioselective iodination protocol provides a reliable method to install the crucial iodine handle for further synthetic transformations. This guide offers drug development professionals a practical and well-reasoned pathway to access a key pharmaceutical intermediate in significant quantities.

References

  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google P
  • US3838136A - Preparation of 2-chloro-3-aminopyridine - Google P
  • 3-aminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google P
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 2-Chloro-6-iodopyridin-3-amine synthesis.

Technical Support Center: Synthesis of 2-Chloro-6-iodopyridin-3-amine Topic: Optimization of Yield and Regioselectivity in the Synthesis of 2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2). Audience: Medicinal Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-6-iodopyridin-3-amine

Topic: Optimization of Yield and Regioselectivity in the Synthesis of 2-Chloro-6-iodopyridin-3-amine (CAS: 1032507-20-2). Audience: Medicinal Chemists, Process Chemists.

Executive Summary

The synthesis of 2-Chloro-6-iodopyridin-3-amine presents a classic challenge in heterocyclic chemistry: controlling regioselectivity on a pyridine ring containing both activating (amine) and deactivating (chloro) substituents.

The primary synthetic route involves the electrophilic aromatic substitution (iodination) of 2-chloro-3-aminopyridine . The amine group at C3 strongly activates the ring, directing the incoming electrophile to the ortho (C2, C4) and para (C6) positions. With C2 blocked by chlorine, the competition is strictly between C4 (ortho) and C6 (para) .[1][2]

  • The Problem: While C6 is sterically favored, high-energy conditions or incorrect reagent choices often lead to significant C4-iodination or over-iodination (di-iodo species), drastically reducing the isolated yield of the desired C6 product.

  • The Solution: Utilizing N-Iodosuccinimide (NIS) in polar aprotic solvents (MeCN or DMF) under kinetic control allows for high regioselectivity toward the C6 position.

Module 1: Reaction Optimization (The Protocol)

Standard Operating Procedure (SOP)

Based on optimized electrophilic aromatic substitution protocols for aminopyridines.

Reagents:

  • Substrate: 2-Chloro-3-aminopyridine (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 - 1.1 equiv)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 - 0.2 equiv) — Optional but recommended for rate enhancement without heating.

  • Solvent: Acetonitrile (MeCN) [Preferred] or DMF.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-chloro-3-aminopyridine in anhydrous MeCN (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

    • Why: Aminopyridines are prone to oxidation ("black tar" formation) in air.

  • Temperature Control: Cool the solution to 0°C - 5°C using an ice bath.

    • Why: Lower temperature favors the kinetic product (C6-iodo) over the thermodynamic or sterically crowded C4-iodo byproduct.

  • Addition: Add NIS portion-wise over 30 minutes. Protect the flask from light (wrap in foil).

    • Why: Portion-wise addition prevents a high local concentration of iodonium ions, reducing the risk of di-iodination. Light degrades NIS and iodinated products.

  • Monitoring: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS.

    • Target: >95% conversion with <5% di-iodo impurity.

  • Quench: Quench with 10% aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine.
    
  • Workup: Extract with EtOAc. Wash organic layer with brine. Dry over

    
    .
    
Comparative Reagent Data
ReagentSelectivity (C6 vs C4)Yield PotentialDrawbacks
NIS / MeCN High 85-95% Higher cost; requires removal of succinimide.

/

Moderate60-70%Oxidative conditions can degrade the amine; lower regioselectivity.
ICl (Iodine Monochloride)Low40-60%Too harsh; leads to significant di-iodination and chlorination side products.

Module 2: Troubleshooting & FAQs

Q1: I am seeing a significant amount of the C4-iodo isomer. How do I suppress this?

A: The C4 position is ortho to the amine. Although C6 (para) is electronically and sterically favored, higher temperatures provide enough energy to overcome the activation barrier for C4 substitution.

  • Fix: strictly maintain the reaction at 0°C during NIS addition.

  • Fix: Switch solvent to Acetonitrile . DMF can sometimes promote ortho-substitution due to coordination effects.

Q2: The reaction mixture turned into a black tar. What happened?

A: This indicates oxidative polymerization of the free amine.

  • Fix: Ensure the reaction is under Nitrogen/Argon .

  • Fix: Check your NIS quality. Old/yellow NIS contains free iodine (

    
    ) which is more oxidizing than NIS itself. Recrystallize NIS from dioxane/CCl₄ if necessary (though buying fresh is safer).
    
Q3: How do I remove the succinimide byproduct efficiently?

A: Succinimide is water-soluble, but traces can drag into the organic layer.

  • Fix: During the aqueous workup, use a slightly basic wash (Sat.

    
    ) followed by multiple water washes.[3] Succinimide is highly soluble in water at neutral/basic pH.
    
Q4: My yield is low after column chromatography.

A: 2-Chloro-6-iodopyridin-3-amine can be unstable on acidic silica gel, leading to de-iodination or degradation.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Elute with a Hexane/EtOAc gradient.[3]

Module 3: Visual Workflows

Figure 1: Synthesis Decision Tree

Caption: Logical flow for optimizing the iodination of 2-chloro-3-aminopyridine.

SynthesisWorkflow Start Start: 2-Chloro-3-aminopyridine Solvent Dissolve in MeCN (0.1M) Cool to 0°C Start->Solvent Reagent Add NIS (1.05 eq) + Cat. TFA (Protect from Light) Solvent->Reagent Check Check LC-MS (2h) Reagent->Check Result_Good >95% Conversion Mainly C6 Product Check->Result_Good Clean Profile Result_C4 High C4 Isomer Check->Result_C4 Regio Issues Result_Tar Black Tar / Degradation Check->Result_Tar Oxidation Result_Di Over-iodination (Di-iodo) Check->Result_Di Excess Reagent Action_Quench Quench (Na2S2O3) Workup (EtOAc/Water) Result_Good->Action_Quench Action_Cool RESTART: Lower Temp Use MeCN instead of DMF Result_C4->Action_Cool Action_Inert RESTART: Use Fresh NIS Strict N2 Atmosphere Result_Tar->Action_Inert Action_Stoich RESTART: Reduce NIS to 1.0 eq Slow Addition Result_Di->Action_Stoich

Figure 2: Mechanistic Regioselectivity

Caption: Directing effects on the 2-chloro-3-aminopyridine scaffold.

Mechanism Substrate 2-Chloro-3-aminopyridine Amine Amine (C3) Activator (Strong) Substrate->Amine Contains Chloro Chloro (C2) Deactivator (Weak) Substrate->Chloro Contains C4 C4 Position (Ortho to Amine) Sterically Hindered Amine->C4 Directs Ortho C6 C6 Position (Para to Amine) Sterically Accessible Amine->C6 Directs Para Chloro->C6 Directs Meta (Weak) Outcome Major Product: 2-Chloro-6-iodopyridin-3-amine C6->Outcome Favored Path

[1]

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[4] Tetrahedron Letters, 43(29), 5047–5048.

    • Grounding: Establishes the NIS/TFA protocol as the gold standard for regioselective iodination of activated arom
  • ChemicalBook. (2024). 2-Chloro-6-iodopyridin-3-amine Product Properties and Safety.

    • Grounding: Verifies CAS 1032507-20-2 and physical properties for handling.
  • ChemScene. (2024). Product Data: 2-Chloro-6-iodopyridin-3-amine.[5]

    • Grounding: Provides commercial availability data and storage requirements (Protect
  • Blank, A. (1974). Preparation of 2-chloro-3-aminopyridine.[6][7][8] U.S. Patent 3,838,136.

    • Grounding: Describes the synthesis and stability of the starting material, relevant for understanding "black tar" degrad

Sources

Optimization

Identifying and minimizing side products in 2-Chloro-6-iodopyridin-3-amine coupling reactions.

Topic: Identifying and minimizing side products in 2-Chloro-6-iodopyridin-3-amine coupling reactions. Ticket ID: CHEM-SUP-2024-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Sub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and minimizing side products in 2-Chloro-6-iodopyridin-3-amine coupling reactions. Ticket ID: CHEM-SUP-2024-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are working with 2-Chloro-6-iodopyridin-3-amine , a scaffold that presents a "perfect storm" of chemoselectivity challenges. This molecule contains three distinct reactive sites:

  • C6-Iodine: The intended site for initial cross-coupling (soft electrophile, facile oxidative addition).

  • C2-Chlorine: A secondary electrophilic site. While less reactive, it is prone to coupling under forcing conditions or with highly active ligands.

  • C3-Amine: A nucleophilic handle that can poison palladium catalysts or participate in undesired Buchwald-Hartwig aminations.

Key Mechanistic Insight: The C3-amino group is an electron-donating group (EDG). It donates electron density into the pyridine ring (via resonance), particularly to the ortho (C2) and para (C6) positions. Paradoxically, this helps your selectivity. By increasing electron density at C2, the amino group makes the C2-Cl bond less susceptible to oxidative addition by Pd(0) compared to a naked chloropyridine. However, the C6-I bond is so weak that it remains highly reactive.

Diagnostic Visualizer: Reaction Pathways

The following diagram maps the competitive landscape of your reaction. Use this to identify which side-product corresponds to your LC-MS data.

ReactionPathways SM Starting Material (2-Cl, 6-I, 3-NH2) Desired Product A (Desired) (2-Cl, 6-Aryl, 3-NH2) SM->Desired Path 1: Selective OA at C6-I (Pd(PPh3)4, Mild Base) Dehalo Side Product C (Hydro-dehalogenated) (2-Cl, 6-H, 3-NH2) SM->Dehalo Path 3: Hydride Transfer (Alcoholic Solvent, Excess Base) N_Arylated Side Product D (N-Arylated) (Buchwald Product) SM->N_Arylated Path 4: Amine Interference (Slow OA, Active Precatalyst) BisCoupled Side Product B (Bis-Coupled) (2-Aryl, 6-Aryl, 3-NH2) Desired->BisCoupled Path 2: Over-reaction at C2-Cl (Excess Boronic Acid, High T)

Figure 1: Competitive reaction pathways. Path 1 is the target. Path 2 occurs with hyper-active catalysts. Path 3 is common in protic solvents.

Troubleshooting Modules (FAQs)

Module A: Regioselectivity Failures (The "Double Coupling" Issue)

User Question: I see significant amounts of the bis-coupled product (reaction at both C2 and C6). How do I stop the Chlorine from reacting?

Technical Analysis: The bond dissociation energy of C-I (~53 kcal/mol) is significantly lower than C-Cl (~95 kcal/mol). However, "hot" ligands (like SPhos, XPhos, or tBu3P) accelerate oxidative addition so effectively that they lower the activation energy barrier for the C-Cl bond, causing loss of selectivity.

Corrective Actions:

  • Downgrade the Ligand: Switch from electron-rich alkyl phosphines (e.g., PCy3, Buchwald ligands) to aryl phosphines. Pd(PPh3)4 or Pd(dppf)Cl2 are often sufficiently active for C-I oxidative addition but too sluggish for C-Cl activation at moderate temperatures.

  • Stoichiometry Control: Ensure strictly 0.95 to 1.0 equivalents of boronic acid. Excess boronic acid drives the second coupling once the iodine is consumed.

  • Temperature Gating: Run the reaction at 40–60°C . The C-I bond activates easily at this range; the C-Cl bond typically requires >80°C.

Module B: The "Missing Iodine" (Protodehalogenation)

User Question: My LC-MS shows a mass corresponding to the loss of Iodine (replaced by H), but no aryl group was attached. Why?

Technical Analysis: This is Hydrodehalogenation . It occurs when the Pd(II)-aryl intermediate undergoes transmetallation with a hydride source instead of the boronic acid, followed by reductive elimination.

  • Source of Hydride: Often the solvent (ethanol/isopropanol) via

    
    -hydride elimination, or degradation of the boronic acid itself.
    

Corrective Actions:

  • Solvent Switch: Eliminate primary/secondary alcohols. Use DME (Dimethoxyethane)/Water or Toluene/Water .

  • Water Concentration: Ensure sufficient water is present. Water accelerates the Suzuki transmetallation step (via the formation of Pd-hydroxo species), making the desired pathway faster than the side reaction.

  • Base Selection: Switch from alkoxide bases (NaOEt, KOtBu), which can act as hydride donors, to carbonate or phosphate bases (K2CO3, K3PO4).

Module C: Catalyst Poisoning (The Free Amine)

User Question: The reaction stalls at 20% conversion. Adding more catalyst doesn't help.

Technical Analysis: The C3-amino group and the pyridine nitrogen can chelate Pd(II), forming a stable "off-cycle" resting state that prevents the catalyst from re-entering the cycle. This is particularly common with monodentate ligands like PPh3.

Corrective Actions:

  • The "Protect" Strategy (High Reliability): Acetylate the amine (Ac2O) or protect with Boc. The amide/carbamate is less nucleophilic and sterically bulkier, preventing catalyst coordination.

  • The "Precatalyst" Strategy (High Efficiency): If you must keep the amine free, use a Palladacycle Precatalyst (e.g., XPhos Pd G2 or G3). These activate rapidly and the bulky ligand shell prevents the substrate amine from binding to the metal center.

Validated Experimental Protocols

Protocol A: High-Selectivity Conditions (Recommended Start)

Best for: Maximizing C6-I selectivity over C2-Cl.

ComponentEquiv/Conc.Role
Substrate 1.0 equiv2-Chloro-6-iodopyridin-3-amine
Boronic Acid 1.05 equivCoupling Partner
Catalyst 5 mol%Pd(PPh3)4 (Tetrakis)
Base 2.0 equivNa2CO3 (2M aqueous solution)
Solvent 0.1 MDME (Dimethoxyethane)
Temp/Time 60°C / 4-12 hControlled thermal activation

Step-by-Step:

  • Charge reaction vessel with Substrate, Boronic Acid, and Pd(PPh3)4.[1]

  • Evacuate and backfill with Nitrogen (x3). Critical: Oxygen promotes homocoupling.

  • Add degassed DME and 2M Na2CO3 via syringe.

  • Heat to 60°C. Monitor by LC-MS at 2 hours.

  • Stop immediately upon consumption of starting material to prevent C2-coupling.

Protocol B: "Difficult Substrate" Conditions (Free Amine Tolerant)

Best for: Unreactive boronic acids or when the free amine poisons Pd(PPh3)4.

ComponentEquiv/Conc.Role
Catalyst 2-3 mol%XPhos Pd G2
Base 3.0 equivK3PO4 (Solid or aqueous)
Solvent 0.1 MTHF/Water (10:1 ratio)
Temp 50°CMild heating

Note: XPhos is extremely active. Monitor closely to ensure it does not begin to activate the C2-Cl bond after the Iodine is consumed.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Start: Analyze LC-MS of Crude Q1 Is the Product (M+Aryl) formed? Start->Q1 Q2 Is Starting Material (SM) remaining? Q1->Q2 No/Low Yield Q4 Is Bis-Coupled (M+2Aryl) present? Q1->Q4 Yes, but impure Q3 Is De-Iodo (M-I+H) present? Q2->Q3 Yes Sol1 Solution: Increase Temp or Switch to XPhos Pd G2 Q3->Sol1 No (Just Slow) Sol2 Solution: Remove Alcohol Solvents, Check for Hydride Sources Q3->Sol2 Yes (De-iodination) Sol4 Solution: Protect Amine (Boc/Ac) to prevent poisoning Q3->Sol4 No (Stalled Reaction) Sol3 Solution: Lower Temp, Reduce Catalyst Loading, Use Pd(PPh3)4 Q4->Sol3 Yes (Over-reaction)

Figure 2: Logical decision tree for process optimization.

References

  • Selectivity in Halopyridines

    • Title: Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.[2]

    • Source: Comptes Rendus Chimie (2019).
    • Relevance: Establishes the reactivity order C4 > C2 > C6 in similar heterocycles, but notes that in 2,6-dihalopyridines, the C6-I is electronically distinct
    • URL:[Link][2]

  • Minimizing Protodehalogenation

    • Title: Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[3]

    • Source: J. Org.[3][4][5][6] Chem. (2004).[3][7]

    • Relevance: Discusses the mechanism of dehalogenation in the presence of alkoxides and alcohols, providing the basis for recommending carbon
    • URL:[Link]

  • Handling Aminopyridines

    • Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.[8][9][10]

    • Source: RSC Advances (2025 Review).
    • Relevance: details the coordination modes of aminopyridines and how they can sequester metal catalysts, supporting the "Protection" or "Precatalyst" str
    • URL:[Link]

  • Buchwald vs.

    • Title: Aminative Suzuki-Miyaura coupling.[11]

    • Source: Science (2024).
    • Relevance: Highlights the competitive landscape between C-C and C-N bond formation when both halides and amines are present, reinforcing the need for ligand selection to favor C-C coupling.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Effective Purification of Crude 2-Chloro-6-iodopyridin-3-amine

Welcome to the technical support center for the purification of 2-Chloro-6-iodopyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-6-iodopyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high purity for your compound.

Introduction: The Challenge of Purifying 2-Chloro-6-iodopyridin-3-amine

2-Chloro-6-iodopyridin-3-amine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical for the success of subsequent reactions. However, its purification can be challenging due to the presence of starting materials, by-products, and its inherent chemical properties. The basicity of the amine group, for instance, often leads to complications in chromatographic separations. This guide provides a systematic approach to purifying this compound effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-Chloro-6-iodopyridin-3-amine?

A1: The primary techniques for purifying 2-Chloro-6-iodopyridin-3-amine are silica gel column chromatography, recrystallization, and acid-base extraction.[1] The choice of method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. Often, a combination of these methods yields the best results.

Q2: My compound streaks or "tails" significantly during silica gel column chromatography. How can I fix this?

A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel. This occurs due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[1] To resolve this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent.[1] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and better separation.

Q3: I'm struggling to find a suitable solvent for recrystallizing my 2-Chloro-6-iodopyridin-3-amine. What should I try?

A3: Finding the right recrystallization solvent can be a process of trial and error. For aminopyridine derivatives, a good starting point is to screen a range of solvents with varying polarities. Based on the solubility of similar compounds, consider solvents like ethanol, methanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or petroleum ether).[2] The goal is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Q4: Can I use acid-base extraction to purify my compound? What are the key principles?

A4: Yes, acid-base extraction is a very effective method for purifying aminopyridines.[3][4] The principle relies on the basicity of the amine group. By treating your crude product (dissolved in an organic solvent) with an aqueous acid (like dilute HCl), the basic 2-Chloro-6-iodopyridin-3-amine will be protonated, forming a water-soluble salt.[5] This salt will move into the aqueous layer, leaving non-basic impurities in the organic layer. After separating the layers, the aqueous layer is basified (e.g., with NaOH or NaHCO3) to regenerate the neutral amine, which will typically precipitate out or can be extracted back into an organic solvent.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 2-Chloro-6-iodopyridin-3-amine.

Problem Potential Cause(s) Suggested Solution(s)
Low recovery after column chromatography 1. Compound is too polar and sticking to the silica gel.2. Eluent is not polar enough to elute the compound.3. Compound is unstable on silica gel.1. Add triethylamine (0.5-1%) to your eluent to reduce interaction with silica.2. Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).3. If instability is suspected, consider alternative purification methods like recrystallization or acid-base extraction.
Co-elution of impurities during column chromatography 1. The polarity of the eluent is too high, causing impurities to travel with your compound.2. The chosen eluent system does not provide adequate separation.1. Start with a less polar eluent and gradually increase the polarity.2. Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider dichloromethane/methanol.
Oily product after recrystallization 1. The cooling process was too rapid, preventing crystal lattice formation.2. The chosen solvent is not ideal, and the compound is "oiling out".3. Impurities are preventing crystallization.1. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.2. Try a different solvent or solvent mixture. Adding a small amount of a non-polar "anti-solvent" can sometimes induce crystallization.3. Attempt to remove impurities by another method, such as a quick filtration through a small plug of silica, before recrystallization.
Product does not precipitate after basifying the aqueous layer in acid-base extraction 1. The aqueous layer is not sufficiently basic.2. The compound is soluble in the aqueous phase even in its neutral form.3. The concentration of the compound is too low.1. Check the pH with litmus paper or a pH meter and add more base if necessary.2. Extract the basified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.3. If the concentration is low, you may need to perform multiple extractions with the organic solvent and combine the organic layers.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is a good starting point for purifying 2-Chloro-6-iodopyridin-3-amine and is based on methods used for similar compounds.[6]

Materials:

  • Crude 2-Chloro-6-iodopyridin-3-amine

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in petroleum ether.

  • Prepare the Sample: Dissolve the crude 2-Chloro-6-iodopyridin-3-amine in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system, such as 100% petroleum ether. Gradually increase the polarity by adding ethyl acetate. A common starting gradient is from 100% petroleum ether to 90:10 petroleum ether/ethyl acetate. If tailing is observed on TLC, add 0.5-1% triethylamine to the eluent mixture.

  • Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Acid-Base Extraction

This method is highly effective for removing neutral and acidic impurities.[3][4][7]

Materials:

  • Crude 2-Chloro-6-iodopyridin-3-amine

  • Ethyl acetate (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO3)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and add 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: The protonated amine will be in the aqueous (bottom) layer. Drain and collect the aqueous layer. The organic layer contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the collected aqueous layer in an ice bath and slowly add 1 M NaOH or saturated NaHCO3 until the solution is basic (pH > 8). The neutral 2-Chloro-6-iodopyridin-3-amine should precipitate.

  • Extraction: Extract the basified aqueous solution with fresh ethyl acetate (3 times).

  • Combine and Dry: Combine the organic extracts and wash with brine to remove residual water.[7] Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

Visualization of Purification Workflows

Purification_Workflow crude Crude 2-Chloro-6-iodopyridin-3-amine dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Wash with Aqueous Acid dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers aqueous_layer Aqueous Layer (Protonated Amine) separate_layers->aqueous_layer Desired Product organic_layer Organic Layer (Impurities) separate_layers->organic_layer Impurities basify Basify Aqueous Layer aqueous_layer->basify extract_back Extract with Organic Solvent basify->extract_back dry_concentrate Dry and Concentrate extract_back->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Workflow for Acid-Base Extraction Purification.

Chromatography_Troubleshooting start Column Chromatography tailing Observe Tailing? start->tailing add_tea Add 0.5-1% TEA to Eluent tailing->add_tea Yes good_sep Good Separation? tailing->good_sep No add_tea->good_sep adjust_polarity Adjust Eluent Polarity good_sep->adjust_polarity No collect Collect Pure Fractions good_sep->collect Yes adjust_polarity->good_sep end Purified Product collect->end

Caption: Troubleshooting Logic for Column Chromatography.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

Sources

Optimization

Optimal catalyst and ligand selection for 2-Chloro-6-iodopyridin-3-amine cross-coupling.

Topic: Optimal Catalyst & Ligand Selection for Chemoselective Coupling Target Substrate: 2-Chloro-6-iodopyridin-3-amine (CAS: 400777-06-2) Primary Challenge: Achieving exclusive C6-arylation (C–I bond) while preserving t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal Catalyst & Ligand Selection for Chemoselective Coupling Target Substrate: 2-Chloro-6-iodopyridin-3-amine (CAS: 400777-06-2) Primary Challenge: Achieving exclusive C6-arylation (C–I bond) while preserving the C2–Cl bond and tolerating the free C3-amine.

Critical Selectivity Analysis

Before selecting a catalyst, you must understand the competing reactivity profiles of your substrate. This molecule presents a "Selectivity Triangle" defined by the leaving group hierarchy and the interference of the free amine.

  • The Reactivity Gradient (I > Cl): The C–I bond (C6) undergoes oxidative addition significantly faster than the C–Cl bond (C2). This is the primary lever for chemoselectivity.

  • The Distal Advantage: The C6-iodine is para-oriented relative to the C3-amine. Unlike 2-amino-3-halopyridines where the amine can chelate the metal center during the reaction, the C6 position here is sterically accessible.

  • The Poisoning Risk: The free amine (C3-NH2) is a Lewis base that can coordinate to electrophilic Pd(II) species, potentially creating an off-cycle resting state that slows turnover (catalyst poisoning).

Mechanism & Selectivity Logic (Visualization)

SelectivityLogic Substrate 2-Chloro-6-iodopyridin-3-amine C6_Path Path A: C6-I Activation (Fast Oxidative Addition) Substrate->C6_Path Preferred (Weak C-I bond) C2_Path Path B: C2-Cl Activation (Slow, Sterically Hindered) Substrate->C2_Path Disfavored (Strong C-Cl bond + Ortho steric) Amine_Path Path C: Amine Coordination (Catalyst Deactivation) Substrate->Amine_Path Competing Equilibrium Product C6-Coupled Product (Desired) C6_Path->Product Pd(0)/Pd(II) Cycle ByProduct Bis-Coupled / C2-Product (Undesired) C2_Path->ByProduct Amine_Path->Substrate Reversible (If bulky ligand used)

Figure 1: Reaction pathways showing the kinetic preference for C6-I activation over C2-Cl and amine coordination.

Catalyst & Ligand Selection Matrix

Do not rely on a single "magic bullet." Select your system based on the complexity of your coupling partner (boronic acid/ester).

Tier 1: The "Workhorse" System (Standard Substrates)

Use when coupling with simple phenyl or electron-rich aryl boronic acids.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM The bidentate ligand (dppf) has a large bite angle that favors reductive elimination, but more importantly, it is robust. It maintains high selectivity for I over Cl due to the moderate electron density on Pd.
Loading 3–5 mol%Sufficient to overcome minor amine coordination.
Solvent 1,4-Dioxane/Water (4:1)The aqueous component is critical for the Suzuki transmetallation step.
Base Na₂CO₃ (2.0 eq)A mild base prevents hydrolysis of the C–Cl bond and suppresses bis-coupling.
Tier 2: The "High-Performance" System (Difficult/Steric Substrates)

Use when coupling with heteroaryl boronic acids, sterically hindered rings, or if Tier 1 fails.

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (or G4)Gold Standard. The bulky biaryl phosphine (XPhos) creates a "roof" over the Pd center, physically blocking the C3-amine from coordinating (preventing poisoning) while accelerating oxidative addition at the C6-I.
Loading 1–2 mol%Highly active precatalyst initiates rapidly even at lower temperatures.
Solvent THF/Water (10:1)THF solubilizes the lipophilic precatalyst effectively.
Base K₃PO₄ (2.0 eq)Slightly stronger base to facilitate transmetallation with difficult boronic acids.

Experimental Protocol: Selective C6-Arylation

Objective: Synthesize 6-aryl-2-chloropyridin-3-amine (leaving C2-Cl intact).

  • Setup: Charge a reaction vial with 2-Chloro-6-iodopyridin-3-amine (1.0 equiv, 1.0 mmol, ~254 mg) and Aryl Boronic Acid (1.05 equiv).

    • Note: Do not use a large excess of boronic acid (>1.1 eq) to avoid forcing the second coupling at C2.

  • Catalyst Addition:

    • Method A: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv).

    • Method B: Add XPhos Pd G3 (0.02 equiv).

  • Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent/Base: Add degassed 1,4-Dioxane (4 mL) and 1M Na₂CO₃ (aq) (2 mL, 2.0 equiv).

  • Reaction: Heat to 60–80 °C .

    • Critical Checkpoint: Monitor by HPLC/LCMS at 1 hour. The C-I bond reacts fast. Do not overheat (e.g., >100 °C) or run overnight unnecessarily, as this promotes C-Cl activation.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The product is usually more polar than the starting iodide but less polar than the bis-coupled byproduct.

Troubleshooting Guide (FAQ)

Q: I see significant amounts of the bis-coupled product (coupling at both C6 and C2). How do I stop this?

  • Diagnosis: The catalyst is too active, or the temperature is too high.

  • Fix 1: Reduce the equivalents of boronic acid to exactly 0.95–1.0 eq.

  • Fix 2: Lower the reaction temperature to 40–50 °C. The C–I bond is reactive enough to couple at mild temperatures.

  • Fix 3: Switch from XPhos (highly active) to Pd(PPh₃)₄ (less active), which discriminates better between I and Cl.

Q: The reaction is stuck at 20% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning by the free amine (formation of stable Pd-amine species).

  • Fix: Switch to a Buchwald Precatalyst (XPhos Pd G3 or BrettPhos Pd G3) . The steric bulk of these ligands prevents the substrate's amine from binding to the palladium center.

Q: I am observing protodeiodination (loss of Iodine without coupling).

  • Diagnosis: This often happens in the presence of hydrides or if the transmetallation is slow.

  • Fix: Ensure solvents are degassed thoroughly (oxygen can promote homocoupling or dehalogenation pathways). Use K₃PO₄ instead of carbonate bases to speed up transmetallation.

Q: Can I protect the amine to improve the yield?

  • Answer: Yes, but it is usually unnecessary with modern catalysts. If you must, an Acetyl (Ac) or Boc group will prevent catalyst poisoning. However, deprotection conditions (acid/base) must be compatible with the C-Cl bond. Recommendation: Optimize the catalyst (XPhos) before adding protection/deprotection steps.

Decision Tree for Optimization

DecisionTree Start Start: 2-Chloro-6-iodopyridin-3-amine BoronicType Is the Boronic Acid Sterically Hindered? Start->BoronicType Simple No (e.g., Phenyl-B(OH)2) BoronicType->Simple Complex Yes (e.g., Ortho-subst. or Heteroaryl) BoronicType->Complex StandardCat Use Pd(dppf)Cl2 (5 mol%) Na2CO3, Dioxane/H2O Temp: 60°C Simple->StandardCat AdvancedCat Use XPhos Pd G3 (2 mol%) K3PO4, THF/H2O Temp: 60°C Complex->AdvancedCat CheckResult Check LCMS at 1 Hour StandardCat->CheckResult AdvancedCat->CheckResult BisCoupling Issue: Bis-Coupling? CheckResult->BisCoupling LowConv Issue: Low Conversion? CheckResult->LowConv FixBis Reduce Temp to 40°C Limit Boronic Acid to 0.95 eq BisCoupling->FixBis FixLow Switch to BrettPhos Pd G3 (Bulky ligand prevents amine poisoning) LowConv->FixLow

Figure 2: Workflow for selecting the initial catalyst system and troubleshooting common outcomes.

References

  • Lutz, C. et al. "Regioselective Functionalization of 2,6-Dichloropyridine." Tetrahedron, 2005. (Establishes the reactivity hierarchy of halopyridines).
  • Ruiz-Castillo, P. & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link (Foundational text on ligand selection for amine-containing substrates).

  • Li, J. J. et al. "Palladium-Catalyzed Cross-Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry, 2011. (Specific troubleshooting for amino-halopyridines).
  • Pfizer Global R&D. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 2016. Link (Authoritative industrial guide on regioselectivity in poly-halogenated heterocycles).

  • Sigma-Aldrich. "Product Specification: 2-Chloro-6-iodopyridin-3-amine."[2] Link (Substrate physical properties and handling).

Sources

Troubleshooting

Strategies to overcome low reactivity of 2-Chloro-6-iodopyridin-3-amine.

Introduction: Navigating the Challenges of a Versatile Building Block 2-Chloro-6-iodopyridin-3-amine is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Versatile Building Block

2-Chloro-6-iodopyridin-3-amine is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the two distinct halogen leaving groups, allowing for sequential, site-selective functionalization. However, researchers frequently encounter challenges related to the substrate's inherent low reactivity, which is a consequence of the electron-deficient nature of the pyridine ring, further influenced by the electronic effects of its substituents.

This guide provides a comprehensive technical resource designed to help you troubleshoot common issues and unlock the full synthetic potential of this intermediate. We will delve into the underlying principles governing its reactivity and offer field-proven protocols and strategies to ensure the success of your experiments.

Understanding the Reactivity Profile

The key to successfully using 2-Chloro-6-iodopyridin-3-amine lies in understanding the differential reactivity of the C-I and C-Cl bonds. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond. This fundamental difference is the primary driver for achieving selective cross-coupling reactions.

  • C-I Bond: More reactive. The preferred site for initial cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) under standard conditions. Oxidative addition to a Pd(0) catalyst is much faster at the C-I bond.

  • C-Cl Bond: Less reactive. Typically requires more forcing conditions (higher temperatures, stronger bases, more specialized catalyst systems) to react. This bond can be targeted in a second step after the C-I position has been functionalized.

  • Amino Group (-NH2): This electron-donating group can modulate the reactivity of the ring and can also coordinate to the metal center of the catalyst, potentially inhibiting catalysis. In some cases, N-protection may be considered, although many modern catalyst systems can tolerate the free amine.

cluster_0 Reactivity Hierarchy C-I C-I Bond (Iodine) C-Cl C-Cl Bond (Chlorine) C-I->C-Cl Much Greater Reactivity start Problem: Low or No Conversion cat_check Is the Catalyst System Optimal? start->cat_check base_check Is the Base/Solvent Combination Correct? cat_check->base_check No sol_cat Solution: Switch to bulky phosphine ligands (e.g., SPhos, XPhos). Use a pre-catalyst. cat_check->sol_cat Yes temp_check Is the Reaction Temperature Sufficient? base_check->temp_check No sol_base Solution: Screen bases (K3PO4, Cs2CO3). Ensure anhydrous solvent. base_check->sol_base Yes decomp_check Is Starting Material Decomposing? temp_check->decomp_check No sol_temp Solution: Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C). temp_check->sol_temp Yes sol_decomp Solution: Use a milder base. Lower the temperature. Consider N-protection. decomp_check->sol_decomp Yes

Optimization

Understanding the stability and degradation pathways of 2-Chloro-6-iodopyridin-3-amine.

Welcome to the technical support center for 2-Chloro-6-iodopyridin-3-amine (CAS 1032507-20-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-iodopyridin-3-amine (CAS 1032507-20-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this versatile halogenated aminopyridine. Drawing from established principles of organic chemistry and extensive field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and successful application of this compound in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage, handling, and use of 2-Chloro-6-iodopyridin-3-amine, providing explanations for the underlying causes and actionable solutions.

Issue 1: Compound Discoloration (From Off-White to Brownish Tinge) Upon Storage

  • Question: My solid 2-Chloro-6-iodopyridin-3-amine, which was initially an off-white powder, has developed a brownish color over time. Is it still viable for my reaction?

  • Answer: The observed discoloration is a common indicator of potential degradation. While minor color changes may not always signify a substantial loss of purity, a significant shift to brown suggests the formation of impurities that could interfere with your reaction. The primary culprits for this degradation are typically exposure to light and/or air (oxidation).

    • Causality: Halogenated pyridines, particularly those containing iodine, can be susceptible to light-induced decomposition. The energy from UV light can facilitate the homolytic cleavage of the carbon-iodine bond, which is weaker than the carbon-chlorine bond, leading to the formation of radical species. These radicals can then initiate a cascade of reactions, resulting in colored polymeric byproducts. Additionally, the amine group can be susceptible to oxidation when exposed to air over extended periods.

    • Recommended Action:

      • Purity Assessment: Before use, assess the purity of the discolored compound using an appropriate analytical technique such as NMR or LC-MS to quantify the level of degradation.

      • Purification: If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.

      • Preventative Storage: To prevent future degradation, always store 2-Chloro-6-iodopyridin-3-amine in an amber vial or a container wrapped in aluminum foil to protect it from light.[1][2] Furthermore, storing it under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature of 4°C will minimize oxidative degradation.[1][2]

Issue 2: Inconsistent Reaction Yields in Cross-Coupling Reactions

  • Question: I am using 2-Chloro-6-iodopyridin-3-amine in a Suzuki or Buchwald-Hartwig coupling reaction, and my yields are highly variable. What could be the cause?

  • Answer: The variability in reaction yields when using poly-halogenated heterocycles often stems from competing reaction pathways and the quality of the starting material.[3]

    • Causality: 2-Chloro-6-iodopyridin-3-amine possesses two different halogen atoms, which can lead to challenges in achieving site-selective reactions. Generally, the carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond. However, factors such as the choice of catalyst, ligands, and reaction conditions can influence this selectivity. If your starting material has partially degraded, the impurities can poison the catalyst, leading to lower and inconsistent yields.

    • Recommended Protocol for Consistent Yields:

      • Confirm Starting Material Purity: As with discoloration issues, always start with a confirmed pure sample of 2-Chloro-6-iodopyridin-3-amine.

      • Optimize for Site-Selectivity: To favor reaction at the iodine position, use palladium catalysts and ligands known to promote oxidative addition to C-I bonds over C-Cl bonds.

      • Inert Atmosphere: Rigorously maintain an inert atmosphere throughout the reaction setup and duration. Oxygen can deactivate the palladium catalyst.

      • Dry Solvents: Ensure all solvents are thoroughly dried, as water can lead to side reactions and affect catalyst activity.

Issue 3: Appearance of Unexpected Byproducts in Mass Spectrometry Analysis

  • Question: My reaction mixture shows unexpected masses in the LC-MS analysis, suggesting the formation of byproducts. What are the likely side reactions?

  • Answer: The presence of unexpected byproducts can be attributed to several degradation or side-reaction pathways.

    • Potential Degradation Pathways:

      • Dehalogenation: Reductive dehalogenation, where the iodine or chlorine atom is replaced by a hydrogen atom, can occur, particularly if a reducing agent is present or under certain catalytic conditions.

      • Hydrolysis: Although generally stable, under prolonged exposure to moisture, especially at elevated temperatures or in the presence of strong acids or bases, the chloro or iodo group can be hydrolyzed to a hydroxyl group, forming the corresponding pyridinol derivative.

      • Dimerization: In some cross-coupling reactions, homocoupling of the starting material can occur, leading to the formation of dimeric species.

    • Troubleshooting Flowchart:

      Caption: Troubleshooting unexpected byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for 2-Chloro-6-iodopyridin-3-amine?

    • A1: To ensure long-term stability, the compound should be stored at 4°C in a tightly sealed container, protected from light.[1][2] Storing under an inert atmosphere of argon or nitrogen is also highly recommended to prevent oxidation.

  • Q2: Is 2-Chloro-6-iodopyridin-3-amine sensitive to moisture?

    • A2: While aminopyridines can be sensitive to moisture, 2-Chloro-6-iodopyridin-3-amine is relatively stable in its solid form.[4] However, for reactions conducted over long periods or at elevated temperatures, the use of dry solvents and an inert atmosphere is crucial to prevent potential hydrolysis of the halogen substituents.

  • Q3: What is the expected reactivity order of the halogen atoms in this molecule?

    • A3: In typical palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This allows for selective functionalization at the 6-position. However, this selectivity can be influenced by the specific catalyst, ligands, and reaction conditions employed.

  • Q4: Can this compound undergo self-reaction or polymerization?

    • A4: While stable under recommended storage conditions, prolonged exposure to light, heat, or certain reactive species can potentially lead to the formation of colored degradation products, which may include polymeric material.[4] This is why adherence to proper storage and handling protocols is essential.

  • Q5: What are the primary safety considerations when handling this compound?

    • A5: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Predicted Degradation Pathways

Based on the chemical structure and the known reactivity of related compounds, the following are the most probable degradation pathways for 2-Chloro-6-iodopyridin-3-amine under adverse conditions:

DegradationPathways cluster_conditions Degradation Conditions cluster_products Degradation Products Light Light (UV) Molecule 2-Chloro-6-iodopyridin-3-amine Light->Molecule C-I bond cleavage Air Air (Oxygen) Air->Molecule Amine Oxidation Moisture Moisture/H2O Moisture->Molecule Nucleophilic Substitution Deiodinated 2-Chloro-pyridin-3-amine (Deiodination) Hydroxylated 2-Chloro-6-hydroxypyridin-3-amine (Hydrolysis) Oxidized Oxidized/Polymeric Byproducts Molecule->Deiodinated Reductive Dehalogenation Molecule->Hydroxylated Molecule->Oxidized Radical Reactions

Caption: Potential degradation pathways for 2-Chloro-6-iodopyridin-3-amine.

Summary of Stability Data

ParameterRecommendation/ObservationRationale
Storage Temperature 4°CMinimizes the rate of potential degradation reactions.[1][2]
Light Exposure Store in the dark (amber vial)The C-I bond is susceptible to photolytic cleavage.[1][2]
Atmosphere Store under inert gas (Ar or N₂)The amine group can be prone to oxidation.
Moisture Keep in a tightly sealed containerPrevents hydrolysis of the halogen substituents, especially under heating.[4]

This technical guide is intended to provide a comprehensive understanding of the stability and degradation pathways of 2-Chloro-6-iodopyridin-3-amine, enabling researchers to use this compound with confidence and achieve more reliable and reproducible experimental outcomes.

References

  • Easy Access to 2-Aminopyridines - GalChimia. (2020, December 4). Retrieved from [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC. (2023, May 16). Retrieved from [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 21). Retrieved from [Link]

  • Enhancing Biodegradation of Pyridine with Trehalose Lipid in Rhodococcus pyridinivorans sp. Strain HR-1-Inoculated Microbial Fuel Cell - MDPI. (2023, January 30). Retrieved from [Link]

  • (PDF) Degradation of Pyridines in the Environment - ResearchGate. Retrieved from [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed. Retrieved from [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications - Chempanda. Retrieved from [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. Retrieved from [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules - SEFH. Retrieved from [Link]

  • Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? | The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Chemical Stability of 4-Aminopyridine Capsules. (2004, November 5). Retrieved from [Link]

  • Chlorothalonil and chlorpyrifos degradation products in golf course leachate - PubMed. Retrieved from [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). Retrieved from [Link]

  • 2-Chloropyridine - National Toxicology Program. Retrieved from [Link]

  • (PDF) Thermal Degradation of Linear Amines for CO2 Capture - ResearchGate. Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. (2021, August 17). Retrieved from [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky. Retrieved from [Link]

Sources

Troubleshooting

Common byproducts in Suzuki reactions involving 2-Chloro-6-iodopyridin-3-amine.

Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-chloro-6-iodopyridin-3-amine. This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-chloro-6-iodopyridin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Introduction: The Chemistry of 2-Chloro-6-iodopyridin-3-amine in Suzuki Coupling

2-Chloro-6-iodopyridin-3-amine is a valuable heterocyclic compound, featuring three distinct functionalities that can influence the outcome of a Suzuki reaction. The differential reactivity of the C-I and C-Cl bonds, alongside the presence of the amine group, presents both opportunities for selective synthesis and potential challenges in the form of byproduct formation. This guide will equip you with the knowledge to anticipate and mitigate these issues.

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The key steps are oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the desired product and regenerate the catalyst.[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: I am observing significant amounts of a byproduct with a mass corresponding to the starting material minus iodine and plus hydrogen. What is happening and how can I prevent it?

Answer: You are likely observing deiodination, a common byproduct in Suzuki reactions.[3]

Causality: Dehalogenation, in this case, deiodination, occurs when the aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This side reaction is particularly prevalent with more reactive halides like iodine.[4] The mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace amounts of water.[3] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to form the dehalogenated byproduct. Given the high reactivity of the C-I bond in your starting material, deiodination is a significant competing pathway.

Troubleshooting Steps:

  • Rigorous Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize oxygen, which can affect the catalyst stability.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to reduce the formation of Pd-H species. If your reaction requires an aqueous base, ensure the water is thoroughly degassed.

  • Choice of Base: A milder base may be beneficial. Strong bases can promote the formation of Pd-H species. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Ligand Selection: The choice of phosphine ligand can influence the rate of the desired cross-coupling versus dehalogenation. A more electron-rich and bulky ligand can sometimes favor the reductive elimination of the desired product over the dehalogenation pathway.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize dehalogenation.

FAQ 2: My reaction is producing a significant amount of a dimer of my boronic acid. What is the cause and how can I minimize this?

Answer: You are observing the homocoupling of your boronic acid, a common side reaction in Suzuki couplings.

Causality: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[5] If your reaction is not properly degassed, or if the Pd(0) catalyst is oxidized to Pd(II), these species can catalyze the dimerization of the boronic acid.

Troubleshooting Steps:

  • Thorough Degassing: Degas your solvents and the reaction mixture thoroughly before adding the palladium catalyst. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

  • Use of a Pd(0) Pre-catalyst: While many Suzuki reactions use Pd(II) sources that are reduced in situ, starting with a Pd(0) catalyst can sometimes minimize boronic acid homocoupling.

  • Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to increased homocoupling.

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try to run the reaction at a lower temperature if possible.

FAQ 3: I am seeing a byproduct that appears to be a dimer of my 2-chloro-6-iodopyridin-3-amine starting material. How is this formed?

Answer: This is likely due to the homocoupling of your aryl halide, often referred to as an Ullmann-type coupling.

Causality: This side reaction can be catalyzed by the palladium species in your reaction, particularly at higher temperatures.[5] It involves the coupling of two molecules of the aryl halide to form a symmetrical biaryl.

Troubleshooting Steps:

  • Optimize Catalyst Loading: Using the lowest effective catalyst loading can sometimes reduce the rate of homocoupling.

  • Lower Reaction Temperature: This is one of the most effective ways to minimize Ullmann-type homocoupling.

  • Ligand Effects: The nature of the ligand can influence the propensity for homocoupling. Screening different phosphine ligands may be beneficial.

FAQ 4: Will the amine group on my starting material interfere with the reaction? Do I need to protect it?

Answer: In many cases, the amine group on 3-aminopyridine derivatives does not need to be protected for Suzuki reactions to proceed.[6] However, it can sometimes cause issues.

Causality: The lone pair of electrons on the nitrogen of the amine group can coordinate to the palladium catalyst. This can potentially inhibit the catalyst by occupying a coordination site, thereby slowing down or preventing the desired catalytic cycle.[7]

Troubleshooting and Considerations:

  • Direct Use: It is often possible to use the unprotected 2-chloro-6-iodopyridin-3-amine directly. Studies on similar 3-aminopyridine systems have shown successful couplings without N-protection.[6]

  • Catalyst and Ligand Choice: Certain bulky, electron-rich phosphine ligands can create a sterically hindered environment around the palladium center, which can disfavor coordination of the amine group and promote the desired cross-coupling.

  • When to Consider Protection: If you are experiencing low yields or catalyst deactivation that cannot be resolved by other means, protection of the amine group (e.g., as an acetamide) may be necessary. However, this adds extra steps to your synthesis (protection and deprotection).

Visualizing Byproduct Formation Pathways

Byproducts A 2-Chloro-6-iodopyridin-3-amine B Desired Product A->B Suzuki Coupling C Deiodinated Product (2-Chloro-pyridin-3-amine) A->C Dehalogenation E Halide Homocoupling (Dimer of Starting Material) A->E Homocoupling D Boronic Acid Homocoupling (Biaryl) F Boronic Acid F->B F->D Homocoupling

Caption: Common byproduct pathways in the Suzuki reaction of 2-chloro-6-iodopyridin-3-amine.

Recommended Starting Conditions and Optimization

For the selective Suzuki coupling at the 6-position of 2-chloro-6-iodopyridin-3-amine, the following conditions provide a good starting point.

ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos)Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst. Using a Pd(II) source with a bulky, electron-rich ligand can improve catalyst stability and turnover.[8]
Base K₂CO₃ or K₃PO₄These are effective and generally mild bases that are less likely to promote dehalogenation compared to stronger bases.[6][8]
Solvent 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 ratio)A mixture of an organic solvent and water is often necessary to dissolve both the organic starting materials and the inorganic base.[6]
Temperature 80-100 °CThis temperature range is typically sufficient for the reaction to proceed at a reasonable rate without excessive byproduct formation.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the catalyst and boronic acid.
Experimental Protocol Example:
  • To a dry Schlenk flask, add 2-chloro-6-iodopyridin-3-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

Troubleshooting start Low Yield or Complex Mixture check_inert Is the reaction under a strict inert atmosphere? start->check_inert degas Thoroughly degas solvents and reaction mixture. check_inert->degas No check_reagents Are reagents and solvents anhydrous? check_inert->check_reagents Yes degas->start dry_reagents Use anhydrous reagents and solvents. check_reagents->dry_reagents No check_byproducts Identify major byproducts by LC-MS. check_reagents->check_byproducts Yes dry_reagents->start dehalogenation Dehalogenation is major byproduct. check_byproducts->dehalogenation homocoupling Homocoupling is major byproduct. check_byproducts->homocoupling no_reaction Mainly starting material remains. check_byproducts->no_reaction optimize_dehal Lower temperature. Use milder base (K2CO3). Screen ligands. dehalogenation->optimize_dehal optimize_homo Ensure thorough degassing. Check catalyst quality. Adjust stoichiometry. homocoupling->optimize_homo optimize_no_react Increase temperature. Screen catalysts/ligands. Consider amine protection. no_reaction->optimize_no_react success Improved Yield optimize_dehal->success optimize_homo->success optimize_no_react->success

Caption: A logical workflow for troubleshooting common issues in the Suzuki reaction.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. [Link]

  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed. [Link]

  • The Suzuki Reaction - Chem 115 Myers. Harvard University. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions for 2-Chloro-6-iodopyridin-3-amine

Welcome to the technical support center for the synthesis and optimization of reactions involving 2-Chloro-6-iodopyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of reactions involving 2-Chloro-6-iodopyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the experimental process. The following question-and-answer format directly addresses specific issues you might encounter, providing not just solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: I am planning a nucleophilic aromatic substitution (SNAr) on 2-chloro-6-iodopyridin-3-amine. Which halogen is more likely to be displaced?

A1: In a typical SNAr reaction on 2-chloro-6-iodopyridin-3-amine, the chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the iodine atom at the 6-position. This is due to the relative electronegativity and bond strengths of the carbon-halogen bonds. The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent, making the carbon atom more electrophilic. While iodine is a better leaving group in many substitution reactions, the rate-determining step in SNAr is often the initial nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen further activates the 2- and 6-positions towards nucleophilic attack. However, the greater inductive effect of chlorine typically makes the 2-position more reactive.

Q2: What are the recommended starting points for solvent and temperature in a reaction with 2-chloro-6-iodopyridin-3-amine?

A2: For a typical nucleophilic substitution on 2-chloro-6-iodopyridin-3-amine, a good starting point is to use a polar aprotic solvent at a moderately elevated temperature. Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective as they can solvate the reactants and intermediates, facilitating the reaction.[1] A starting temperature in the range of 70-80 °C is often a reasonable choice for amination reactions on similar pyridine systems.[1][2] It is crucial to monitor the reaction progress and adjust the temperature as needed.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

Possible Cause 1: Insufficient reaction temperature.

  • Explanation: Nucleophilic aromatic substitutions on electron-deficient rings like pyridine often require thermal energy to overcome the activation barrier. The aromaticity of the pyridine ring needs to be temporarily disrupted during the formation of the Meisenheimer complex (the intermediate in SNAr reactions), which requires energy input.

  • Troubleshooting Steps:

    • Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

    • Be cautious of excessively high temperatures, which can lead to side reactions and decomposition. The optimal temperature will be a balance between reaction rate and selectivity.

Possible Cause 2: Inappropriate solvent choice.

  • Explanation: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents are generally preferred because they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile, which would reduce its reactivity.[3][4] Protic solvents (like water or alcohols) can solvate the nucleophile through hydrogen bonding, decreasing its nucleophilicity and slowing down the reaction.[4]

  • Troubleshooting Steps:

    • If using a non-polar or a protic solvent, consider switching to a polar aprotic solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).

    • Ensure the solvent is anhydrous, as water can react with some nucleophiles and bases.

Problem 2: Formation of multiple products or significant side reactions.

Possible Cause 1: Reaction temperature is too high.

  • Explanation: While higher temperatures increase the reaction rate, they can also provide enough energy for undesired side reactions to occur. This can include di-substitution (reaction at both the chloro and iodo positions), or reaction with other functional groups in the molecule. For instance, some amination reactions on dihalopyridines can lead to the formation of di-aminated products if the conditions are too harsh.[5]

  • Troubleshooting Steps:

    • Reduce the reaction temperature. Even a 10 °C decrease can significantly improve selectivity.

    • Consider a time-course study at a lower temperature to find the optimal point where the desired product is formed with minimal side products.

Possible Cause 2: Presence of a competitive nucleophile or base.

  • Explanation: If the reaction mixture contains other nucleophilic species, they can compete with the desired nucleophile, leading to a mixture of products. For example, if a strong base is used, it might also act as a nucleophile.

  • Troubleshooting Steps:

    • If a base is required, choose a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    • Ensure all reagents and solvents are pure and free from contaminants that could act as competing nucleophiles.

Experimental Protocols

General Protocol for a Trial Amination Reaction:

  • To a clean, dry reaction vessel, add 2-chloro-6-iodopyridin-3-amine (1 equivalent).

  • Add the desired amine nucleophile (1.1-1.5 equivalents).

  • If a base is required, add a non-nucleophilic base such as K₂CO₃ (2 equivalents).

  • Add a suitable volume of anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate aqueous work-up to remove the solvent and inorganic salts.

  • Purify the crude product by a suitable method, such as column chromatography.[6]

Data Presentation

Table 1: Common Solvents for Nucleophilic Aromatic Substitution

SolventTypeBoiling Point (°C)Dielectric Constant (ε)General Remarks
N,N-Dimethylformamide (DMF)Polar Aprotic15337Excellent choice for many SNAr reactions.[1]
Dimethyl sulfoxide (DMSO)Polar Aprotic18947Highly polar, can accelerate reactions but may be difficult to remove.
Acetonitrile (MeCN)Polar Aprotic8238Lower boiling point, useful for reactions at moderate temperatures.
Tetrahydrofuran (THF)Polar Aprotic667.6Less polar, may be suitable for some systems, especially with charged nucleophiles.
DioxanePolar Aprotic1012.2Can be used in some palladium-catalyzed aminations.[7]
Acetic Acid (AcOH)Polar Protic1186.2Can act as both a solvent and a catalyst in some reactions.[6]

Visualizations

Decision-Making Workflow for Optimizing Reaction Conditions

OptimizationWorkflow start Start: Initial Reaction Setup (e.g., DMF, 80°C) check_conversion Monitor Reaction (TLC, LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 50% after 4h good_conversion Good Conversion check_conversion->good_conversion > 80% increase_temp Increase Temperature (e.g., to 90-100°C) low_conversion->increase_temp change_solvent Consider More Polar Solvent (e.g., DMSO) low_conversion->change_solvent side_products Significant Side Products? good_conversion->side_products no_side_products Minimal Side Products side_products->no_side_products No yes_side_products Yes, Side Products Present side_products->yes_side_products Yes end_success Reaction Optimized no_side_products->end_success decrease_temp Decrease Temperature (e.g., to 60-70°C) yes_side_products->decrease_temp optimize_stoichiometry Optimize Reagent Stoichiometry yes_side_products->optimize_stoichiometry increase_temp->check_conversion increase_temp->side_products change_solvent->check_conversion change_solvent->side_products decrease_temp->check_conversion decrease_temp->low_conversion optimize_stoichiometry->check_conversion optimize_stoichiometry->low_conversion end_troubleshoot Further Troubleshooting Required

Caption: A workflow diagram for troubleshooting and optimizing reaction conditions.

Simplified SNAr Mechanism on 2-Chloro-6-iodopyridin-3-amine

Caption: A simplified representation of the SNAr mechanism.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.
  • ResearchGate. (n.d.). A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (1978). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ResearchGate. (n.d.). Optimized reaction conditions for the synthesis of pyridine 6. Retrieved from [Link]

  • ACS Publications. (2020). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (2007). Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines. [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

Sources

Troubleshooting

Preventing premature dehalogenation of 2-Chloro-6-iodopyridin-3-amine.

Topic: Preventing Premature Dehalogenation & Chemoselectivity Control CAS: 1032507-20-2 (and related isomers) Support Ticket ID: #PYR-HAL-006 Introduction: The "Dehalogenation Trap" Welcome to the Technical Support Cente...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Premature Dehalogenation & Chemoselectivity Control CAS: 1032507-20-2 (and related isomers) Support Ticket ID: #PYR-HAL-006

Introduction: The "Dehalogenation Trap"

Welcome to the Technical Support Center. You are likely here because you are working with 2-Chloro-6-iodopyridin-3-amine and experiencing one of two failures:

  • Protodehalogenation: The C6-Iodine atom is replaced by Hydrogen (forming 2-chloropyridin-3-amine) instead of your desired cross-coupling partner.

  • Scrambling: You are losing the C2-Chlorine or experiencing non-selective coupling.

This scaffold is chemically "schizophrenic." The pyridine ring is electron-deficient, making the C6-Iodine extremely labile toward oxidative addition. However, the C3-Amine is an electron-donating group (EDG) that can poison catalysts or facilitate hydride transfer.

This guide provides self-validating protocols to stabilize the C-I bond until the desired C-C bond formation is complete.

Module 1: Troubleshooting Cross-Coupling (Suzuki/Sonogashira)

The Issue: During Palladium-catalyzed coupling, the Iodine is reduced to a hydride (Ar-I


 Ar-H) rather than coupling with the boronic acid/alkyne.

Root Cause: This is usually caused by a


-Hydride Elimination cycle . If your solvent (e.g., isopropanol, ethanol) or base (e.g., amines) can act as a hydride donor, the high-energy Pd(II)-aryl intermediate will steal a hydride instead of transmetallating.
The "Dry-System" Protocol

To prevent dehalogenation, you must eliminate hydride sources.

Step-by-Step Methodology:

  • Solvent Selection: Switch from alcohols (MeOH, EtOH, IPA) to aprotic, non-hydride-donating solvents. 1,4-Dioxane or Toluene are the gold standards here.

  • Base Selection: Avoid amine bases (Et

    
    N) which can undergo 
    
    
    
    -hydride elimination. Use inorganic bases like K
    
    
    PO
    
    
    or Cs
    
    
    CO
    
    
    .
  • Catalyst Choice: Use a catalyst with a bidentate ligand (e.g., Pd(dppf)Cl

    
     ) to enforce a rigid geometry that disfavors 
    
    
    
    -hydride elimination compared to monodentate ligands (like PPh
    
    
    ).
Recommended Conditions Table
ComponentStandard (Risky)Optimized (Stable) Why?
Solvent Ethanol / Water1,4-Dioxane / Water (10:1) Alcohols act as hydride donors causing de-iodination.
Base Et

N or NaOEt
K

PO

(3.0 eq)
Inorganic bases cannot donate hydrides.
Catalyst Pd(PPh

)

Pd(dppf)Cl

·DCM
Bidentate ligands stabilize the Pd(II) intermediate.
Temp Reflux (100°C)60–80°C Lower heat reduces the rate of side-reactions.
Visualizing the Failure Mode

The diagram below illustrates the competition between the desired coupling and the unwanted hydrodehalogenation.

DehalogenationMechanism Start Substrate (Ar-I) OxAdd Oxidative Addition (L2Pd-Ar-I) Start->OxAdd Pd(0) TransMetal Transmetallation (with R-B(OH)2) OxAdd->TransMetal Fast Path (Ideal Conditions) Byproduct Dehalogenated Waste (Ar-H) OxAdd->Byproduct Beta-Hydride Elimination Product Desired Product (Ar-R) TransMetal->Product Reductive Elim. HydrideSource Hydride Source (Alcohol/Amine) HydrideSource->OxAdd Intercepts Pd(II)

Figure 1: The Mechanistic Fork. Hydride sources (red path) intercept the Oxidative Addition intermediate, leading to dehalogenation. Eliminating alcohols forces the reaction down the green path.

Module 2: Metal-Halogen Exchange (The Turbo Grignard Solution)

The Issue: You are trying to functionalize C6 via lithiation (using n-BuLi), but the reaction yields a black tar or a mixture of products.

Mechanistic Insight:

  • Lithium is too aggressive: The C2-Chlorine is susceptible to attack by n-BuLi, and the acidic protons on the C3-Amine (pKa ~25-30) will be deprotonated immediately, consuming 1 equivalent of reagent and creating a charged species that complicates the exchange.

  • Solution: Use Knochel’s Turbo Grignard (

    
    -PrMgCl·LiCl).[1][2][3] This reagent is selective for Iodine over Chlorine and tolerates the amine protons better at low temperatures, or requires less aggressive protection.
    
The Turbo Protocol

Reagents:

  • Substrate: 2-Chloro-6-iodopyridin-3-amine[4]

  • Reagent:

    
    -PrMgCl[2]·LiCl (1.3 M in THF)
    
  • Electrophile: Aldehyde, Ketone, or Iodine source (if recrystallizing).

Procedure:

  • Dissolution: Dissolve substrate (1.0 eq) in anhydrous THF under Argon. Cool to -40°C . (Do not go to -78°C; the exchange is sluggish. Do not go to 0°C; the chloride will react).

  • Exchange: Add

    
    -PrMgCl[2]·LiCl (1.1 eq) dropwise.
    
    • Note: The magnesium will selectively insert into the C6-I bond. The LiCl breaks up the polymeric aggregates, making the species reactive enough to exchange but not reactive enough to touch the C2-Cl.

  • Incubation: Stir at -40°C for 30–60 minutes.

  • Quench: Add your electrophile (1.2 eq). Warm slowly to room temperature.

Module 3: Protecting Group Strategies

The Issue: The free amine (-NH


) at C3 is causing catalyst poisoning or solubility issues, but standard protection methods (e.g., Boc

O + DMAP) are causing the iodine to fall off.

The Fix: Iodopyridines are sensitive to nucleophilic attack during protection. Strong bases (NaH) can cause elimination or migration of the halogens.

Recommended Protection Route (Boc):

  • Avoid: NaH / DMF (Too basic, risk of SnAr at C2-Cl).

  • Use: Boc

    
    O (2.5 eq)  and HMDS (1.0 eq)  or catalytic I
    
    
    
    in solvent-free conditions or mild reflux in DCM.
  • Why? HMDS (Hexamethyldisilazane) acts as a mild Lewis acid/base buffer that catalyzes the Boc protection without exposing the sensitive C-I bond to harsh nucleophiles.

Frequently Asked Questions (FAQ)

Q1: Can I perform a Suzuki coupling on the Chlorine (C2) before the Iodine (C6)?

  • Strictly No. The C-I bond is significantly weaker (approx. 50-65 kcal/mol) than the C-Cl bond (approx. 80-95 kcal/mol). Pd(0) will oxidatively add to the C-I bond first. If you need to functionalize C2 first, you must start with a 2-chloro-3-aminopyridine (no iodine), functionalize C2, and then iodinate C6 (though C6 iodination is difficult on a deactivated ring). It is better to couple C6, protect, then couple C2.

Q2: I see a "homocoupling" dimer (Ar-Ar) instead of my product. What happened?

  • This is Ullmann-type coupling . It happens when the catalyst loading is too high or the transmetallation step is too slow.

  • Fix: Increase the concentration of your boronic acid (1.5 eq) and ensure your base is fully soluble/active. Switch to a degassed solvent system to prevent oxygen-mediated dimerization.

Q3: Why is 2-Chloro-6-iodopyridin-3-amine so expensive/hard to find?

  • It is a "dihalogenated" scaffold. Synthesizing it requires careful iodination of 2-chloro-3-aminopyridine. The selectivity of placing the iodine at C6 (para to the amine) is driven by the directing effect of the amine, but over-iodination is a common impurity.

References

  • Selective Suzuki Coupling: Laulhé, S., et al. (2016).[5] "Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics With Alkyl Pinacol Boronic Esters." Organic Letters.

  • Turbo Grignard Chemistry: Bao, R. L., et al. (2019). "Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents." Chemistry – A European Journal.[6]

  • Hydrodehalogenation Mechanisms: Bhattacharjya, A., et al. (2013). "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications.

  • Reactivity of Halopyridines: Schlosser, M., et al. (2003). "Site-Selective Coupling of Dihalogenated Heterocycles." Current Organic Chemistry. (General Reference for Halogen Hierarchy: I > Br > Cl > F).

Sources

Optimization

Troubleshooting failed Sonogashira couplings with 2-Chloro-6-iodopyridin-3-amine.

This is a technical support guide designed for researchers encountering difficulties with the Sonogashira coupling of 2-Chloro-6-iodopyridin-3-amine . [1] Case ID: SNO-PYR-003 Subject: Troubleshooting Low Yields, Catalys...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers encountering difficulties with the Sonogashira coupling of 2-Chloro-6-iodopyridin-3-amine .

[1]

Case ID: SNO-PYR-003 Subject: Troubleshooting Low Yields, Catalyst Poisoning, and Selectivity Issues Substrate Class: Polyhalogenated Aminopyridines[1]

The "Triple Threat" Substrate: Mechanistic Analysis

Before adjusting your protocol, you must understand why this specific molecule is failing.[1] 2-Chloro-6-iodopyridin-3-amine presents three simultaneous mechanistic challenges that standard "textbook" Sonogashira conditions often fail to address.

A. The Electronic Deactivation Trap

While aryl iodides are typically highly reactive, your substrate is an electron-rich pyridine .[1]

  • The Mechanism: Oxidative addition of Pd(0) into the C–I bond is the rate-limiting step.[1] This step is nucleophilic (Pd attacks the ring).[1] Electron-deficient rings react fastest.[1]

  • The Problem: The amino group (-NH₂) at position 3 is a strong resonance donor.[1] It donates electron density directly to the ortho and para positions.[1] In this scaffold, C6 is para to the amine .[1]

  • The Result: The C6–I bond is significantly more electron-rich than in a standard iodopyridine, making oxidative addition sluggish.[1]

B. Catalyst Poisoning (The "Soft" Poison)[1]
  • The Mechanism: Palladium(II) and Copper(I) are soft Lewis acids.[1]

  • The Problem: Your substrate contains a free amine (-NH₂) and a pyridine nitrogen.[1] While not forming a perfect chelate, the high concentration of free amine in the reaction mixture can competitively bind to the Pd center, displacing the phosphine ligands required for the catalytic cycle.[1]

  • The Result: The catalyst rests in an inactive off-cycle state, leading to "stalled" reactions where starting material remains despite heating.[1]

C. The Selectivity Safety Net[1]
  • Good News: The reactivity difference between C6–I and C2–Cl is vast.[1] The C–I bond is weaker and kinetically favored for oxidative addition.[1]

  • Risk: If you heat the reaction too aggressively (>100°C) to overcome the "Electronic Deactivation" (Point A), you risk activating the C2–Cl bond, leading to bis-coupling or polymerization.[1]

Visualizing the Failure Modes

The following diagram illustrates the competing pathways in your reaction flask.

SonogashiraPathways Start Substrate: 2-Chloro-6-iodopyridin-3-amine Pd0 Active Catalyst Pd(0)Ln Start->Pd0 OxAdd Oxidative Addition (Slowed by 3-NH2) Pd0->OxAdd Path A (Desired) Poison Catalyst Poisoning (Pd-NH2 Coordination) Pd0->Poison Path B (Free Amine) Glaser Glaser Coupling (Alkyne Homocoupling) Pd0->Glaser Path C (Slow OA + O2) Cycle Transmetallation & Reductive Elimination OxAdd->Cycle Product Product: 6-Alkynyl-2-chloropyridin-3-amine Cycle->Product DeadCat Inactive Catalyst (Precipitate/Black) Poison->DeadCat

Figure 1: Reaction pathways showing how the free amine slows oxidative addition (Path A) and promotes poisoning (Path B), allowing Glaser coupling (Path C) to compete.[1]

Troubleshooting Protocols

Scenario A: Reaction is stalled (Starting material remains)

Diagnosis: The catalyst cannot perform oxidative addition due to the electron-rich ring or is being poisoned by the amine.[1] Solution: Switch to a "Hot" Ligand system.

ParameterRecommendationWhy?
Catalyst Pd(dppf)Cl₂ or XPhos Pd G2 Bidentate ligands (dppf) resist displacement by the amine.[1] Bulky dialkylbiaryl phosphines (XPhos) facilitate oxidative addition into electron-rich rings.[1]
Base Et₃N or iPr₂NH (as solvent/co-solvent)Stronger amine bases can help, but ensure they are degassed thoroughly.[1]
Temp 60°C - 80°C Room temperature is likely insufficient for this deactivated substrate.[1]

Protocol Modification:

  • Use Pd(dppf)Cl₂[1]·DCM (5 mol%) and CuI (5 mol%).[1]

  • Solvent: THF/Et₃N (1:1) or pure DMF if heating >80°C.[1]

  • Critical Step: Degas solvents by sparging with Argon for 15 minutes before adding the catalyst.[1] Oxygen is your enemy here; it promotes Glaser coupling when the main reaction is slow.[1]

Scenario B: "Glaser Coupling" dominates (Alkyne dimer formed)

Diagnosis: The oxidative addition is so slow that the copper cycle (which dimerizes alkynes in the presence of O₂) is outcompeting the palladium cycle.[1] Solution: Copper-Free Sonogashira or Slow Addition.[1]

Protocol Modification (Copper-Free):

  • Remove CuI entirely.[1]

  • Increase Pd loading to 5-10 mol%.[1]

  • Use Pd(PPh₃)₄ or Pd(CH₃CN)₂Cl₂ / XPhos .[1]

  • Add Cs₂CO₃ (2 equiv) as the base in DMF or Dioxane .[1]

  • Heat to 90-100°C . Without Copper, the Glaser coupling is suppressed, forcing the Pd cycle to proceed, albeit slowly.[1]

Scenario C: Black Precipitate forms immediately

Diagnosis: "Palladium Black" formation.[1] The catalyst is decomposing before it can enter the cycle, likely due to instability or impurities in the amine substrate.[1] Solution: Stabilize the Pd species.

Protocol Modification:

  • Add excess ligand (e.g., add 10 mol% free PPh₃ if using Pd(PPh₃)₂Cl₂).[1]

  • Switch source to PdCl₂(PPh₃)₂ (more stable than Pd(PPh₃)₄).[1]

  • Purify the Alkyne: Terminal alkynes often contain polymeric impurities.[1] Distill or pass through a short silica plug before use.[1]

The "Nuclear Option": Substrate Protection

If the free amine persists in killing the reaction (yields <30%), you must alter the electronics of the ring.[1]

Strategy: Acetylate the amine.[1]

  • Step 1: Protect 2-chloro-6-iodopyridin-3-amine with Ac₂O/Pyridine to form the Acetamide .[1]

    • Effect: The acetamide is electron-withdrawing (via induction/resonance modulation) compared to the free amine.[1] It also sterically hinders coordination to Pd.[1]

  • Step 2: Run the Sonogashira coupling.

    • Result: The C6–I bond becomes more electrophilic (reactive), and catalyst poisoning is eliminated.[1]

  • Step 3: Deprotect (K₂CO₃/MeOH or mild acid) if the free amine is needed.[1]

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this substrate? A: Yes, and it is often recommended for deactivated pyridines.[1] Try 100°C for 30 minutes in DMF/Et₃N. The rapid heating can jump-start the oxidative addition before the catalyst has time to deactivate/aggregate into Pd black.[1]

Q: Why is the 2-Chloro position not reacting? A: The bond dissociation energy of C–Cl is significantly higher than C–I. Under standard Sonogashira conditions (<100°C), the Pd(0) will exclusively insert into the C–I bond.[1] If you observe 2-position coupling, your temperature is too high, or you are using an overly aggressive catalyst (like PEPPSI-IPr).[1]

Q: My product is inseparable from the Glaser dimer (homocoupled alkyne). How do I purify it? A: This is a common pain point.

  • Prevention: Use the "Slow Addition" technique. Dissolve your alkyne in a syringe and add it to the reaction mixture over 1-2 hours using a syringe pump. This keeps the concentration of free alkyne low relative to the aryl halide.[1]

  • Purification: If already formed, try Silver Nitrate (AgNO₃) impregnated silica gel chromatography, which separates alkynes based on subtle electronic differences.[1]

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.Link[1]

  • Zhu, Q., et al. (2017).[1][2] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133.[1][2] Link[1]

  • Chinchilla, R., & Nájera, C. (2007).[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 107(3), 874–922.[1] Link[1]

  • Organic Chemistry Portal. (n.d.).[1] Sonogashira Coupling: Mechanism and Recent Literature.[1][3]Link

  • Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Reference for using bulky ligands like P(t-Bu)3/XPhos for difficult substrates). Link

Sources

Troubleshooting

Managing reaction exotherms during the synthesis of 2-Chloro-6-iodopyridin-3-amine.

Topic: Managing Reaction Exotherms: Synthesis of 2-Chloro-6-iodopyridin-3-amine Cas No: 1032507-20-2 (and related isomers) Executive Summary The synthesis of 2-Chloro-6-iodopyridin-3-amine is a critical step in the manuf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reaction Exotherms: Synthesis of 2-Chloro-6-iodopyridin-3-amine Cas No: 1032507-20-2 (and related isomers)

Executive Summary

The synthesis of 2-Chloro-6-iodopyridin-3-amine is a critical step in the manufacturing of SHP2 inhibitors and other kinase-targeting therapeutics. The most scalable route involves the electrophilic iodination of 2-chloropyridin-3-amine using iodine (


) and a strong oxidant (Periodic acid 

or Iodic acid

) in an acidic medium.

The Safety Criticality: This reaction is characterized by a delayed onset exotherm . The pyridine ring is electron-deficient (deactivated) compared to benzene, requiring thermal activation to initiate substitution. However, once initiated, the oxidative generation of the iodonium species (


) releases significant energy. If reagents are accumulated at low temperatures and then heated, a "thermal runaway" can occur.

This guide provides troubleshooting for managing these thermal risks, ensuring regioselectivity (C6 vs. C4), and safe scale-up.

Module 1: The Iodination Exotherm (Primary Hazard)

User Query: "I am observing a sudden temperature spike (15°C rise in 2 minutes) when adding Periodic Acid to the reaction mixture. How do I control this?"

Technical Analysis

The reaction relies on the in situ generation of an electrophilic iodine species. The oxidation of molecular iodine by periodic acid is exothermic:



If you add the oxidant rapidly to the amine/iodine mixture, the rate of heat generation (


) exceeds the cooling capacity (

) of your reactor. Furthermore, the amino group at C3 activates the ring, but the C2-Chloro group deactivates it. This "push-pull" electronic state often masks the reaction onset until a threshold temperature is reached.
Troubleshooting & Control Protocol
VariableRecommendationScientific Rationale
Dosing Strategy Semi-Batch Addition Never add all reagents at once ("All-in"). Dissolve the amine and

in the solvent, bring to reaction temperature (e.g., 60°C), and dose the oxidant (dissolved in water/acid) over 2-4 hours.
Temperature Isothermal Hold (60-75°C) Maintaining a steady elevated temperature consumes the oxidant as it is added, preventing accumulation. Low-temp addition followed by a ramp is dangerous (accumulation hazard).
Monitoring Colorimetric End-Point The mixture transitions from dark purple (

) to orange/brown as iodine is consumed. If the purple color persists despite oxidant addition, stop dosing; the reaction has stalled (induction period).
Module 2: Regioselectivity & Thermal History

User Query: "We are seeing 10-15% of the 4-iodo isomer and some di-iodinated impurities. Is this related to the exotherm?"

Technical Analysis

Yes. Regioselectivity in aminopyridines is temperature-dependent.

  • C6-Iodo (Target): Favored under thermodynamic control and moderate temperatures due to the para-directing effect of the amine and steric clearance.

  • C4-Iodo (Impurity): The ortho position to the amine. Higher temperatures (caused by uncontrolled exotherms) increase the energy available to overcome the steric hindrance at C4, increasing this impurity.

  • Di-iodination: Occurs if local concentration of iodinating agent is too high relative to mixing efficiency.

Corrective Actions
  • Improve Mixing: Ensure the stirring rate creates a vortex (Reynolds number > 3000) to disperse the oxidant immediately upon entry.

  • Lower Target Temp: If the exotherm pushes internal temp >80°C, reduce the jacket temperature or dosing rate. Operate at the lowest temperature that sustains conversion (typically 65°C).

Module 3: The Quench (Secondary Hazard)

User Query: "Upon workup with Sodium Bisulfite, the reactor foamed over and released heat. What happened?"

Technical Analysis

The quench involves two exothermic processes occurring simultaneously:

  • Redox Quench: Unreacted oxidant (

    
    ) and Iodine (
    
    
    
    ) react with Bisulfite (
    
    
    ). This is highly exothermic.
  • Acid-Base Neutralization: The reaction media is usually Acetic Acid/Sulfuric Acid. Adding an aqueous base (Bicarbonate/Carbonate) releases

    
     gas (foaming) and heat of neutralization.
    
Safe Quench Protocol
  • Cool First: Cool the reaction mass to <20°C before quenching.

  • Redox First: Add Sodium Thiosulfate or Bisulfite solution slowly to destroy oxidants. Monitor temperature (keep <30°C).

  • pH Adjustment: After the redox exotherm subsides, adjust pH. Use 50% NaOH (liquid) instead of solid Bicarbonate to avoid

    
     generation, or use Bicarbonate very slowly with a headspace purge.
    
Standard Operating Procedure (SOP): Safe Synthesis

Scale: 100g Basis | Hazard Class: Corrosive, Exothermic

  • Setup: 1L Jacketed Reactor, Overhead Stirrer, Reflux Condenser, Temperature Probe, Dropping Funnel.

  • Charge: Add 2-Chloropyridin-3-amine (1.0 eq) and Acetic Acid (Solvent, 10 Vol). Stir to dissolve.

  • Acidification: Add Sulfuric Acid (0.2 - 0.5 eq) cautiously. Exotherm: Amine protonation.

  • Iodine Charge: Add Iodine (

    
    )  (0.55 eq). The mixture turns dark purple.
    
  • Heating: Heat the jacket to internal temperature 60°C .

  • Oxidant Dosing (CRITICAL):

    • Prepare a solution of Periodic Acid (

      
      )  (0.2 - 0.3 eq) or Iodic Acid  in water.
      
    • Add dropwise over 2 hours .

    • Safety Rule: If internal temp rises > 5°C above setpoint, STOP addition.

  • Hold: Stir at 60-70°C for 4 hours. Monitor by HPLC for consumption of starting material.

  • Quench: Cool to 20°C. Add 10%

    
     solution dropwise until iodine color fades (Yellow/Orange).
    
Visualizing the Safety Workflow

The following diagram illustrates the process logic and safety gates required to prevent thermal runaway.

ReactionSafety Start Start: Charge Amine + AcOH AddIodine Add Iodine (I2) (Dark Purple) Start->AddIodine Heat Heat to 60°C (Activation) AddIodine->Heat Decision1 Check: Temp Stable? Heat->Decision1 Decision1->Heat No (Wait) DoseOxidant Start Dosing Oxidant (HIO3 / HIO4) Decision1->DoseOxidant Yes Monitor Monitor Exotherm (dT/dt) DoseOxidant->Monitor SafetyGate Is Temp Rise > 5°C? Monitor->SafetyGate Stop EMERGENCY STOP Dosing SafetyGate->Stop Yes (Runaway Risk) Continue Continue Dosing (Slow Rate) SafetyGate->Continue No (Safe) Stop->Monitor Wait for Cool Down Complete Reaction Complete (HPLC Check) Continue->Complete Quench Cool & Quench (Bisulfite) Complete->Quench

Figure 1: Process safety logic for the oxidative iodination of aminopyridines. Note the feedback loop at the dosing stage to prevent accumulation.

References
  • ChemicalBook. (2022).[1] 2-Chloro-6-iodopyridin-3-amine Synthesis and MSDS Data. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Aminopyridines. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11235655 (2-Chloro-6-iodopyridin-3-amine). Retrieved from

  • Krasavin, M., et al. (2015). Practical Synthesis of Iodinated Aminopyridines. (General methodology for oxidative iodination using Periodic acid). Tetrahedron Letters.
  • Google Patents. (2010). WO2010022076A1: Pyridazine derivatives as kinase inhibitors. (Describes the synthesis of the intermediate 2-chloro-6-iodopyridin-3-amine). Retrieved from

Sources

Optimization

Methods for removing palladium catalyst residues from 2-Chloro-6-iodopyridin-3-amine products.

Subject: 2-Chloro-6-iodopyridin-3-amine Executive Summary & Challenge Analysis The Challenge: Removing palladium (Pd) from 2-Chloro-6-iodopyridin-3-amine presents a unique "Competitive Ligand" problem. Unlike simple arom...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Chloro-6-iodopyridin-3-amine

Executive Summary & Challenge Analysis

The Challenge: Removing palladium (Pd) from 2-Chloro-6-iodopyridin-3-amine presents a unique "Competitive Ligand" problem. Unlike simple aromatics, your product contains two nitrogen donors (the pyridine ring nitrogen and the exocyclic amine) capable of chelating Pd species. Standard aqueous washes often fail because the Pd binds more tightly to your product than to the wash solution.

The Risk:

  • Regulatory: Under ICH Q3D guidelines, Palladium is a Class 2B impurity.[1] For a standard oral daily dose (<10g/day), the concentration limit is typically 10 ppm .[2]

  • Chemical Stability: The C-I bond at the 6-position is labile. Aggressive removal methods involving strong reducing agents or high-temperature hydrogenation must be avoided to prevent dehalogenation.

The Solution: This guide prioritizes Solid-Supported Scavengers (Functionalized Silica) , specifically Thiol and Thiourea derivatives, which thermodynamically outcompete the pyridine-amine moiety for Pd binding without risking iodine displacement.

Method A: Solid-Supported Scavengers (Recommended)

This is the industry gold standard for this substrate class due to high selectivity and minimal yield loss.

Selection Logic

For amino-pyridines, simple silica (Si-OH) is ineffective. You must use functionalized silica.

Scavenger TypeTrade Name ExamplesMechanismRecommendation
Trimercaptotriazine Si-TMT, MP-TMTTridentate binding (very strong)Primary Choice. Best for reducing Pd <10 ppm in chelating substrates.[3]
Thiol / Mercaptan Si-ThiolMonodentate bindingSecondary Choice. Good general scavenger, cheaper, but may require higher loading.
Thiourea Si-ThioureaBidentate bindingAvoid. Can sometimes interact with free amines or suffer from slower kinetics.
Protocol: Batch Mode Scavenging

Reagents:

  • Crude Product (dissolved in THF, DMF, or MeOH). Note: Avoid DCM if possible as it slows scavenging kinetics.

  • Scavenger: Si-TMT (Silica-supported Trimercaptotriazine).[4][5][6]

Step-by-Step:

  • Dissolution: Dissolve the crude 2-Chloro-6-iodopyridin-3-amine in 10 volumes of THF. Ensure complete solvation.

  • Loading: Add Si-TMT at a ratio of 5-10 equivalents relative to the residual Pd content (if known).

    • Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Heat the mixture to 50°C for 4–12 hours.

    • Critical: Do not exceed 65°C to protect the C-I bond. The heat is necessary to overcome the activation energy of ligand exchange (Pd moving from your product to the scavenger).

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of THF to recover entrained product.

  • Analysis: Concentrate a small aliquot and test via ICP-MS.

Method B: Aqueous Chelation Extraction (Liquid-Liquid)

Use this method if solid handling is difficult or if the product precipitates on silica.

Reagent: N-Acetylcysteine (NAC) or Sodium Diethyldithiocarbamate . Warning: Dithiocarbamates can sometimes complex with the product; NAC is safer for amines.

Protocol:

  • Dissolve crude product in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine , adjusted to pH 7–8 with dilute NaOH.

    • Note: The pH adjustment is vital. At acidic pH, the pyridine nitrogen protonates, potentially releasing Pd, but the scavenger (NAC) works best as a thiolate anion (higher pH). pH 7-8 is the "sweet spot."

  • Wash the organic layer with the NAC solution (3 x 5 vol).

  • Perform a final brine wash to remove residual NAC.

  • Dry over Na2SO4 and concentrate.

Troubleshooting & FAQs

Q1: I used Activated Carbon (Charcoal), and my yield dropped by 30%. Why? A: Amino-pyridines are electron-rich and planar. They adsorb strongly to the graphitic structure of activated carbon.

  • Fix: Switch to Si-TMT (Method A). Silica supports are polar and repel the organic substrate while the grafted ligand binds the metal. If you must use carbon, use a grade specific for metal removal (e.g., Darco KB-G ) rather than general decolorizing carbon.

Q2: My Pd levels are stuck at 50 ppm despite using Si-Thiol. A: This is the "Chelation Effect." The bidentate nature of your aminopyridine is competing with the monodentate Si-Thiol.

  • Fix: Switch to Si-TMT . The trimercaptotriazine ligand is tridentate and forms a thermodynamically more stable complex with Pd than your product can. Alternatively, increase the temperature to 60°C to push the equilibrium.

Q3: Will these methods cleave the Iodine at the 6-position? A: Highly unlikely with Scavengers or NAC washes.

  • Risk Zone: Avoid using Sodium Borohydride or Formic Acid washes, and avoid Hydrogenation catalysts. The methods described above are non-reductive and safe for aryl iodides.

Q4: Can I use recrystallization instead? A: Recrystallization is excellent for organic purity but often poor for Pd removal. Pd species can become occluded (trapped) inside the crystal lattice of planar heterocycles.

  • Recommendation: Perform Scavenging (Method A) first to get Pd <100 ppm, then recrystallize as a final polish to reach <10 ppm.

Visual Workflows
Diagram 1: Scavenger Decision Tree

ScavengerSelection Start Start: Pd Removal for 2-Chloro-6-iodopyridin-3-amine SolubilityCheck Is product soluble in THF, DMF, or EtOAc? Start->SolubilityCheck CarbonCheck Is Yield Critical? Start->CarbonCheck SolidScavenger Use Solid Scavenger (Method A) SolubilityCheck->SolidScavenger Yes LiquidExtract Use Liquid Extraction (Method B) SolubilityCheck->LiquidExtract No (Oils/Precipitates) ScavengerChoice Select Scavenger Type SolidScavenger->ScavengerChoice SiTMT Select Si-TMT (Best for chelating amines) ScavengerChoice->SiTMT High Priority SiThiol Select Si-Thiol (General purpose) ScavengerChoice->SiThiol Alternative AvoidCarbon AVOID Activated Carbon (High yield loss risk) CarbonCheck->AvoidCarbon Yes

Caption: Decision logic for selecting the appropriate purification route based on solubility and yield constraints.

Diagram 2: Batch Scavenging Workflow

BatchProtocol Step1 1. Dissolve Crude (THF/DMF) Step2 2. Add Si-TMT (10 wt% or 5-10 eq) Step1->Step2 Step3 3. Heat to 50°C (4-12 Hours) Step2->Step3 Step4 4. Filter (0.45µm PTFE) Step3->Step4 Step5 5. ICP-MS Analysis (Target <10 ppm) Step4->Step5

Caption: Step-by-step workflow for the batch scavenging process using Si-TMT.

Comparative Data: Scavenger Efficiency

Simulated data based on typical performance with amino-pyridine substrates.

MethodResidual Pd (ppm)Product Recovery (%)Notes
Control (No Treatment) 1,200100%-
Recrystallization (EtOH) 15085%Pd occluded in crystal lattice.
Activated Carbon (General) 2065%Significant product loss due to adsorption.
Si-Thiol (50°C) 4598%Good, but struggles to compete with amine.
Si-TMT (50°C) < 5 99% Recommended. Best balance of purity/yield.
NAC Wash (Aq. Extraction) 3092%Effective, but requires multiple washes.
References
  • ICH Q3D Elemental Impurities.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R1).

  • SiliCycle Application Note.
  • Biotage Metal Scavenging User Guide.

  • Organic Process Research & Development.Palladium Removal: A Practical Guide for the Process Chemist.

    • [Link] (General Journal Reference for OPRD methodologies).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Halogen Reactivity: 2-Chloro-6-iodopyridin-3-amine vs. 2-Bromo-6-iodopyridin-3-amine in Cross-Coupling Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of heterocyclic scaffolds is paramount. P...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of heterocyclic scaffolds is paramount. Polyhalogenated pyridines, such as 2-chloro-6-iodopyridin-3-amine and 2-bromo-6-iodopyridin-3-amine, serve as exceptionally versatile building blocks. Their value lies in the differential reactivity of the halogen substituents, which allows for selective and sequential introduction of molecular complexity. This guide provides an in-depth, evidence-based comparison of these two critical reagents, focusing on their performance in palladium-catalyzed cross-coupling reactions, thereby enabling rational selection for complex synthesis design.

The Foundational Principle: Carbon-Halogen Bond Lability

The cornerstone of selective synthesis with polyhalogenated heterocycles is the predictable hierarchy of reactivity in palladium-catalyzed cross-coupling reactions. This reactivity is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the C-X bond to a palladium(0) catalyst is the initial and often rate-determining step of the catalytic cycle. A weaker C-X bond facilitates a faster oxidative addition, leading to higher reactivity.

The established reactivity trend for halogens is: Iodine > Bromine > Chlorine .[1]

This principle is the dominant factor governing the synthetic utility of the title compounds. The C-I bond is the most labile and will react preferentially under milder conditions, followed by the C-Br bond, and finally the C-Cl bond, which necessitates more forcing conditions (e.g., higher temperatures, more active catalysts, or stronger bases) to react.[1] The presence of the electron-donating amino group at the 3-position further modulates the electronic properties of the pyridine ring, but the inherent C-X bond strength remains the primary driver of selectivity.

G cluster_0 Reactivity Hierarchy cluster_1 Reaction Rate C-I C-I Bond (Weakest) Fast Fast C-I->Fast Faster Oxidative Addition C-Br C-Br Bond (Intermediate) Moderate Moderate C-Br->Moderate C-Cl C-Cl Bond (Strongest) Slow Slow C-Cl->Slow Slower Oxidative Addition G Start 2-Halo-6-iodopyridin-3-amine Step1 Mild Conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C) Start->Step1 1st Coupling (Suzuki or Buchwald) Product1 Functionalization at C-6 (Iodine) Step1->Product1 Step2_Br Moderate Conditions (e.g., Pd(XPhos), K3PO4, 100°C) Product1->Step2_Br For Bromo-Substrate Step2_Cl Forcing Conditions (e.g., Pd(SPhos), NaOtBu, >110°C) Product1->Step2_Cl For Chloro-Substrate Product2_Br Functionalization at C-2 (Bromine) Step2_Br->Product2_Br Product2_Cl Functionalization at C-2 (Chlorine) Step2_Cl->Product2_Cl

Caption: Workflow for sequential functionalization.

Experimental Protocol: A Self-Validating System

The following protocol for a sequential Suzuki-Miyaura coupling illustrates a practical application of the reactivity differences. The success of the first coupling under mild conditions, followed by the selective second coupling under more vigorous conditions, validates the underlying principles.

Protocol: Sequential Suzuki Coupling of 2-Bromo-6-iodopyridin-3-amine

Objective: To synthesize a 2,6-diarylpyridin-3-amine derivative in a sequential manner.

Step 1: Selective Coupling at the C-6 Position (Iodine)

  • Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-iodopyridin-3-amine (1.0 eq), arylboronic acid A (1.1 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

  • Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

    • Causality: The use of a mild carbonate base and a moderately active catalyst like Pd(dppf)Cl₂ ensures that the reaction has enough energy to activate the highly labile C-I bond but is insufficient to activate the C-Br bond, guaranteeing selectivity.

  • Reaction: Heat the mixture to 80-85 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup (Intermediate): Upon completion, cool the reaction to room temperature. The reaction mixture can be taken forward directly or, for isolation, diluted with ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated in vacuo.

Step 2: Coupling at the C-2 Position (Bromine)

  • Reagent Addition: To the flask containing the crude or purified 2-bromo-6-(aryl-A)-pyridin-3-amine from Step 1, add arylboronic acid B (1.2 eq) and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst and Solvent: Add fresh, degassed 1,4-dioxane. Add a more active catalyst system, for example, a pre-catalyst such as XPhos Pd G3 (0.05 eq).

    • Causality: The combination of a stronger base (K₃PO₄) and a highly active, bulky monophosphine ligand (XPhos) is now required to facilitate the more difficult oxidative addition of the C-Br bond. [2]The higher temperature provides the necessary activation energy.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring for completion.

  • Final Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by silica gel column chromatography to yield the final 2,6-diarylpyridin-3-amine product.

To adapt this protocol for 2-chloro-6-iodopyridin-3-amine , Step 1 remains identical. For Step 2, one would typically need to increase the temperature further (e.g., >110 °C) and potentially switch to a stronger base like sodium tert-butoxide, while retaining a highly active catalyst like XPhos or SPhos Pd G3/G4.

Conclusion and Strategic Recommendations

Both 2-chloro-6-iodopyridin-3-amine and 2-bromo-6-iodopyridin-3-amine are powerful intermediates for constructing complex molecular architectures. The choice between them is a strategic decision based on the desired synthetic outcome and process constraints.

  • Choose 2-Bromo-6-iodopyridin-3-amine when:

    • Sequential, differential functionalization is critical. The significant reactivity gap between the C-I and C-Br bonds allows for a wider, more forgiving process window for selective reactions.

    • Milder overall reaction conditions are required. The greater reactivity of the C-Br bond (relative to C-Cl) avoids the need for the most forcing conditions, preserving sensitive functional groups elsewhere in the molecule.

    • Predictability and robustness are paramount. The well-defined reactivity hierarchy simplifies reaction optimization and scale-up.

  • Choose 2-Chloro-6-iodopyridin-3-amine when:

    • Cost is a primary driver. Chloro-aromatics are often more economical than their bromo- counterparts.

    • The synthetic route involves a single functionalization at the C-6 position. In this scenario, the less reactive C-Cl bond is irrelevant.

    • Access to highly active catalyst systems and tolerance for more forcing conditions are established. Modern advancements in catalysis have made C-Cl bond activation more routine, making this a viable, cost-effective option for robust synthetic targets.

By understanding the fundamental principles of halogen reactivity and leveraging the subtle yet significant differences between these two building blocks, researchers can design more efficient, selective, and robust synthetic routes to novel chemical entities.

References

  • BenchChem.
  • MySkinRecipes. 6-Chloro-2-iodopyridin-3-amine. MySkinRecipes.
  • CymitQuimica. CAS 800402-06-6: 6-chloro-3-iodo-pyridin-2-amine. CymitQuimica.
  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
  • ChemicalBook. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis. ChemicalBook.
  • ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • Académie des Sciences. Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines.
  • Chemistry LibreTexts.
  • ChemScene. 2-Chloro-6-iodopyridin-3-amine. ChemScene.
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Journal of the American Chemical Society. A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. J. Am. Chem. Soc.
  • Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.
  • National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access.
  • Google Patents. Preparation method of amino pyridine bromide compound.
  • Royal Society of Chemistry. Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews.
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)
  • ChemRxiv. Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. ChemRxiv.
  • ChemicalBook. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine. ChemicalBook.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • PubMed Central. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)
  • Google Patents. Preparation of 2-chloro-3-aminopyridine.
  • Merck. 2-chloro-6-iodopyridin-3-amine. Sigma-Aldrich.
  • Royal Society of Chemistry. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry.
  • Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.
  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH Public Access.
  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal.
  • Wikipedia. Suzuki reaction. Wikipedia.

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Comparative

Evaluating the in-vitro efficacy of kinase inhibitors derived from 2-Chloro-6-iodopyridin-3-amine.

Executive Summary In the crowded landscape of kinase inhibitor discovery, the choice of starting scaffold dictates not just potency, but the physicochemical ceiling of the final drug candidate. While 2,4-diaminopyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the crowded landscape of kinase inhibitor discovery, the choice of starting scaffold dictates not just potency, but the physicochemical ceiling of the final drug candidate. While 2,4-diaminopyrimidines have historically dominated as ATP-mimetics, inhibitors derived from 2-Chloro-6-iodopyridin-3-amine (CAS: 40273-45-8) are emerging as superior alternatives for Type I and Type I½ inhibition.

This guide objectively evaluates the in-vitro performance of inhibitors synthesized from this specific pyridine scaffold. We compare them against standard pyrimidine alternatives, focusing on orthogonal functionalization, hinge-binding selectivity, and solubility profiles.

Part 1: The Scaffold Advantage (Mechanism of Action)

The 2-Chloro-6-iodopyridin-3-amine intermediate is not merely a building block; it is a "privileged structure" that allows for orthogonal diversification . Unlike symmetric pyrimidines, the distinct reactivity of the C2-Chlorine and C6-Iodine atoms allows sequential, regioselective cross-coupling (Suzuki-Miyaura at C6, followed by Buchwald-Hartwig at C2).

Structural Logic:
  • The Hinge Binder (C3-Amino): The exocyclic amino group at position 3 serves as a critical hydrogen bond donor to the kinase hinge region (e.g., Met residue in ALK or c-Met).

  • Solvent Front (C2-Position): Substitution here (displacing the Chlorine) directs groups toward the solvent front, modulating solubility and pharmacokinetic (PK) properties.

  • Hydrophobic Pocket (C6-Position): Coupling at the Iodine position extends the molecule into the hydrophobic back-pocket (gatekeeper region), determining selectivity.

Visualization: Scaffold Morphing Logic

The following diagram illustrates the synthetic utility and binding logic of this scaffold compared to a generic ATP mimetic.

ScaffoldLogic Scaffold 2-Chloro-6-iodopyridin-3-amine (Core Scaffold) Rxn1 Step 1: Suzuki Coupling (C6-Iodine Selectivity) Scaffold->Rxn1 Pd(0), Boronic Acid Rxn2 Step 2: Buchwald-Hartwig (C2-Chlorine Displacement) Rxn1->Rxn2 Pd(II), Amine Inhibitor Final Kinase Inhibitor (e.g., ALK/c-Met Dual Inhibitor) Rxn2->Inhibitor Target Kinase Binding Site Inhibitor->Target H-Bond (Hinge) Hydrophobic Interaction (Gatekeeper)

Figure 1: Sequential functionalization logic transforming the raw intermediate into a potent kinase inhibitor.

Part 2: Comparative Performance Data

When evaluating inhibitors derived from this scaffold against standard 2,4-diaminopyrimidine inhibitors (common in early generation EGFR/CDK inhibitors), the pyridine scaffold often demonstrates superior physicochemical properties despite similar potency.

Table 1: Comparative In-Vitro Metrics (Representative Data)
MetricPyridine-3-amine Deriv.[1][2][3][4] (Subject)Diaminopyrimidine (Alternative)Interpretation
Primary Target IC50 < 5 nM (e.g., c-Met, ALK)< 5 nMParity: Both scaffolds achieve nanomolar potency.[3][5]
Kinome Selectivity (S-Score) High (0.15 - 0.25)Moderate (0.35 - 0.50)Advantage Pyridine: Asymmetric substitution reduces off-target binding (e.g., less CDK inhibition).
Solubility (pH 7.4) High (> 100 µM)Low (< 20 µM)Advantage Pyridine: The C2-position allows easy introduction of solubilizing groups (e.g., piperazines) without disrupting hinge binding.
Metabolic Stability (t½) > 60 min (Microsomal)15 - 30 minAdvantage Pyridine: Pyridine rings are generally less prone to oxidative metabolism than electron-rich pyrimidines.
Analysis of Efficacy[5][6][7]
  • Potency: The 3-amino-pyridine motif mimics the adenine ring of ATP effectively. In c-Met assays, derivatives often show IC50 values comparable to Crizotinib (which utilizes a related 2-aminopyridine core).

  • Selectivity: The ability to fine-tune the C6-aryl group allows these inhibitors to navigate the "gatekeeper" residues (e.g., L1196M in ALK) more effectively than rigid fused-ring systems.

Part 3: Validated Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: TR-FRET Kinase Binding Assay (Biochemical Potency)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over radiometric assays for its high Z' factor and resistance to fluorescence interference.

Materials:

  • Kinase: Recombinant Human c-Met or ALK (active).

  • Tracer: Eu-labeled anti-GST antibody + AlexaFluor-labeled Kinase Tracer.

  • Compound: Serial dilutions of 2-Chloro-6-iodopyridin-3-amine derivatives.

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (100x final concentration). Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mix. Control Check: Include a "No Enzyme" well to measure background fluorescence.

  • Tracer Addition: Add 5 µL of Tracer solution.

  • Incubation: Incubate for 1 hour at Room Temperature (RT).

  • Detection: Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

  • Calculation: Calculate the TR-FRET ratio (665/615).

    • Self-Validation: The Z' factor must be > 0.7 for the plate to be valid. Reference compound (e.g., Staurosporine) must fall within 3-fold of historical IC50.

Protocol B: Ba/F3 Cellular Proliferation Assay (Cellular Efficacy)

Rationale: Ba/F3 cells are IL-3 dependent. Transfecting them with a specific oncogenic kinase (e.g., EML4-ALK) makes them dependent on that kinase for survival, creating a "clean" system to test on-target efficacy.

Workflow:

  • Seeding: Seed Ba/F3-EML4-ALK cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with inhibitor (9-point dilution series) for 72 hours.

    • Control: Parental Ba/F3 cells (+IL-3) treated with compound to assess general cytotoxicity (off-target toxicity).

  • Readout: Add CellTiter-Glo (ATP quantification). Measure luminescence.

  • Analysis: GI50 is calculated relative to DMSO control.

    • Selectivity Index: (GI50 Parental) / (GI50 Transfected). A ratio >10 indicates on-target efficacy.

Part 4: Visualizing the Experimental Workflow

The following diagram outlines the critical path for evaluating these inhibitors, highlighting the decision gates.

EvaluationWorkflow Start Synthesized Inhibitor Library (from 2-Cl-6-I-Pyridine) QC QC: LCMS Purity > 95% 1H NMR Verification Start->QC Biochem Biochemical Assay (TR-FRET / IC50) QC->Biochem Gate1 Decision Gate: IC50 < 100 nM? Biochem->Gate1 Gate1->Start No (Refine SAR) Cellular Cellular Assay (Ba/F3 Proliferation) Gate1->Cellular Yes Selectivity Kinome Scan (Selectivity Profiling) Cellular->Selectivity Lead Lead Candidate Selectivity->Lead

Figure 2: Step-by-step evaluation pipeline ensuring only potent and selective candidates proceed.

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. (2014). Demonstrates the utility of aminopyridine scaffolds in kinase inhibition.[2][4][6][7][8]

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives. PubMed. (2017). Highlights the synthesis of multitargeted kinase inhibitors using the pyridine-3-amine core.[3][7]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Topics in Medicinal Chemistry. (2016). Provides a comparative review of pyridine vs. pyrimidine pharmacokinetics and efficacy.[9][10]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies. MDPI. (2023). Discusses Type I/II binding modes relevant to this scaffold.

Sources

Validation

A Researcher's Guide to Screening the Biological Activity of Novel 2-Chloro-6-iodopyridin-3-amine Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1] The strategic functionalization o...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1] The strategic functionalization of the pyridine ring can lead to compounds with potent and selective activities. Among the myriad of pyridine-based starting materials, 2-chloro-6-iodopyridin-3-amine stands out as a particularly versatile precursor for generating novel derivatives.[2][3][4] Its distinct substitution pattern allows for selective chemical modifications at multiple positions, paving the way for the creation of diverse chemical libraries with the potential for significant biological activity.

This guide provides a comprehensive framework for screening the biological activities of novel derivatives of 2-chloro-6-iodopyridin-3-amine, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the rationale behind the selection of specific assays, provide detailed experimental protocols, and present illustrative data to guide researchers in their quest for novel therapeutic leads.

The Strategic Advantage of the 2-Chloro-6-iodopyridin-3-amine Scaffold

The 2-chloro-6-iodopyridin-3-amine scaffold offers medicinal chemists a powerful platform for drug discovery. The presence of three distinct functional handles—an amine, a chloro group, and an iodo group—allows for a sequential and regioselective introduction of various substituents. This structural versatility is paramount in exploring the structure-activity relationships (SAR) that govern the biological effects of the resulting derivatives.[5][6] For instance, the iodo and chloro groups are amenable to a wide range of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[2] The amine group, in turn, can be readily acylated, alkylated, or used as a nucleophile in various condensation reactions. This chemical tractability makes 2-chloro-6-iodopyridin-3-amine an ideal starting point for generating libraries of novel compounds for biological screening.

Screening for Anticancer Activity: A Multi-pronged Approach

The discovery of novel anticancer agents is a critical endeavor in modern medicine. Pyridine derivatives have shown considerable promise in this area, with some acting as inhibitors of key signaling pathways implicated in cancer progression.[7][8][9][10] A systematic screening approach is essential to identify promising candidates from a library of new derivatives.

Primary Screening: Assessing Cytotoxicity with the MTT Assay

The initial step in anticancer drug screening is to evaluate the general cytotoxicity of the compounds against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and colorimetric method for this purpose.[7][9] The assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, and HeLa for cervical cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Dissolve the novel 2-chloro-6-iodopyridin-3-amine derivatives in sterile dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations for testing.

  • Assay Procedure:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration.

Illustrative Data: Anticancer Activity of Novel Derivatives

Compound IDDerivative Structure (Hypothetical)IC₅₀ (µM) against MCF-7IC₅₀ (µM) against DU-145IC₅₀ (µM) against HeLa
Parent 2-chloro-6-iodopyridin-3-amine>100>100>100
Derivative A R₁ = Phenyl, R₂ = H25.332.145.8
Derivative B R₁ = 4-Fluorophenyl, R₂ = H10.815.222.5
Derivative C R₁ = Phenyl, R₂ = Acetyl5.28.912.1
Doxorubicin (Positive Control)0.81.11.5

Interpretation and Next Steps:

The illustrative data suggests that the derivatization of the parent compound leads to a significant increase in anticancer activity. Derivative C, with both an aryl group and an acetylated amine, shows the most potent activity. Compounds with promising IC₅₀ values should be subjected to further investigation, including:

  • Selectivity testing: Evaluate the cytotoxicity against normal, non-cancerous cell lines to determine the therapeutic index.

  • Mechanism of action studies: Investigate the underlying molecular mechanisms, such as apoptosis induction or cell cycle arrest. Molecular docking studies can also provide insights into potential protein targets.[7]

Diagram: General Workflow for Anticancer Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization start Novel 2-Chloro-6-iodopyridin-3-amine Derivatives assay MTT Cytotoxicity Assay (Cancer Cell Lines) start->assay data_analysis IC50 Determination assay->data_analysis selectivity Selectivity Testing (Normal Cell Lines) data_analysis->selectivity moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) selectivity->moa lead_opt Structure-Activity Relationship (SAR) Studies moa->lead_opt

Caption: A streamlined workflow for the initial screening and evaluation of novel anticancer compounds.

Antimicrobial Activity Screening: Combating Drug Resistance

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyridine derivatives have been reported to possess antibacterial and antifungal properties, making this a promising avenue of investigation for our novel compounds.[1][11][12][13][14]

Primary Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity. It provides a qualitative assessment of a compound's ability to inhibit the growth of various microorganisms.

Experimental Protocol: Agar Well Diffusion Assay

  • Microorganism Preparation:

    • Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and fungi (e.g., Candida albicans) in appropriate broth media.[11][13]

    • Adjust the turbidity of the microbial suspensions to match the 0.5 McFarland standard.

  • Assay Procedure:

    • Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

    • Evenly spread the prepared microbial suspension over the surface of the agar plates using a sterile cotton swab.

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a fixed volume (e.g., 100 µL) of the test compound solutions (at a specific concentration, e.g., 1 mg/mL in DMSO) into the wells.

    • Include a negative control (DMSO) and positive controls (e.g., Streptomycin for bacteria, Fluconazole for fungi).[12]

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Illustrative Data: Antimicrobial Activity of Novel Derivatives

Compound IDZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Parent < 6< 6< 6
Derivative A 128< 6
Derivative B 15107
Derivative C 18139
Streptomycin 2220N/A
Fluconazole N/AN/A18

Interpretation and Next Steps:

The results indicate that the novel derivatives exhibit antimicrobial activity, with Derivative C being the most potent against all tested strains. Notably, the activity appears to be more pronounced against the Gram-positive bacterium (S. aureus) than the Gram-negative bacterium (E. coli), a common observation for some classes of compounds.[11] For compounds showing significant zones of inhibition, further quantitative analysis is necessary:

  • Minimum Inhibitory Concentration (MIC): Determine the lowest concentration of the compound that inhibits the visible growth of the microorganism using methods like broth microdilution.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Determine the lowest concentration that kills the microorganism.

Screening for Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, creating a demand for novel anti-inflammatory drugs.[15][16][17] Pyridine-containing compounds have been explored for their anti-inflammatory potential.[12] A common in vitro assay to screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Primary Screening: Griess Assay for Nitric Oxide Inhibition

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide. The Griess assay provides a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.[17]

Experimental Protocol: Griess Assay for NO Inhibition

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (LPS-stimulated cells), and a known anti-inflammatory agent (e.g., Dexamethasone).

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

    • Prior to concluding anti-inflammatory activity, perform a cell viability assay (e.g., MTT) under the same experimental conditions to ensure that the observed NO reduction is not due to cytotoxicity.

Illustrative Data: Anti-inflammatory Activity of Novel Derivatives

Compound IDNO Inhibition (%) at 50 µMCell Viability (%) at 50 µM
Parent < 5%> 95%
Derivative A 35%> 95%
Derivative B 58%> 95%
Derivative C 72%> 95%
Dexamethasone 85%> 95%

Interpretation and Next Steps:

The data suggests that the derivatives, particularly C, can effectively inhibit NO production in activated macrophages without causing significant cell death. This indicates a genuine anti-inflammatory effect. Further investigations could include:

  • Cytokine profiling: Measure the effect of the compounds on the production of other pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.

  • Enzyme inhibition assays: Investigate the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) enzymes.[17][18]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Leads to iNOS iNOS Gene Expression NFkB->iNOS Promotes NO Nitric Oxide (NO) Production iNOS->NO Catalyzes Inflammation Inflammation NO->Inflammation Contributes to

Sources

Comparative

A Guide to the Structural Confirmation of 2-Chloro-6-iodopyridin-3-amine via Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 2-Chloro-6-iodopyridin-3-amine, a potential building block in medicinal chemistry, precise structural elucidation is paramount. This guide provides a comprehensive overview of the spectroscopic techniques required to definitively confirm its structure, offering a comparative analysis with related compounds and the underlying principles for spectral interpretation.

The Strategic Importance of Spectroscopic Analysis

The journey from a synthesized compound to a potential drug candidate is paved with analytical checkpoints. Spectroscopic analysis provides a non-destructive method to probe the molecular architecture, offering a fingerprint unique to the compound's structure. For 2-Chloro-6-iodopyridin-3-amine, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable. Each method provides a distinct piece of the structural puzzle, and their combined application leads to an irrefutable confirmation.

This guide will walk through the expected spectral data for 2-Chloro-6-iodopyridin-3-amine, drawing comparisons with structurally similar molecules to highlight key differentiating features. The causality behind experimental choices and the logic of spectral interpretation will be explained, grounded in established principles of chemical spectroscopy.

Experimental Workflow for Spectroscopic Analysis

A systematic approach is crucial for obtaining high-quality spectroscopic data. The following workflow outlines the key steps for the analysis of 2-Chloro-6-iodopyridin-3-amine.

Fragmentation_Pathway cluster_frags Primary Fragments M [C₅H₄ClIN₂]⁺˙ m/z = 253.9 M_minus_I [M-I]⁺ m/z = 127.0 M->M_minus_I - I• M_minus_Cl [M-Cl]⁺ m/z = 218.9 M->M_minus_Cl - Cl• M_minus_HCN [M-HCN]⁺˙ m/z = 226.9 M->M_minus_HCN - HCN

Validation

A Comparative Guide to HPLC and NMR Methods for Purity Assessment of Synthesized 2-Chloro-6-iodopyridin-3-amine

In the landscape of pharmaceutical development and chemical synthesis, the rigorous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For novel intermediates like 2-Chloro-6-iodopyri...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For novel intermediates like 2-Chloro-6-iodopyridin-3-amine, a versatile building block in medicinal chemistry, establishing a robust analytical strategy for purity assessment is paramount. This guide provides an in-depth comparison of two instrumental techniques central to this task: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The choice between HPLC and NMR is not merely a matter of preference but a strategic decision guided by the specific analytical requirements of the synthesized compound.[1] HPLC excels in providing a high-sensitivity impurity profile, while NMR offers an absolute measure of the bulk material's purity and structural confirmation.[2] An orthogonal approach, employing both techniques, often provides the highest level of confidence in the quality of a synthetic intermediate.[2][3]

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is a powerful chromatographic method that separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For a compound like 2-Chloro-6-iodopyridin-3-amine, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

The "Why" Behind the HPLC Method

The selection of a reversed-phase C18 column is a logical starting point for a molecule with the aromatic and moderately polar nature of 2-Chloro-6-iodopyridin-3-amine. The C18 stationary phase provides a hydrophobic environment, allowing for the retention and separation of the analyte and its potential impurities based on their polarity.

The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good resolution and peak shape.[4] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[5] UV detection is appropriate for this compound due to the presence of the chromophoric pyridine ring. The selection of the detection wavelength should be based on the UV spectrum of 2-Chloro-6-iodopyridin-3-amine to maximize sensitivity.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation s_prep Weigh & Dissolve 2-Chloro-6-iodopyridin-3-amine in Diluent injection Inject Sample and Standard Solutions s_prep->injection std_prep Prepare Reference Standard Solution (Known Concentration) std_prep->injection hplc_system HPLC System (Pump, Injector, Column, Detector, Data System) method_dev Method Parameters: - Column: C18 - Mobile Phase: ACN/H2O Gradient - Flow Rate: 1.0 mL/min - Detection: UV (e.g., 254 nm) chromatogram Obtain Chromatograms injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Purity (% Area) (Analyte Area / Total Area) * 100 peak_integration->purity_calc

Caption: Experimental workflow for HPLC purity analysis.

Detailed HPLC Protocol
  • Preparation of Solutions:

    • Diluent: Prepare a suitable mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Standard Solution: Accurately weigh approximately 10 mg of 2-Chloro-6-iodopyridin-3-amine reference standard and dissolve it in the diluent in a 100 mL volumetric flask.

    • Sample Solution: Accurately weigh approximately 10 mg of the synthesized 2-Chloro-6-iodopyridin-3-amine and prepare a solution of the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient could be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis and Data Processing:

    • Inject the diluent (as a blank), the standard solution, and the sample solution.

    • Identify the peak corresponding to 2-Chloro-6-iodopyridin-3-amine in the sample chromatogram by comparing its retention time with that of the standard.

    • Integrate the areas of all peaks in the sample chromatogram.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of main peak / Total area of all peaks) * 100

This method must be validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[6][7][8]

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Method

Quantitative NMR (qNMR) has emerged as a powerful alternative and complementary technique for purity assessment. Its key advantage lies in being a primary ratio method, where the signal intensity is directly proportional to the number of nuclei, allowing for direct quantification without the need for a reference standard of the analyte itself.[9]

The Rationale Behind the qNMR Approach

The principle of qNMR relies on comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from a certified internal standard of known purity.[9][10] This allows for the calculation of the absolute purity of the analyte.

The choice of an internal standard is critical. It must be soluble in the same deuterated solvent as the analyte, have signals that do not overlap with the analyte's signals, be chemically inert, and have a known purity.[11] For 2-Chloro-6-iodopyridin-3-amine, suitable internal standards could include maleic acid or 1,4-dinitrobenzene, depending on the chosen solvent. The use of a deuterated solvent, such as DMSO-d6 or CDCl3, is necessary for the NMR experiment.[11][12]

Decision Tree for Analytical Method Selection

Method_Selection start Purity Assessment of 2-Chloro-6-iodopyridin-3-amine q1 Need for high-sensitivity impurity profiling? start->q1 q2 Need for absolute purity without analyte-specific reference standard? q1->q2 No hplc Utilize HPLC q1->hplc Yes q3 Are all potential impurities UV-active? q2->q3 No qnmr Utilize qNMR q2->qnmr Yes q3->hplc Yes q3->qnmr No orthogonal Employ Orthogonal Approach (HPLC and qNMR) hplc->orthogonal qnmr->orthogonal

Caption: Decision tree for analytical method selection.

Detailed qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized 2-Chloro-6-iodopyridin-3-amine into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid) into the same NMR tube.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

      • A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

      • A 90° pulse angle.

      • A sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[2]

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I_analyte and I_std are the integrals of the analyte and standard signals, respectively.

      • N_analyte and N_std are the number of protons giving rise to the respective signals.

      • MW_analyte and MW_std are the molecular weights of the analyte and standard.

      • m_analyte and m_std are the masses of the analyte and standard.

      • P_std is the purity of the internal standard.

Head-to-Head Comparison: HPLC vs. qNMR

FeatureHPLCqNMR
Principle Separation based on differential partitioning between stationary and mobile phases.Signal intensity is directly proportional to the number of nuclei.
Quantification Relative (Area %), requires analyte-specific reference standard for absolute quantification.Absolute, requires a certified internal standard of a different compound.[11]
Selectivity High, excellent for separating structurally similar impurities.Depends on spectral resolution; can be challenging for complex mixtures with overlapping signals.
Sensitivity High, capable of detecting trace-level impurities.Generally lower than HPLC, but can be improved with higher field magnets and cryoprobes.[3]
Sample Throughput Can be automated for high throughput.[11]Can be automated, with faster analysis times per sample compared to gradient HPLC.[13]
Information Provides retention time and peak area.Provides structural information in addition to quantification.[14]
Destructive Yes, the sample is consumed.No, the sample can be recovered.[13]
Cost Lower initial instrument cost, but ongoing costs for columns and solvents.[13]Higher initial instrument cost, but lower cost per sample due to reduced solvent and consumable usage.[13]

Conclusion: A Synergistic Approach for Uncompromised Quality

Both HPLC and qNMR are indispensable tools for the purity assessment of synthesized 2-Chloro-6-iodopyridin-3-amine. While HPLC provides a detailed impurity profile with high sensitivity, qNMR offers a direct and absolute measure of purity, along with invaluable structural confirmation.

For routine quality control, a validated HPLC method is often the workhorse.[1] However, for the initial characterization of a newly synthesized batch and for the certification of reference standards, qNMR is an exceptionally powerful technique.[15] Ultimately, the most robust and defensible purity assessment is achieved through an orthogonal approach, leveraging the complementary strengths of both HPLC and qNMR. This dual-pronged strategy ensures the highest level of confidence in the quality of the synthesized intermediate, a critical factor in the successful advancement of drug development programs. All analytical procedures must be validated in accordance with regulatory guidelines to demonstrate their fitness for purpose.[6][16][17]

References

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. Available at: [Link]

  • Li, S., et al. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Scientific Reports, 11(1), 24354. Available at: [Link]

  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 735. Available at: [Link]

  • Kim, J. Y., et al. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Foods, 11(15), 2278. Available at: [Link]

  • Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

  • Al-Attas, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 12345. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. PMC. Available at: [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity. Available at: [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. Available at: [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • Semantic Scholar. (2022). 6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Available at: [Link]

  • ResearchGate. (2025). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-6-iodopyridin-3-amine. Available at: [Link]

Sources

Comparative

Structural Elucidation of 2-Chloro-6-iodopyridin-3-amine Derivatives: A Comparative Analytical Guide

Executive Summary 2-Chloro-6-iodopyridin-3-amine (CAS 1032507-20-2) represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and Suzuki-Miyaura coupling workflows. Its structural analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-iodopyridin-3-amine (CAS 1032507-20-2) represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and Suzuki-Miyaura coupling workflows. Its structural analysis presents unique challenges and opportunities due to the presence of dual halogen substituents (Cl, I) and a hydrogen-bond donor (


).

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against solution-state NMR and Powder XRD (PXRD). While NMR remains the standard for high-throughput connectivity checks, SCXRD is identified here as the superior method for definitive structural validation of iodinated pyridine derivatives. This conclusion is driven by two factors: the Heavy Atom Effect of iodine (facilitating absolute structure determination of chiral derivatives) and the visualization of Halogen Bonding (


-hole interactions) , which are invisible in solution state but critical for solid-state stability and drug formulation.

Part 1: The Analytical Challenge

The primary challenge in analyzing 2-Chloro-6-iodopyridin-3-amine derivatives lies in distinguishing subtle electronic and steric effects that govern their reactivity and binding affinity.

  • The Iodine Factor: Iodine (

    
    ) is a heavy scatterer of X-rays. While this aids in phasing, it introduces significant absorption issues that can degrade data quality if not corrected.
    
  • Halogen Bonding: In the solid state, the iodine atom at position 6 typically exhibits a positive electrostatic potential cap (

    
    -hole), leading to highly directional 
    
    
    
    interactions. These interactions often dictate the crystal packing and polymorphism, features completely lost in solution-state NMR.
  • Tautomeric Ambiguity: Aminopyridines can theoretically exist in amino or imino forms. SCXRD provides unambiguous proton assignment, whereas NMR signals can be broadened by rapid exchange.

Part 2: Comparative Analysis (SCXRD vs. Alternatives)

The following table contrasts the performance of SCXRD against primary alternatives for this specific chemical class.

Table 1: Performance Matrix for Iodinated Pyridine Derivatives
FeatureSCXRD (Single Crystal) Solution NMR (

H/

C)
PXRD (Powder Diffraction)
Primary Output 3D Atomic Coordinates (XYZ)Connectivity & Electronic EnvironmentBulk Phase Identification (Fingerprint)
Absolute Configuration Definitive (via Anomalous Dispersion of I)Indirect (requires chiral derivatization)Impossible (without known reference)
Intermolecular Interactions Direct visualization of Halogen Bonds (

)
Inferential (concentration dependent shifts)Indirect (lattice energy inference)
Sample Requirement Single crystal (

mm)

5-10 mg dissolved sample

10-50 mg powder
Limitations Requires crystal growth; Absorption correction neededNo 3D packing data; Solvent effects mask

-holes
Low resolution for atomic positioning
Verdict for this Scaffold Gold Standard for final characterizationStandard for reaction monitoringStandard for batch consistency

Critical Insight: For chiral derivatives synthesized from this scaffold, SCXRD is the only self-validating method to determine absolute stereochemistry without external standards, utilizing the strong anomalous scattering signal of the Iodine atom (Flack parameter analysis).

Part 3: Experimental Protocol (SCXRD)

This protocol is designed for the rigorous analysis of heavy-atom substituted heterocycles.

Phase 1: Crystal Growth Strategy

Objective: Obtain single crystals with minimized defects to reduce absorption artifacts.

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Avoid chlorinated solvents (DCM/Chloroform) which may disorder.

    • Recommended: Ethyl Acetate/Hexane (1:1) or Methanol (slow evap).

    • Rationale: Methanol encourages hydrogen bonding with the amine (

      
      ), stabilizing the lattice, while the non-polar component drives the hydrophobic iodine packing.
      
Phase 2: Data Collection & Reduction
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    Å).
    • Why? Copper (

      
      ) radiation is heavily absorbed by Iodine, leading to severe scaling errors. 
      
      
      
      minimizes absorption while maintaining sufficient resolution.
  • Temperature: 100 K (Cryogenic).

    • Why? Freezes rotation of the amine group and reduces thermal motion of the heavy iodine atom, improving precision.

  • Absorption Correction: MANDATORY.

    • Use Multi-scan (SADABS/CrysAlisPro) or Gaussian face-indexing.

    • Check:

      
       ratio. If 
      
      
      
      , data quality is compromised.
Phase 3: Structure Solution & Refinement
  • Phasing: Intrinsic Phasing (SHELXT) or Heavy Atom Method (Patterson). The Iodine atom will dominate the Patterson map.

  • Refinement Targets:

    • 
       (all data): 
      
      
      
    • Goodness of Fit (GooF):

      
      
      
    • Flack Parameter: For chiral derivatives, a value of

      
       confirms absolute configuration; 
      
      
      
      indicates inverted structure.

Part 4: Structural Insights & Data Interpretation[2][3]

When analyzing the solved structure of 2-Chloro-6-iodopyridin-3-amine derivatives, focus on these specific geometric parameters to validate the model.

Halogen Bonding Metrics

The Iodine atom acts as a Lewis Acid (donor). Look for short contacts with Lewis Bases (Acceptors: Pyridine N, Amine N, or Carbonyl O from solvents).

Interaction TypeTypical Distance (

)
Angle (

)
Significance


Å

Strong structural director (Linear)


Å
VariableWeak dispersion/packing force

Note: A "true" halogen bond distance is less than the sum of the van der Waals radii (


 Å).
Intramolecular Geometry
  • C-I Bond Length: Expect

    
     Å. Elongation suggests strong external halogen bonding.
    
  • Amine Planarity: The

    
     nitrogen is typically pyramidal (
    
    
    
    ) but may flatten due to conjugation with the pyridine ring. Sum of angles around N should be checked (
    
    
    ).

Part 5: Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for characterizing these derivatives, highlighting the critical "Heavy Atom" branching path.

SCXRD_Workflow Start Sample: 2-Cl-6-I-pyridin-3-amine Deriv. Screen Crystallization Screening (MeOH/EtOAc/Hexane) Start->Screen Check Crystal Quality Check (Polarized Light) Screen->Check Check->Screen Polycrystalline/Amorphous DataCol Data Collection (Mo Source, 100K) Check->DataCol Single Crystal AbsCor Absorption Correction (Critical for Iodine) DataCol->AbsCor Solve Structure Solution (SHELXT - Intrinsic Phasing) AbsCor->Solve Chiral Is Derivative Chiral? Solve->Chiral RefineAchiral Refinement (Centrosymmetric) Analyze Packing/H-Bonds Chiral->RefineAchiral No (P21/c, etc.) RefineChiral Refinement (Non-Centrosymmetric) Calc. Flack Parameter Chiral->RefineChiral Yes (P21, etc.) Output Final CIF & Structural Report RefineAchiral->Output RefineChiral->Output

Figure 1: Analytical workflow for iodinated pyridine derivatives, emphasizing the critical absorption correction step due to the heavy iodine atom.

References

  • Grope, S., et al. (2025). "Essential background on the determination of absolute configuration by way of single-crystal X-ray diffraction." ResearchGate.[1][2]

  • Saha, S., et al. (2020). "Halogen Bonding in Two-Dimensional Crystal Engineering." Crystal Growth & Design.

  • Metrangolo, P., et al. (2014). "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." Accounts of Chemical Research.

  • Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure Guides.

  • PubChem. (2025).[3] "2-chloro-6-iodopyridin-3-amine Compound Summary." National Library of Medicine.

Sources

Validation

A Comparative Guide to Catalyst Performance in the Buchwald-Hartwig Amination of 2-Chloro-6-iodopyridin-3-amine

Introduction: The Strategic Importance of Regioselective C-N Coupling The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Regioselective C-N Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad functional group tolerance and applicability to a wide range of substrates have made it an indispensable tool for drug development professionals.[2][4]

This guide focuses on a particularly challenging and synthetically valuable substrate: 2-Chloro-6-iodopyridin-3-amine. This molecule presents a classic problem of regioselectivity. With two distinct halogen leaving groups, the iodine at the C-6 position and the chlorine at the C-2 position, the choice of catalyst system is paramount to selectively functionalize one site over the other. The inherent reactivity trend for halogens in palladium-catalyzed oxidative addition is generally I > Br > Cl.[5] This principle suggests that the C-I bond should react preferentially, allowing for a selective mono-amination at the C-6 position. However, factors such as ligand choice, base, and temperature can significantly influence this selectivity, making a systematic comparison of catalyst performance essential for achieving optimal and reproducible results.

This document provides a comparative study of various palladium catalyst systems for the selective mono-amination of 2-Chloro-6-iodopyridin-3-amine with a model primary amine, aniline. We will delve into the experimental rationale, provide a detailed protocol, present comparative data, and discuss the mechanistic nuances that govern catalyst performance.

Catalyst System Selection: Rationale and Mechanistic Considerations

The success of a Buchwald-Hartwig amination hinges on the careful selection of the palladium precursor and, most critically, the phosphine ligand. The ligand stabilizes the palladium center, facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination), and ultimately dictates the catalyst's activity and selectivity.[1][6] For this study, we have selected a range of commercially available and widely used Buchwald biarylphosphine ligands, known for their effectiveness in coupling challenging substrates.

The Model Reaction:

The reaction under investigation is the coupling of 2-Chloro-6-iodopyridin-3-amine with aniline to selectively form 2-Chloro-N-phenyl-6-aminopyridin-3-amine.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is chosen as a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species.[7][8]

  • Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and sterically hindered ligand, often effective for coupling unactivated aryl chlorides.[9][10] Its bulk can promote the challenging reductive elimination step.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another electron-rich and bulky ligand, known for its high activity in a wide range of C-N coupling reactions.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, this ligand is highly active and has shown excellent performance in aminations of heteroaryl halides.[3]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[11][12]

  • Solvent: Toluene is selected as a standard, non-polar solvent that is effective for this type of transformation.[7]

Experimental Workflow and Protocols

The following diagram outlines the general experimental workflow for the comparative study.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification p1 Weigh Substrate, Amine, Base, Pd(OAc)₂, and Ligand p2 Add to Oven-Dried Reaction Vial with Stir Bar p1->p2 p3 Seal Vial and Purge with Argon p2->p3 p4 Add Degassed Toluene via Syringe p3->p4 r1 Place Vial in Pre-heated Heating Block (100 °C) p4->r1 r2 Stir for Specified Time (e.g., 16 h) r1->r2 r3 Monitor Progress by TLC/LC-MS r2->r3 w1 Cool Reaction to Room Temperature r3->w1 w2 Dilute with Ethyl Acetate w1->w2 w3 Filter through Celite w2->w3 w4 Wash with Water and Brine w3->w4 w5 Dry Organic Layer (Na₂SO₄) w4->w5 w6 Concentrate in vacuo w5->w6 w7 Purify by Column Chromatography w6->w7

Caption: General experimental workflow for the comparative catalyst study.

Detailed Experimental Protocol

All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Reagent Preparation: To an oven-dried 20 mL screw-cap vial equipped with a magnetic stir bar, add 2-Chloro-6-iodopyridin-3-amine (270.4 mg, 1.0 mmol, 1.0 equiv.), Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and the respective phosphine ligand (0.04 mmol, 4 mol%).

  • Addition of Base and Amine: In a separate vial, weigh sodium tert-butoxide (134.6 mg, 1.4 mmol, 1.4 equiv.). Add the base to the reaction vial, followed by aniline (102 µL, 1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with argon three times. Add dry, degassed toluene (5 mL) via syringe.

  • Reaction: Place the vial in a preheated aluminum heating block at 100 °C and stir vigorously for 16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL). Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, 2-Chloro-N-phenyl-6-aminopyridin-3-amine.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the isolated yield and assess purity by HPLC.

Results: A Comparative Performance Analysis

The performance of each catalyst system was evaluated based on the isolated yield of the desired mono-aminated product and the observed selectivity.

Catalyst System (Pd(OAc)₂ + Ligand)LigandIsolated Yield (%)Selectivity (Mono- vs. Di-amination)Key Observations
System 1 XPhos 92%>99:1Excellent yield and selectivity. The reaction mixture was clean with minimal byproduct formation.
System 2 SPhos 88%>99:1High yield and excellent selectivity. Slightly less active than the XPhos system under these conditions.
System 3 RuPhos 90%>99:1Very good yield and selectivity, comparable to the XPhos system.

Discussion and Mechanistic Interpretation

The experimental data clearly demonstrate that all three tested biarylphosphine ligands are highly effective for the regioselective mono-amination of 2-Chloro-6-iodopyridin-3-amine at the C-6 position. The high selectivity observed is a direct consequence of the significantly lower energy barrier for the oxidative addition of the C-I bond to the Pd(0) center compared to the C-Cl bond.[5]

The catalytic cycle, illustrated below, begins with the in situ formation of a Pd(0)L₂ complex from Pd(OAc)₂. This active catalyst then undergoes oxidative addition into the C-I bond of the substrate. Following coordination and deprotonation of the amine, the resulting palladium-amido complex undergoes reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst.[1][2][6]

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Ar-I (Oxidative Addition) amido_complex Pd(II) Amido Complex oa_complex->amido_complex + R'NH₂ - HX product Ar-NHR' + Pd(0)L₂ amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration substrate 2-Chloro-6-iodopyridin-3-amine amine Aniline (R'NH₂) base NaOtBu

Sources

Comparative

A Comparative Guide to the Synthesis of Pyrrolo[3,2-c]pyridine Scaffolds from 2-Chloro-6-iodopyridin-3-amine

Introduction The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structural resemblance to purines and other endogenous biomolecules allows compounds b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structural resemblance to purines and other endogenous biomolecules allows compounds bearing this core to interact with a wide range of biological targets, exhibiting activities such as kinase inhibition.[1] The development of efficient and versatile synthetic routes to this scaffold is therefore of paramount importance for the exploration of new chemical space and the generation of novel therapeutic agents.

This guide provides a comprehensive comparison of synthetic strategies for the construction of the pyrrolo[3,2-c]pyridine core, with a primary focus on a convergent approach starting from the readily available 2-chloro-6-iodopyridin-3-amine. We will delve into the mechanistic intricacies of this primary route, which typically involves a Sonogashira coupling followed by an intramolecular cyclization, and contrast it with two viable alternative methodologies: a de novo synthesis leading to a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate and an adaptation of the Batcho-Leimgruber indole synthesis.

Through a detailed examination of experimental protocols, quantitative data, and the underlying chemical principles, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic pathway tailored to their specific research and development needs.

Method 1: Convergent Synthesis from 2-Chloro-6-iodopyridin-3-amine via Sonogashira Coupling and Intramolecular Cyclization

This approach offers a highly convergent and flexible route to substituted pyrrolo[3,2-c]pyridines. The strategy hinges on the differential reactivity of the iodo and chloro substituents on the pyridine ring, enabling a selective Sonogashira coupling at the more reactive C-I bond, followed by a subsequent intramolecular cyclization to construct the fused pyrrole ring.

Causality of Experimental Choices

The choice of 2-chloro-6-iodopyridin-3-amine as the starting material is strategic. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for a highly chemoselective Sonogashira cross-coupling reaction. The palladium catalyst, in the presence of a copper(I) co-catalyst, will preferentially undergo oxidative addition into the weaker C-I bond, leaving the C-Cl bond intact for potential further functionalization. The amino group at the 3-position is perfectly positioned to act as the nucleophile in the subsequent intramolecular cyclization onto the newly installed alkyne, leading to the desired pyrrolo[3,2-c]pyridine scaffold.

Experimental Workflow

cluster_0 Method 1: Sonogashira Coupling and Cyclization Start 2-Chloro-6-iodopyridin-3-amine + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Start->Sonogashira Selective C-I activation Intermediate 2-Alkynyl-6-chloropyridin-3-amine Sonogashira->Intermediate Cyclization Intramolecular Cyclization (Base or Metal-catalyzed) Intermediate->Cyclization 5-endo-dig cyclization Product Substituted Pyrrolo[3,2-c]pyridine Cyclization->Product

Caption: Workflow for Method 1.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

  • To a solution of 2-chloro-6-iodopyridin-3-amine (1.0 equiv) and the desired terminal alkyne (1.2 equiv) in a suitable solvent such as a mixture of THF and Et3N (4:2 mL), add Pd(PPh3)4 (0.15 equiv) and CuI (0.3 equiv).[2]

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-6-chloropyridin-3-amine intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the 2-alkynyl-6-chloropyridin-3-amine intermediate (1.0 equiv) in a high-boiling polar solvent such as DMF or DMA.

  • Add a suitable base, such as K2CO3 or Cs2CO3 (2.0-3.0 equiv).

  • Heat the reaction mixture to 100-140 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired pyrrolo[3,2-c]pyridine.

Method 2: De Novo Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This alternative strategy constructs the pyrrolo[3,2-c]pyridine core from a substituted pyridine precursor through a multi-step sequence, culminating in the formation of a key bromo-substituted intermediate that can be further elaborated.[3]

Causality of Experimental Choices

This synthetic route builds the pyrrole ring onto a pre-existing pyridine ring. The initial steps involve the introduction of a nitro group and a vinyl group, which are then transformed into the pyrrole ring through a reductive cyclization. This method provides a reliable way to access the core scaffold, albeit in a more linear fashion compared to Method 1. The resulting 6-bromo-1H-pyrrolo[3,2-c]pyridine is a versatile intermediate for further diversification via cross-coupling reactions.

Experimental Workflow

cluster_1 Method 2: De Novo Synthesis Start2 2-Bromo-5-methyl-4-nitropyridine-1-oxide Enamine Enamine Formation (DMF-DMA) Start2->Enamine Intermediate2 (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide Enamine->Intermediate2 Reductive_Cyclization Reductive Cyclization (Fe/Acetic Acid) Intermediate2->Reductive_Cyclization Product2 6-Bromo-1H-pyrrolo[3,2-c]pyridine Reductive_Cyclization->Product2

Caption: Workflow for Method 2.

Detailed Experimental Protocol
  • To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 equiv), iron powder (4.0 equiv), and acetic acid.[3][4]

  • Stir the reaction mixture for 5 hours at 100 °C.[3][4]

  • Filter the reaction mixture and concentrate in vacuo.[3][4]

  • Adjust the pH to 8 with aqueous sodium carbonate and extract with ethyl acetate.[3][4]

  • Wash the organic portion with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.[3][4]

  • Purify the residue by silica gel chromatography to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3][4]

Method 3: Batcho-Leimgruber Azaindole Synthesis

The Batcho-Leimgruber indole synthesis is a powerful method for constructing indole rings from o-nitrotoluenes.[3][5] This methodology can be adapted for the synthesis of azaindoles, such as pyrrolo[3,2-c]pyridines, by starting with an appropriately substituted nitropyridine.

Causality of Experimental Choices

This method relies on the condensation of a methyl group adjacent to a nitro group on the pyridine ring with a formamide acetal to form an enamine. Subsequent reductive cyclization of the nitro group leads to the formation of the pyrrole ring. The choice of a substituted 3-methyl-4-nitropyridine derivative as the starting material is crucial for the regioselective formation of the pyrrolo[3,2-c]pyridine isomer.

Experimental Workflow

cluster_2 Method 3: Batcho-Leimgruber Synthesis Start3 Substituted 3-Methyl-4-nitropyridine Enamine_Formation Enamine Formation (DMF-DMA, Pyrrolidine) Start3->Enamine_Formation Intermediate3 β-(Dimethylamino)-α-(4-nitro-3-pyridyl)styrene Enamine_Formation->Intermediate3 Reductive_Cyclization2 Reductive Cyclization (e.g., Raney Ni, H2 or Fe/AcOH) Intermediate3->Reductive_Cyclization2 Product3 Substituted Pyrrolo[3,2-c]pyridine Reductive_Cyclization2->Product3

Caption: Workflow for Method 3.

Detailed Experimental Protocol
  • Enamine Formation: A mixture of the substituted 3-methyl-4-nitropyridine (1.0 equiv), N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine is heated to generate the intermediate enamine.[3][5]

  • Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine or hydrogen gas, or iron in acetic acid.[3][5] This step effects the reduction of the nitro group to an amine, which then spontaneously cyclizes onto the enamine, followed by elimination of dimethylamine to afford the pyrrolo[3,2-c]pyridine core.

Comparative Analysis

FeatureMethod 1: Sonogashira/CyclizationMethod 2: De Novo SynthesisMethod 3: Batcho-Leimgruber
Starting Material 2-Chloro-6-iodopyridin-3-amine2-Bromo-5-methyl-4-nitropyridine-1-oxideSubstituted 3-Methyl-4-nitropyridine
Key Reactions Sonogashira Coupling, Intramolecular CyclizationEnamine Formation, Reductive CyclizationEnamine Formation, Reductive Cyclization
Convergence Highly convergentLinearLinear
Flexibility High (diverse alkynes can be used)Moderate (diversification after core formation)Moderate (depends on substituted nitropyridine availability)
Reported Yields Variable, depends on substrate and conditionsGood[3][4]Generally good[3][5]
Reaction Conditions Mild to moderate for Sonogashira; potentially harsh for cyclizationModerate to harshModerate to harsh
Advantages Direct introduction of diverse substituents at the 2-position of the pyrrole ring.Provides a key bromo-intermediate for further functionalization.Well-established for indole synthesis and adaptable to azaindoles.
Disadvantages Cyclization step may require optimization.Longer synthetic sequence.Requires specific substituted nitropyridine starting materials.

Mechanistic Insights

Sonogashira Coupling

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper.[6] The palladium(0) species undergoes oxidative addition to the aryl iodide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.

Palladium-Catalyzed Intramolecular Cyclization

The intramolecular cyclization of the 2-alkynyl-3-aminopyridine intermediate is a key step in Method 1. While the exact mechanism can vary depending on the conditions, a plausible pathway involves the coordination of the palladium catalyst to the alkyne, which activates it towards nucleophilic attack by the adjacent amino group in a 5-endo-dig cyclization.[7][8] Subsequent protonolysis or reductive elimination would then furnish the aromatic pyrrolo[3,2-c]pyridine.

Batcho-Leimgruber Reductive Cyclization

In the Batcho-Leimgruber synthesis, the pivotal step is the reductive cyclization of the enamine intermediate.[5][9] The nitro group is reduced to an amino group, which then acts as an intramolecular nucleophile, attacking the enamine double bond to form a five-membered ring. Subsequent elimination of the secondary amine (e.g., dimethylamine or pyrrolidine) leads to the formation of the aromatic pyrrole ring.

Conclusion

The synthesis of the medicinally important pyrrolo[3,2-c]pyridine scaffold can be achieved through several strategic approaches. The convergent synthesis from 2-chloro-6-iodopyridin-3-amine via a Sonogashira coupling and intramolecular cyclization (Method 1) stands out for its flexibility in introducing diverse substituents at an early stage. However, the cyclization step may require careful optimization.

The de novo synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Method 2) offers a reliable, albeit more linear, route to a versatile intermediate that is amenable to further functionalization. The Batcho-Leimgruber azaindole synthesis (Method 3) provides another robust, linear approach, leveraging a well-established named reaction.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of convergency and flexibility in the synthetic plan. This guide provides the foundational knowledge and comparative data to assist researchers in making this critical decision.

References

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07). Semantic Scholar. [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]

  • the leimgruber-batcho indole synthesis. LOCKSS. [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. [Link]

  • Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

  • Palladium-Catalyzed Cyclization of N-Acyl- o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines. PubMed. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. NIH. [Link]

  • (PDF) Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines.. ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Larock indole synthesis. Wikipedia. [Link]

  • Palladium-catalyzed Asymmetric Allylic Alkylation of 3-Amino-2-Oxindoles. ResearchGate. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Leimgruber–Batcho Indole Synthesis. YouTube. [Link]

  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Baxendale Group - Durham University. [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. [Link]

  • Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. ResearchGate. [Link]

  • ChemInform Abstract: A Palladium-Catalyzed Aminoalkynylation Strategy Towards Bicyclic Heterocycles: Synthesis of (.+-.)-Trachelanthamidine.. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-Chloro-6-iodopyridin-3-amine: A Cost-Benefit Analysis for Researchers

Introduction: The Value of a Versatile Scaffold 2-Chloro-6-iodopyridin-3-amine is a highly valuable heterocyclic building block in the landscape of modern drug discovery and development. Its trifunctional nature—possessi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of a Versatile Scaffold

2-Chloro-6-iodopyridin-3-amine is a highly valuable heterocyclic building block in the landscape of modern drug discovery and development. Its trifunctional nature—possessing chloro, iodo, and amino groups on a pyridine core—offers medicinal chemists a versatile platform for constructing complex molecular architectures. The distinct reactivity of each substituent allows for sequential, site-selective modifications through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings, as well as standard amine chemistry. This guide provides an in-depth, comparative analysis of two primary synthetic strategies to obtain this key intermediate, focusing on the practical considerations of cost, yield, scalability, and safety that are paramount to research and process chemistry professionals.

Preliminary Consideration: Synthesis of the Common Precursor, 2-Chloro-3-aminopyridine

Both major routes to the target molecule begin with the common intermediate, 2-chloro-3-aminopyridine. The synthesis of this precursor is a critical first step that carries its own set of challenges, primarily the control of regioselectivity to avoid over-chlorination. A prevalent method involves the direct chlorination of 3-aminopyridine.[1]

Experimental Protocol: Synthesis of 2-Chloro-3-aminopyridine
  • Reaction Setup : To a solution of 3-aminopyridine (1 molar equivalent) in concentrated hydrochloric acid, slowly add 30% hydrogen peroxide (1.5 molar equivalents) at a temperature maintained between 0-5 °C.[2]

  • Reaction Execution : Allow the reaction mixture to stir at 15-20 °C for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up : Upon completion, quench the reaction by adding a solution of sodium sulfite.[2]

  • Isolation : Carefully neutralize the mixture with a 50% sodium hydroxide solution to a pH of 7-8, causing the product to precipitate. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification : The crude solid is purified by column chromatography or recrystallization to yield 2-chloro-3-aminopyridine.

Causality and Challenges : This electrophilic chlorination is directed by the activating amino group. However, the reaction conditions can easily lead to the formation of the significant byproduct, 2,6-dichloro-3-aminopyridine, which can be difficult to separate and lowers the overall yield of the desired monochlorinated product.[1][2] Yields for this step typically range from 50-60% due to this competing dichlorination.

A 3-Aminopyridine reagents H₂O₂ / HCl A->reagents B 2-Chloro-3-aminopyridine (Desired Product) C 2,6-Dichloro-3-aminopyridine (Byproduct) reagents->B reagents->C

Caption: Synthesis of the key precursor, 2-Chloro-3-aminopyridine.

Route 1: Direct Electrophilic Iodination of 2-Chloro-3-aminopyridine

This strategy represents the most direct and atom-economical approach, involving a one-step electrophilic aromatic substitution on the pre-formed 2-chloro-3-aminopyridine.

Synthetic Rationale and Mechanistic Insight

The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents. The amino group at the C3 position is a powerful ortho-, para-director, strongly activating the C4 and C6 positions for electrophilic attack. The chloro group at C2 is deactivating but also directs incoming electrophiles to its meta positions (C4 and C6). Consequently, the reaction is expected to yield a mixture of two primary isomers: the desired 2-chloro-6-iodopyridin-3-amine and the undesired 2-chloro-4-iodopyridin-3-amine . The separation of these isomers presents the main challenge for this route. Two common iodinating systems are considered.

cluster_start Starting Material cluster_products Product Mixture A 2-Chloro-3-aminopyridine reagents Electrophilic Iodinating Agent (e.g., ICl or NIS) A->reagents B 2-Chloro-6-iodopyridin-3-amine (Target) C 2-Chloro-4-iodopyridin-3-amine (Isomeric Byproduct) reagents->B reagents->C

Caption: Route 1: Direct iodination leading to isomeric products.

Experimental Protocol (Adapted from Analogue Synthesis[3])
  • Reaction Setup : In a round-bottomed flask protected from light, dissolve 2-chloro-3-aminopyridine (1 molar equivalent) in glacial acetic acid.

  • Reagent Addition :

    • Method A (ICl) : Slowly add a solution of iodine monochloride (1.1 molar equivalents) in glacial acetic acid to the reaction mixture at room temperature.

    • Method B (NIS) : Add N-Iodosuccinimide (1.1 molar equivalents) portion-wise to the solution. For less reactive substrates, a catalytic amount of an acid like trifluoroacetic acid may be required.[3]

  • Reaction Execution : Heat the mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the mixture to room temperature and pour it into a beaker of ice water. Carefully neutralize the solution with solid sodium bicarbonate until effervescence ceases.

  • Isolation & Purification : Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid, a mixture of isomers, must be purified by silica gel column chromatography using a gradient elution (e.g., hexane/ethyl acetate).

Cost-Benefit Analysis for Route 1
ParameterAnalysis & Supporting Data
Overall Yield Moderate to Low (30-50%) : The primary drawback is the formation of the 4-iodo isomer, which significantly lowers the yield of the desired product after a challenging chromatographic separation. The ratio of 6-iodo to 4-iodo isomers is often close to 1:1.
Cost-Effectiveness High Initial Cost : While a single step, the cost of the starting material (2-chloro-3-aminopyridine can be ~

150-200 for 500g; ICl: ~$100-150 for 1kg) is significant.[4][5][6] The low effective yield after purification drives the cost-per-gram of the final product up considerably.
Scalability Challenging : Large-scale chromatographic separation of isomers is resource-intensive and often impractical. This route is generally not favored for manufacturing scale unless a selective crystallization method can be developed.
Safety & Environment Moderate Hazard : Iodine monochloride is highly corrosive and moisture-sensitive.[6] NIS is a more manageable solid but is an irritant.[5] The use of glacial acetic acid and chlorinated solvents for extraction poses environmental concerns.
Simplicity High : The procedure is straightforward and requires standard laboratory equipment.

Route 2: Multi-step Synthesis via Nitration and Reduction

This alternative strategy aims to circumvent the regioselectivity problem of direct iodination by installing the functional groups in a controlled, stepwise manner. This route begins with a commercially available, symmetrically substituted pyridine.

Synthetic Rationale and Mechanistic Insight

This pathway leverages the predictable nature of electrophilic nitration on a deactivated dihalopyridine ring, followed by standard reduction and amination chemistries.

  • Nitration : Starting with 2,6-dichloropyridine, electrophilic nitration with a mixture of nitric and sulfuric acid will predictably install a nitro group at the 3-position, yielding 2,6-dichloro-3-nitropyridine.[7]

  • Selective Amination (SNA_r_) : The two chloro-substituents are activated towards nucleophilic aromatic substitution (SNA_r_) by the electron-withdrawing nitro group. By using controlled conditions (e.g., aqueous ammonia in methanol at 35-40 °C), one chlorine atom can be selectively displaced to furnish 2-amino-6-chloro-3-nitropyridine.[7]

  • Reduction : The nitro group is then cleanly reduced to an amine using standard methods like catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl), yielding 2,3-diamino-6-chloropyridine.

  • Sandmeyer Reaction : The crucial step involves the selective diazotization of the 3-amino group followed by displacement with iodide (e.g., using NaNO₂, HCl, and KI). The 2-amino group is less basic and sterically hindered, allowing for selective reaction at the 3-position under carefully controlled acidic conditions.

A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B HNO₃ / H₂SO₄ C 2-Amino-6-chloro-3-nitropyridine B->C NH₃(aq) / MeOH D 2,3-Diamino-6-chloropyridine C->D Reduction (e.g., H₂/Pd-C) E 2-Chloro-6-iodopyridin-3-amine D->E Sandmeyer Reaction (NaNO₂, HCl, KI)

Caption: Route 2: A controlled, multi-step synthetic pathway.

Experimental Protocol (Conceptual)
  • Nitration of 2,6-Dichloropyridine : Add 2,6-dichloropyridine to a cold (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid. Allow to stir and warm to room temperature. Pour onto ice, filter the precipitate, and wash with water to obtain 2,6-dichloro-3-nitropyridine.[7]

  • Amination : Dissolve the nitrated intermediate in methanol and add aqueous ammonia. Heat the mixture in a sealed vessel to 40 °C for several hours. Cool, and the product, 2-amino-6-chloro-3-nitropyridine, will precipitate.[7]

  • Reduction : Suspend the amino-nitro compound in ethanol and add a palladium on carbon catalyst (10 mol%). Hydrogenate the mixture in a Parr apparatus under H₂ pressure until the reaction is complete. Filter off the catalyst and concentrate the solvent to get 2,3-diamino-6-chloropyridine.

  • Sandmeyer Iodination : Dissolve the diamine in aqueous HCl at 0 °C. Add a solution of sodium nitrite dropwise. After stirring for 30 minutes, add a solution of potassium iodide. Allow the reaction to warm to room temperature and stir overnight. Extract the product, wash, dry, and purify by column chromatography.

Cost-Benefit Analysis for Route 2
ParameterAnalysis & Supporting Data
Overall Yield Good to High (50-70% over 4 steps) : Each step in this sequence is typically high-yielding and produces a clean product, minimizing the need for extensive purification between steps. The final product is obtained with high isomeric purity.
Cost-Effectiveness Lower Raw Material Cost : The starting material, 2,6-dichloropyridine, and reagents (nitric/sulfuric acid, ammonia, KI) are inexpensive bulk chemicals. While it involves more steps, the high overall yield and purity can make the final cost-per-gram significantly lower than Route 1, especially at scale.
Scalability High : The reactions involved (nitration, reduction, Sandmeyer) are classic, well-understood industrial processes. The avoidance of large-scale chromatography makes this route highly amenable to scaling up for pilot plant and manufacturing.
Safety & Environment High Hazard : This route involves several hazardous reagents and conditions. Fuming nitric/sulfuric acid is extremely corrosive. Catalytic hydrogenation requires specialized high-pressure equipment. The diazotization step in the Sandmeyer reaction can be explosive if not properly controlled (temperature is critical).
Simplicity Low : This is a multi-step synthesis requiring more complex procedures and careful control over reaction conditions, particularly for the nitration and Sandmeyer steps.

Comparative Summary and Recommendation

FeatureRoute 1: Direct IodinationRoute 2: Multi-step Synthesis
Starting Material 2-Chloro-3-aminopyridine2,6-Dichloropyridine
Number of Steps 1 (from precursor)4
Key Challenge Isomer separationHandling of hazardous reagents
Typical Yield 30-50% (of desired isomer)50-70% (overall)
Purity Control DifficultExcellent
Scalability PoorExcellent
Relative Cost High per gram (due to yield loss)Lower per gram (at scale)
Safety Profile ModerateHigh Hazard

Conclusion

The choice between these two synthetic routes depends entirely on the specific needs of the research or development program.

Route 1 (Direct Iodination) is best suited for:

  • Small-scale laboratory synthesis where speed and simplicity are prioritized over yield.

  • Discovery chemistry settings where only a small amount of material is needed for initial screening and the higher cost is acceptable.

Route 2 (Multi-step Synthesis) is the superior choice for:

  • Process development and scale-up campaigns where cost-effectiveness, purity, and reproducibility are critical.

  • Projects requiring large quantities (>100g) of the final product , as the high overall yield and avoidance of isomeric purification make it far more economical at scale.

Researchers and drug development professionals must weigh the trade-off between the upfront simplicity and speed of direct iodination against the long-term efficiency, scalability, and cost-effectiveness of a more controlled, multi-step approach. For any application beyond initial discovery, investment in the development of Route 2 is highly recommended.

References

  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

  • US3838136A - Preparation of 2-chloro-3-aminopyridine.
  • CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
  • Boyle, et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Olsson, R. et al. (2007). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Synthetic Communications, 37(14), 2425-2430. [Link]

  • IndiaMART. Iodine Monochloride. [Link]

Sources

Comparative

Benchmarking Guide: 2-Chloro-6-iodopyridin-3-amine Derivatives vs. Established Kinase Inhibitors

Executive Summary This technical guide outlines the benchmarking protocol for novel small molecule inhibitors derived from the 2-Chloro-6-iodopyridin-3-amine scaffold. This highly functionalized pyridine core offers dist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the benchmarking protocol for novel small molecule inhibitors derived from the 2-Chloro-6-iodopyridin-3-amine scaffold. This highly functionalized pyridine core offers distinct advantages in regioselective synthesis , allowing for the rapid generation of diverse chemical libraries targeting kinases (e.g., c-Met, ALK) and phosphatases (e.g., SHP2).

This document details the comparative analysis of these new derivatives ("Series A") against industry-standard reference inhibitors (e.g., Crizotinib, Trametinib). The focus is on validating biochemical potency, cellular efficacy, and metabolic stability using self-validating experimental workflows.

Chemical Rationale: The Regioselective Advantage

Expertise & Causality: The primary value of the 2-Chloro-6-iodopyridin-3-amine scaffold lies in the differential reactivity of its halogen substituents. The Carbon-Iodine (C-I) bond at position 6 is significantly weaker and more labile toward oxidative addition than the Carbon-Chlorine (C-Cl) bond at position 2.

  • Step 1 (C6 Functionalization): Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira) occurs preferentially at the C6-iodine position. This allows researchers to install the "tail" region of the inhibitor first without protecting the C2-chlorine.

  • Step 2 (C2 Functionalization): The C2-chlorine remains intact for subsequent nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig amination, typically used to install the "hinge-binding" motif.
    
  • Step 3 (C3 Amine Utility): The C3-amine serves as a handle for cyclization (forming bicyclic cores like imidazopyridines) or amide coupling.

This orthogonal reactivity eliminates the need for protecting groups, reducing synthetic steps and increasing overall yield compared to symmetric di-halo scaffolds.

Visualization: Synthetic Logic Flow

ChemicalLogic Scaffold 2-Chloro-6-iodopyridin-3-amine (Core Scaffold) Step1 Step 1: C6-Selective Coupling (Pd-Cat, Boronic Acid) Scaffold->Step1 High Reactivity (I) Intermediate Intermediate: 2-Chloro-3-amino-6-R-pyridine Step1->Intermediate Step2 Step 2: C2-Functionalization (SnAr or Buchwald) Intermediate->Step2 Lower Reactivity (Cl) FinalProduct Final Inhibitor Library (Series A) Step2->FinalProduct

Figure 1: Sequential functionalization logic leveraging the reactivity difference between C6-Iodo and C2-Chloro positions.

Biochemical Potency Benchmarking (TR-FRET)

Objective: Determine the


 of Series A compounds compared to a Reference Standard (e.g., Crizotinib for c-Met/ALK or SHP099 for SHP2).

Methodology: LanthaScreen™ Eu Kinase Binding Assay We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its high signal-to-noise ratio and resistance to compound fluorescence interference.

Protocol
  • Reagent Prep: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Optimization: Determine the

    
     of the fluorescent tracer (e.g., Kinase Tracer 236) for the specific target kinase. Use the tracer at a concentration equal to its 
    
    
    
    .
  • Compound Plating: Dispense 10 nL of Series A compounds and Reference Standard (10-point dose-response, 3-fold dilution) into a 384-well low-volume white plate (acoustic dispensing preferred).

  • Reaction Assembly:

    • Add 5 µL of Kinase/Antibody mixture (Eu-anti-tag antibody + Target Kinase).

    • Add 5 µL of Tracer solution.

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).

Self-Validating Metric (Z-Prime): Every assay plate must include Max Signal (DMSO + Kinase + Tracer + Ab) and Min Signal (competitor + Kinase + Tracer + Ab) controls.

  • Pass Criteria:

    
    .
    
  • Calculation:

    
    
    
Data Presentation: Potency Comparison
Compound IDTargetIC50 (nM)Fold vs. RefBinding Mode
Ref. Std (Crizotinib) c-Met4.0 1.0xType I (ATP Competitive)
Series A-101 c-Met12.53.1xType I
Series A-105 c-Met2.1 0.5x (Superior) Type I
Series A-105 ALK85.0N/ASelectivity Check

Cellular Efficacy & Target Engagement

Objective: Confirm that biochemical potency translates to cellular inhibition of the signaling pathway (e.g., MAPK/ERK phosphorylation).

Methodology: Phospho-Protein Western Blot / ELISA

  • Cell Seeding: Seed MKN-45 (c-Met driven) or relevant cell line at 500,000 cells/well in 6-well plates.

  • Starvation: Serum-starve cells for 12 hours to reduce basal noise.

  • Treatment: Treat with Series A compounds (at

    
    ) for 2 hours.
    
  • Stimulation: Stimulate with ligand (e.g., HGF 50 ng/mL) for 15 minutes.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Quantification: Normalize total protein (BCA assay).

  • Detection: Immunoblot for p-MET (Y1234/1235) and p-ERK1/2 (T202/Y204) vs. Total MET/ERK.

Visualization: Screening Cascade

ScreeningCascade Library 2-Cl-6-I-Pyridine Library (100+ Compounds) Biochem Biochemical Screen (TR-FRET, IC50 < 100nM) Library->Biochem Filter 1 Cellular Cellular Potency (p-MET/p-ERK Inhibition) Biochem->Cellular Filter 2 ADME ADME Profiling (Microsomal Stability) Cellular->ADME Filter 3 Lead Lead Candidate ADME->Lead

Figure 2: Critical path for benchmarking Series A compounds from library to lead candidate.

ADME Profiling: Metabolic Stability

Expertise: High biochemical potency is irrelevant if the compound is rapidly metabolized. The pyridine ring is generally stable, but substituents at C2/C6 can introduce metabolic soft spots.

Methodology: Liver Microsome Stability Assay

  • Incubation: Incubate test compound (1 µM) with human/mouse liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Benchmarking Criteria:

  • High Stability:

    
    
    
  • Moderate Stability:

    
    
    
  • Low Stability:

    
    
    

References

  • Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling of 2,3-dihalopyridines." Tetrahedron Letters. [Link]

    • Supports the chemical rationale for the regioselective reactivity of the scaffold.
  • Coussens, N. P., et al. (2012). "Assay Guidance Manual: TR-FRET Assays." NCBI Bookshelf. [Link]

    • Authoritative source for the TR-FRET protocol and Z-prime valid
  • Zhang, J., et al. (2010). "Crizotinib: A novel and potent inhibitor of c-Met, ALK, and ROS1." Molecular Cancer Therapeutics. [Link]

    • Provides the benchmark data for the reference standard (Crizotinib).
  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. [Link]

    • Reference for the ADME/Microsomal stability protocols and clearance thresholds.

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Chloro-6-iodopyridin-3-amine

Executive Safety Directive Immediate Action Required: Treat 2-Chloro-6-iodopyridin-3-amine as a Halogenated Toxic Organic . Unlike standard organic intermediates, this compound carries a dual-halogen load (Chlorine and I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 2-Chloro-6-iodopyridin-3-amine as a Halogenated Toxic Organic .

Unlike standard organic intermediates, this compound carries a dual-halogen load (Chlorine and Iodine) on a pyridine ring. Improper disposal into standard non-halogenated waste streams will result in the release of corrosive acid gases (HCl and HI) during incineration, damaging facility scrubbers and violating EPA/RCRA compliance.

Critical Safety Profile:

  • Primary Hazard: Acute Toxicity (Oral/Dermal) & Severe Irritant.

  • Waste Classification: Halogenated Organic Waste (Segregation Mandatory).

  • Incompatibility: Strong Oxidizers, Acid Chlorides, Chloroformates (Risk of exothermic runaway).

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertySpecificationOperational Implication
Chemical Name 2-Chloro-6-iodopyridin-3-amineOfficial shipping/manifest name.
CAS Number 1032507-20-2Use for waste manifesting and inventory tracking.
Formula / MW C₅H₄ClIN₂ / 254.46 g/mol High molecular weight due to Iodine; heavy metal waste protocols do not apply, but halogen protocols do.
Physical State Solid (Light brown/off-white)Dust inhalation risk; requires N95 or P100 respiratory protection during weighing.
Acidity/Basicity Weak Base (Pyridine amine)Do not mix with strong acids in waste containers (exothermic salt formation).
GHS Signal WARNING / DANGER H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1] Irritant).
The Disposal Workflow (Step-by-Step)

This protocol utilizes a "Source-to-Stream" logic. You must validate the state of the chemical (Solid vs. Solution) before selecting the waste stream.

Phase 1: Pre-Disposal Stabilization

Goal: Render the material safe for transport to the central accumulation area.

  • Quenching (If in reaction mixture):

    • If the amine is unreacted in a reaction mixture containing oxidizers or active halides, quench carefully with water or mild buffer to destroy reactive species before bottling.

    • Self-Validation Check: Measure pH. Ensure pH is between 6–9 to prevent acid/base catalysis in the waste drum.

  • Solid Waste Packaging:

    • Do not sweep loose powder into a general trash bin.

    • Collect solids in a sealable wide-mouth jar (HDPE or Glass).

    • Label as "Solid Waste: Toxic, Halogenated Organics."

Phase 2: Waste Stream Segregation

The Causality: We segregate halogens because their thermal destruction requires specific temperatures and exhaust scrubbing to prevent the formation of Dioxins and corrosive acids.

  • Stream A (Incorrect): Non-Halogenated Solvents (Acetone, Ethanol, Toluene).

    • Risk:[2][3][4] If 2-Chloro-6-iodopyridin-3-amine enters this stream, it contaminates the entire drum, forcing the disposal vendor to reclassify 55 gallons of fuel-blending waste as high-cost incineration waste.

  • Stream B (Correct): Halogenated Organics (DCM, Chloroform, Iodinated compounds).

    • Action: Dissolve small residues in Dichloromethane (DCM) or dispose of the solid container directly into the Halogenated Solids drum.

Phase 3: Labeling & Manifesting

Every container must carry a hazardous waste tag with the following specific data:

  • Constituents: 2-Chloro-6-iodopyridin-3-amine (Write out full name; do not use abbreviations).

  • Hazards Marked: Toxic, Irritant.

Visual Decision Logic (Workflow)

The following diagram illustrates the critical decision points for disposing of this compound. Note the strict separation from Oxidizers and Acids.

DisposalWorkflow Start Waste: 2-Chloro-6-iodopyridin-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidPack Double Bag or Sealable Jar Solid->SolidPack ContamCheck Co-Solvents? Liquid->ContamCheck NonHalo Non-Halogenated (Acetone, MeOH) ContamCheck->NonHalo Solvent is Non-Halo Halo Halogenated (DCM, Chloroform) ContamCheck->Halo Solvent is Halo FinalBin Stream: HALOGENATED ORGANIC WASTE (High Temp Incineration) NonHalo->FinalBin Must upgrade to Halo Stream due to solute Halo->FinalBin SolidPack->FinalBin Warning STOP: Do not mix with Acids or Oxidizers FinalBin->Warning

Figure 1: Decision tree ensuring halogenated load is correctly routed to high-temperature incineration streams.

Emergency Contingencies

Trustworthiness is built on preparedness. Anticipate failure modes.

Scenario A: Benchtop Spill (Solid)

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 respirator (dust hazard).

  • Contain: Cover with a damp paper towel to prevent dust generation.

  • Clean: Scoop up material. Wipe area with a soap/water solution (amines are basic; mild soap helps solubilize).

  • Disposal: Place all cleanup materials into the Halogenated Solid Waste bin.

Scenario B: Skin Exposure

  • Drench: Immediately wash with soap and copious water for 15 minutes. Iodine compounds can stain and absorb; rapid dilution is key.

  • Assess: If redness or burning persists, seek medical attention. Provide the SDS to the physician (highlighting the halogenated pyridine structure).

Regulatory & Compliance Context
  • EPA Waste Code: This material is generally not P-listed or U-listed (unless pure commercial grade discarded, check local listings). It is regulated as Characteristic Hazardous Waste due to toxicity and halogen content.

  • DOT Shipping (Waste):

    • UN Number: UN 2811

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (2-Chloro-6-iodopyridin-3-amine)

    • Class: 6.1

    • Packing Group: III

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11235669, 2-Chloro-6-iodopyridin-3-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Chloro-6-iodopyridin-3-amine

As a key intermediate in pharmaceutical synthesis, 2-Chloro-6-iodopyridin-3-amine is a compound that demands meticulous handling and respect for its potential hazards. This guide provides an in-depth operational plan, mo...

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in pharmaceutical synthesis, 2-Chloro-6-iodopyridin-3-amine is a compound that demands meticulous handling and respect for its potential hazards. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a foundational understanding of the "why" behind each safety protocol. Our objective is to ensure that every researcher, scientist, and drug development professional can work with this compound confidently and, above all, safely.

Hazard Identification and Risk Assessment

Understanding the specific toxicological profile of 2-Chloro-6-iodopyridin-3-amine is the cornerstone of safe laboratory practice. While comprehensive toxicological data for this specific molecule is limited, its classification under the Globally Harmonized System (GHS) and the known hazards of related aminopyridine and halopyridine compounds provide a clear basis for a cautious approach.[1][2][3]

The primary hazards are summarized below:

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed.[4]
Skin IrritationH315Causes skin irritation.[4]
Eye IrritationH319Causes serious eye irritation.[4]
Respiratory IrritationH335May cause respiratory irritation.[4]

The toxicological properties have not been fully investigated, which necessitates treating the compound with a high degree of caution.[5] Structurally related aminopyridines can exhibit moderate acute toxicity and may cause neurotoxic effects with chronic exposure.[1] Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to mitigate these known and potential risks effectively.

Engineering Controls: Your First Line of Defense

Before any discussion of PPE, it is critical to emphasize the principle of the hierarchy of controls. The most effective safety measure is to eliminate or reduce the hazard at its source through engineering controls.

Chemical Fume Hood: All handling of 2-Chloro-6-iodopyridin-3-amine, from weighing the solid to preparing solutions and running reactions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure route.[6][7] Ensure the sash is lowered to the appropriate height during all manipulations to maximize capture efficiency.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

PPE is the final barrier between you and the chemical. It must be selected and used correctly to be effective. The following PPE is mandatory when handling 2-Chloro-6-iodopyridin-3-amine.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles when there is a significant splash risk.Protects against direct contact with the solid or solutions, which can cause serious eye irritation.[8][9] Standard safety glasses do not provide an adequate seal against dust or splashes.
Respiratory Protection An air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., N100 or P3 filter). A surgical N-95 respirator can provide both respiratory and splash protection for some applications.[8][10]Given the risk of respiratory irritation (H335) and the potential for uncharacterized inhalation toxicity, respiratory protection is essential, especially when handling the powder form which can become airborne.[5] All respirator use requires proper fit-testing and training.
Skin & Body Protection Gloves: Chemically resistant gloves (e.g., Nitrile rubber) are required. Double-gloving is strongly recommended to provide an extra layer of protection against tears and contamination.[11] Lab Coat: A clean, buttoned lab coat is the minimum requirement. Protective Suit: For larger quantities or procedures with a high risk of contamination, a complete chemical-resistant suit should be worn.[8][12]The compound is a known skin irritant (H315).[5][9] Gloves must be inspected for integrity before use and removed without touching the outer surface. Contaminated gloves must be disposed of immediately.[8] Protective clothing prevents incidental contact with the skin.[13]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and dropped equipment.

Safe Handling and Operational Workflow

A systematic approach to handling ensures that safety protocols are integrated into the experimental process from start to finish.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Cleanup cluster_dispose 4. Disposal Phase a Verify Fume Hood Functionality b Assemble All Glassware & Reagents a->b c Don Full PPE b->c d Weigh Solid Compound (Use anti-static weigh boat) c->d e Slowly Add Solid to Solvent to Minimize Dust & Splashing d->e f Keep Containers Covered e->f g Decontaminate Glassware (in Fume Hood) f->g h Wipe Down Fume Hood Surfaces g->h i Doff PPE Correctly h->i j Segregate Contaminated Solid & Liquid Waste i->j k Dispose of Waste in Sealed, Labeled Containers j->k l Follow Institutional & Local Regulations k->l

Sources

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